molecular formula C9H9N3 B189528 3-Methylquinoxalin-2-amine CAS No. 34972-22-0

3-Methylquinoxalin-2-amine

Número de catálogo: B189528
Número CAS: 34972-22-0
Peso molecular: 159.19 g/mol
Clave InChI: WGHZDFAULZNZJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methylquinoxalin-2-amine is a versatile quinoxaline derivative that serves as a key precursor and core structural motif in the design and synthesis of novel therapeutic agents, particularly in oncology research. This compound is a fundamental building block for developing potent small-molecule inhibitors targeting tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The inhibition of VEGFR-2 is a validated strategy in anti-cancer therapy, as this receptor plays a critical role in tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis . Researchers utilize this compound to create derivatives that competitively bind to the ATP-binding site of VEGFR-2, thereby blocking its pro-angiogenic signaling pathway . Recent studies have focused on synthesizing hybrid molecules incorporating this quinoxaline scaffold, which have demonstrated promising cytotoxic activities against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) . The planar, bicyclic structure of the quinoxaline core is ideal for occupying the hinge region of kinase domains, making it a valuable template for structure-activity relationship (SAR) studies aimed at optimizing binding affinity and selectivity . Its continued application in medicinal chemistry highlights its significant value as a privileged structure for discovering new targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-methylquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHZDFAULZNZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326732
Record name 3-methylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34972-22-0
Record name 3-methylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 3-methylquinoxalin-2-amine (CAS No: 34972-22-0). Due to the limited availability of experimental data for this specific compound, this guide combines reported predicted values with established knowledge of the broader quinoxaline class of compounds.

Core Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information. Researchers are advised to experimentally determine these values for any critical applications.

PropertyValueSource
Molecular Formula C₉H₉N₃N/A
Molecular Weight 159.19 g/mol N/A
Appearance Off-white to light brown solid[1][2]
pKa (predicted) 3.98 ± 0.48[1][2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
LogP Not available

Synthesis

A proposed synthetic workflow is outlined below:

SynthesisWorkflow Proposed Synthesis of this compound A o-Phenylenediamine + Ethyl Pyruvate B 2-Hydroxy-3-methylquinoxaline A->B Condensation (n-butanol, reflux) C 2-Chloro-3-methylquinoxaline B->C Chlorination (POCl3, reflux) D This compound C->D Amination (Ammonia source)

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Synthesis (Hypothetical):

  • Synthesis of 2-Hydroxy-3-methylquinoxaline: o-Phenylenediamine is reacted with ethyl pyruvate in a suitable solvent such as n-butanol under reflux conditions. The product, 2-hydroxy-3-methylquinoxaline, precipitates upon cooling and can be purified by recrystallization.

  • Synthesis of 2-Chloro-3-methylquinoxaline: The dried 2-hydroxy-3-methylquinoxaline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux. After the reaction, excess POCl₃ is removed by distillation, and the product is isolated by pouring the reaction mixture onto ice, followed by neutralization and extraction.

  • Synthesis of this compound: 2-Chloro-3-methylquinoxaline is then subjected to amination. This can be achieved by reacting it with a source of ammonia, such as a solution of ammonia in a suitable solvent, under elevated temperature and pressure in a sealed vessel. The final product, this compound, would then be isolated and purified using standard techniques like chromatography.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] Many of their anticancer effects are attributed to the inhibition of various protein kinases.

While the specific biological targets of this compound have not been definitively identified in the available literature, numerous studies have highlighted that the 3-methylquinoxaline scaffold is a key feature in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[5][6] VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by small molecules typically occurs at the ATP-binding site within the kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

The major signaling pathways downstream of VEGFR-2 activation include:

  • PLCγ-PKC-MAPK Pathway: This pathway is critical for endothelial cell proliferation.[3]

  • PI3K/Akt Pathway: This pathway is essential for endothelial cell survival and permeability.[7]

  • p38 MAPK Pathway: This pathway is involved in cytoskeleton remodeling and cell migration.[2]

VEGFR2_Pathway Simplified VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates p38 p38 MAPK VEGFR2->p38 activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration p38->Migration MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Inhibitor 3-Methylquinoxaline -2-amine (putative) Inhibitor->VEGFR2 inhibits (ATP-binding site)

Caption: Putative mechanism of action via VEGFR-2 inhibition.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid using a capillary melting point apparatus.[8][9][10]

Materials:

  • Crystalline sample of the compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

  • Compacting the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.

  • Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new sample and heat at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

  • Purity Assessment: A pure compound will typically exhibit a sharp melting range of 1-2°C. A broader melting range often indicates the presence of impurities.

MeltingPointWorkflow Melting Point Determination Workflow Start Start Prep Prepare Dry, Powdered Sample Start->Prep Pack Pack Capillary Tube (2-3 mm) Prep->Pack RapidHeat Rapid Heating for Approximate Range Pack->RapidHeat Cool Cool Apparatus RapidHeat->Cool SlowHeat Slow Heating (1-2°C/min) Cool->SlowHeat Record Record Melting Range SlowHeat->Record End End Record->End

Caption: Workflow for experimental melting point determination.

References

In-Depth Technical Guide: Structure and Synthesis of 3-Methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and synthetic pathways for 3-Methylquinoxalin-2-amine, a quinoxaline derivative of interest in medicinal chemistry and drug development. Due to the limited direct reporting on the synthesis of this compound, this document details a robust and well-documented two-step synthetic route commencing from readily available precursors. The synthesis involves the initial formation of 3-methyl-2(1H)-quinoxalinone, followed by its conversion to an intermediate, 2-chloro-3-methylquinoxaline, and subsequent amination to yield the target compound. This guide includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound. The core of the molecule is a quinoxaline ring system, which consists of a benzene ring fused to a pyrazine ring. A methyl group is substituted at the 3-position and an amine group is at the 2-position of the quinoxaline core.

Chemical Structure:

At present, specific experimental data for the physical and spectroscopic properties of this compound are not widely available in the public domain. The following table provides the known properties of the key synthetic precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-Methyl-2(1H)-quinoxalinoneC₉H₈N₂O160.17246-248[1][2]Colorless crystal or white crystal powder[2]
2-Chloro-3-methylquinoxalineC₉H₇ClN₂178.6288Crystals

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-methyl-2(1H)-quinoxalinone. This is followed by chlorination to produce 2-chloro-3-methylquinoxaline, which can then be aminated to yield the final product.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Methyl-2(1H)-quinoxalinone cluster_1 Step 2: Synthesis of 2-Chloro-3-methylquinoxaline cluster_2 Step 3: Synthesis of this compound A o-Phenylenediamine D 3-Methyl-2(1H)-quinoxalinone A->D Reaction B Sodium Pyruvate B->D C Aqueous Acetic Acid C->D Solvent/Catalyst E 3-Methyl-2(1H)-quinoxalinone G 2-Chloro-3-methylquinoxaline E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G H 2-Chloro-3-methylquinoxaline J This compound H->J Amination (e.g., Buchwald-Hartwig or SNAr) I Ammonia Source (e.g., aq. Ammonia) I->J

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Methyl-2(1H)-quinoxalinone

This procedure details the synthesis of the quinoxalinone precursor from o-phenylenediamine and sodium pyruvate.[1]

Materials:

  • o-Phenylenediamine (0.20 g, 1.85 mmol)

  • Sodium Pyruvate (0.20 g, 1.85 mmol)

  • 20% Aqueous Acetic Acid (25 mL)

  • Ethanol

  • Water

Procedure:

  • In a round bottom flask equipped with a stirring bar, add o-phenylenediamine and sodium pyruvate to the aqueous acetic acid.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Collect the precipitate formed by filtration.

  • Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to afford pure 3-methyl-2(1H)-quinoxalinone.

Quantitative Data:

  • Yield: 92%[1]

  • Melting Point: 246-248 °C[1]

  • Spectroscopic Data (¹H NMR, 400 MHz, DMSO-d6): δ (ppm) 12.27 (br, 1H, NH), 7.68 (d, 1H, J = 7.8 Hz, Ar-H), 7.46 (t, 1H, J = 7.8 Hz, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃)[1]

  • Spectroscopic Data (¹³C NMR, 100 MHz, DMSO-d6): δ (ppm) 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9[1]

Synthesis of 2-Chloro-3-methylquinoxaline

This protocol describes the chlorination of 3-methyl-2(1H)-quinoxalinone using phosphorus oxychloride.[3]

Materials:

  • 3-Methyl-2(1H)-quinoxalinone (referred to as 2-Hydroxy-3-methylquinoxaline in the cited literature) (16.0 g, 0.10 M)

  • Phosphorus Oxychloride (POCl₃) (60 mL)

  • Crushed Ice

  • 2% Sodium Hydroxide (NaOH) solution

  • Petroleum Ether (40-60 °C)

Procedure:

  • In a suitable reaction vessel, reflux a mixture of 3-methyl-2(1H)-quinoxalinone in POCl₃ for 90 minutes.

  • After reflux, distill off the excess POCl₃.

  • Cool the residue to room temperature and carefully add it to a beaker containing crushed ice.

  • Make the mixture alkaline by adding 2% NaOH solution to precipitate the product.

  • Collect the crude product and recrystallize it from petroleum ether (40-60 °C) to yield crystalline 2-chloro-3-methylquinoxaline.

Quantitative Data:

  • Yield: 60%[3]

  • Melting Point: 88 °C[3]

Proposed Synthesis of this compound

Materials:

  • 2-Chloro-3-methylquinoxaline

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or an ammonia surrogate like benzophenone imine)

  • For Buchwald-Hartwig: Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • For SNAᵣ: A suitable solvent (e.g., DMF, DMSO) and potentially elevated temperatures.

Proposed Procedure (Conceptual - requires optimization):

Method A: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine 2-chloro-3-methylquinoxaline, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the base and a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Add the ammonia source. If using aqueous ammonia, specific conditions tolerant to water would be necessary.

  • Heat the reaction mixture at a specified temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Method B: Nucleophilic Aromatic Substitution (SNAᵣ)

  • Dissolve 2-chloro-3-methylquinoxaline in a polar aprotic solvent such as DMF or DMSO.

  • Add an excess of the ammonia source (e.g., concentrated aqueous ammonia).

  • Heat the reaction mixture in a sealed vessel to a temperature sufficient to drive the reaction (e.g., 100-150 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This technical guide outlines a feasible and well-documented synthetic route for the preparation of this compound. While direct synthesis protocols are not abundant in the literature, the described two-step approach, starting from the synthesis of 3-methyl-2(1H)-quinoxalinone and proceeding through a 2-chloro-3-methylquinoxaline intermediate, provides a practical pathway for researchers. The provided experimental details for the precursor synthesis are based on established literature, and a conceptual protocol for the final amination step is offered as a starting point for experimental optimization. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of novel quinoxaline derivatives for various applications, including drug discovery.

References

spectroscopic analysis of 3-Methylquinoxalin-2-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methylquinoxalin-2-amine, a key heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide includes detailed experimental protocols and presents quantitative data in a structured format to facilitate analysis and comparison.

Introduction to this compound

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications. Spectroscopic techniques are indispensable tools for confirming the molecular structure and purity of synthesized this compound. This guide will walk through the expected spectroscopic signatures of this compound.

It is important to note that this compound can exist in tautomeric forms, which may be reflected in the spectroscopic data depending on the solvent and physical state. The data presented herein is based on the primary amine form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, amino, and aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.5Singlet3H
-NH₂~5.0-6.0 (broad)Singlet2H
Aromatic-H~7.2-8.0Multiplet4H

Note: The chemical shift of the -NH₂ protons can be highly variable and may be broadened due to quadrupole effects and exchange with trace amounts of water. The aromatic protons will likely appear as a complex multiplet due to spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Quaternary carbons and carbons bearing different functional groups will resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
-CH₃~20
Aromatic C-H~120-130
Aromatic C (quaternary)~135-145
C-NH₂~150
C-CH₃~155

Note: The exact chemical shifts can be influenced by the solvent used.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[2] The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.[3]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Characteristic IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, the C-H bonds of the methyl and aromatic groups, and the C=N and C=C bonds of the quinoxaline ring.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3400-3250Medium, two bands for primary amine
C-H Stretch (aromatic)3100-3000Medium to Weak
C-H Stretch (aliphatic)3000-2850Medium to Weak
C=N and C=C Stretch (ring)1650-1500Medium to Strong
N-H Bend (amine)1650-1580Medium
C-N Stretch (aromatic amine)1335-1250Strong

Note: The N-H stretching region for a primary amine typically shows two bands corresponding to symmetric and asymmetric stretching modes.[5]

Experimental Protocol for IR Spectroscopy

For a solid sample, the following protocol can be used:[6]

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride or acetone.[6]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric and plate absorptions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[7] It provides information about the molecular weight and fragmentation pattern of a molecule.[8]

Expected Mass Spectrum

For this compound (C₉H₉N₃), the molecular weight is approximately 159.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159. The spectrum would also likely show fragment ions corresponding to the loss of small neutral molecules or radicals.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAssignment
159Molecular Ion (M⁺)
158[M-H]⁺
144[M-NH]⁺
131[M-N₂H₂]⁺

Note: The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, which is a useful diagnostic tool known as the nitrogen rule.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows:[9]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.[9] For solid samples, direct insertion probes or techniques like electrospray ionization (ESI) from a solution can be used.[10][11]

  • Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI) or gentler techniques like Chemical Ionization (CI) or ESI.[9][10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.[9]

Workflow for Spectroscopic Analysis

The structural elucidation of a novel compound like this compound typically follows a logical workflow, integrating data from multiple spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the identity and purity of this important heterocyclic compound, which is a critical step in its further development for various applications. The protocols and expected data presented in this guide serve as a valuable resource for scientists working with quinoxaline derivatives.

References

Initial Biological Screening of 3-Methylquinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening landscape surrounding the 3-Methylquinoxalin-2-amine scaffold. Direct biological activity data for this compound is limited in publicly accessible literature, suggesting its primary role as a synthetic intermediate. However, the broader class of 3-methylquinoxaline derivatives has demonstrated significant and diverse biological activities. This document summarizes the known synthesis of this compound and presents a detailed analysis of the biological activities of its close structural analogs, including 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol. The primary therapeutic areas where these derivatives have shown promise are oncology and infectious diseases. This guide consolidates quantitative biological data, detailed experimental protocols, and visual representations of synthetic pathways and screening workflows to serve as a valuable resource for researchers interested in the medicinal chemistry of quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities include antibacterial, antifungal, antiviral, anticancer, antitubercular, antimalarial, and anti-inflammatory properties[1][2]. The 3-methylquinoxaline core, in particular, has been the subject of extensive research, leading to the discovery of potent inhibitors of various biological targets. This guide focuses on the initial biological screening of this compound. While direct screening data for this specific molecule is sparse, its structural similarity to well-studied analogs provides a strong rationale for its investigation as a potential bioactive compound.

Synthesis of this compound

The synthesis of this compound has been reported via the reaction of (E)-2-(phenylimino)propanenitrile with o-phenylenediamine[1][3]. This reaction provides a direct route to the primary amine, which can then be used as a precursor for further derivatization or can be transformed into other key intermediates like 3-methyl-1,2-dihydro-quinoxaline-2-one through diazotization and subsequent hydrolysis[1][3].

Below is a diagram illustrating the synthesis of this compound and its conversion to the corresponding quinoxalin-2-one.

synthesis_pathway reactant1 o-Phenylenediamine product This compound reactant1->product Reaction reactant2 (E)-2-(phenylimino)propanenitrile reactant2->product final_product 3-Methyl-1,2-dihydro-quinoxaline-2-one product->final_product Diazotization & Hydrolysis screening_workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Identification cluster_3 Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification & Structural Elucidation (NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Disc Diffusion) purification->antimicrobial dose_response Dose-Response & IC50/MIC Determination cytotoxicity->dose_response antimicrobial->dose_response selectivity Selectivity Assays (Normal vs. Cancer Cells) dose_response->selectivity hit_id Hit Compound Identification selectivity->hit_id enzyme_inhibition Enzyme Inhibition Assays (e.g., VEGFR-2) hit_id->enzyme_inhibition pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis lead_compound Lead Compound pathway_analysis->lead_compound

References

The Discovery and Enduring Legacy of Quinoxaline Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical synthesis, key experimental protocols, and the multifaceted biological significance of quinoxaline derivatives in modern drug discovery.

Introduction

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Since its discovery, the versatile structure of quinoxaline has served as a foundation for the development of a vast array of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the history, synthesis, and biological applications of quinoxaline derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into seminal experimental protocols, present quantitative data for comparative analysis, and visualize key pathways and workflows to offer a practical resource for laboratory application.

A Historical Perspective: The Genesis of Quinoxaline Chemistry

The journey of quinoxaline chemistry began in 1884 with the independent reports by German chemists O. Hinsberg and W. Körner.[1] Their pioneering work established the foundational synthesis of the quinoxaline ring system through the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This fundamental reaction, often referred to as the Hinsberg-Körner synthesis, remains a cornerstone of quinoxaline chemistry today. The initial discoveries laid the groundwork for over a century of research, unveiling the remarkable versatility of the quinoxaline scaffold and its capacity for chemical modification to achieve a wide spectrum of biological activities.

Foundational Synthetic Methodologies: Experimental Protocols

The synthesis of quinoxaline derivatives has evolved significantly from the classical methods to more efficient and environmentally benign "green" protocols. Below are detailed experimental procedures for both a traditional and a modern approach to quinoxaline synthesis.

The Classical Hinsberg Synthesis of 2,3-Diphenylquinoxaline

This protocol details the original condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.

Principle: The reaction involves the condensation of o-phenylenediamine with benzil, leading to the formation of the quinoxaline ring system through a pinacol-type rearrangement.

Materials:

  • o-phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified spirit (ethanol) (16 mL)

  • Water

Procedure:

  • Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the resulting mixture on a water bath for 30 minutes.

  • Add water dropwise to the mixture until a slight cloudiness persists.

  • Allow the mixture to cool, which will induce the crystallization of the product.

  • Filter the crude product and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Characterization:

  • Melting Point: 125-126 °C

  • Appearance: White crystalline powder

  • FTIR (KBr, cm⁻¹): ~1347 (C-N stretch), ~3026, 3057 (aromatic C-H stretches)[2]

  • Mass Spectrometry (m/z): Molecular ion peak at 282 [M]⁺[2]

A Green Synthesis Protocol: Microwave-Assisted Synthesis of Quinoxaline

This protocol offers a more environmentally friendly and rapid method for quinoxaline synthesis.[3]

Principle: The use of microwave irradiation accelerates the condensation reaction between o-phenylenediamine and glyoxal, often without the need for a solvent.

Materials:

  • o-phenylenediamine (0.01 mol)

  • Glyoxal (40% aqueous solution, 0.01 mol)

Procedure:

  • Place o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in a glass beaker.

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave oven for 60 seconds at 160 watts.[3]

  • After irradiation, allow the beaker to cool.

  • The resulting liquid product can be purified by simple distillation.

This method significantly reduces reaction time and the use of organic solvents, aligning with the principles of green chemistry.[3]

Quantitative Data on Quinoxaline Derivatives

The following tables summarize key quantitative data related to the synthesis and biological activity of quinoxaline compounds, providing a basis for comparison and further research.

Table 1: Comparison of Catalysts in the Synthesis of 2,3-Diphenylquinoxaline
CatalystReaction Time (min)Yield (%)Reference
HCl8580[4][5]
CH₃COOH8580[4][5]
H₂SO₄8580[4][5]
ZnCl₂9080[4][5]
PEG-6008085[4]
Polymer Supported Sulphanilic Acid4088[4][5]
AlCuMoVP12092[6]
AlFeMoVP12080[6]

Reaction conditions for the first six entries were at room temperature in ethanol. The last two entries were conducted in toluene at 25°C.

Table 2: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives (IC₅₀ in µM)
CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound IV (quinoxaline-based)PC-3 (Prostate)2.11[7]
Compound VIIIcHCT-116 (Colon)2.5[8]
Compound XVaHCT-116 (Colon)4.4[8]
Compound 17b (VEGFR-2 inhibitor)HepG-2 (Liver)Not specified[9][10]
Compound 17b (VEGFR-2 inhibitor)MCF-7 (Breast)Not specified[9][10]
Compound 3 (benzo[g]quinoxaline)MCF-7 (Breast)2.89[11]
Compound 9 (benzo[g]quinoxaline)MCF-7 (Breast)8.84[11]

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate important experimental workflows and a key signaling pathway modulated by quinoxaline derivatives.

Experimental Workflow for Quinoxaline Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Reactants (o-phenylenediamine & 1,2-dicarbonyl) B 2. Reaction (e.g., Reflux in Ethanol) A->B C 3. Precipitation/Crystallization B->C D 4. Filtration C->D E 5. Recrystallization/ Column Chromatography D->E F 6. Melting Point E->F G 7. Spectroscopy (NMR, IR, MS) E->G H 8. Purity Analysis (TLC/HPLC) E->H I Pure Quinoxaline Derivative H->I

Caption: A generalized workflow for the synthesis and characterization of quinoxaline derivatives.

Experimental Workflow for MTT Cytotoxicity Assay

G A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with various concentrations of quinoxaline derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 value H->I

Caption: A step-by-step workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.[8][12]

Apoptosis Induction via the Bax/Bcl-2 Signaling Pathway

G Quinoxaline Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 downregulates Bax Bax (Pro-apoptotic) Quinoxaline->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway modulated by certain quinoxaline derivatives.[2][7][11][13]

Biological Activities and Therapeutic Potential

Quinoxaline derivatives exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery research. Their therapeutic potential spans multiple disease areas:

  • Anticancer Activity: Many quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7][11] Their mechanisms of action are diverse and include the inhibition of protein kinases such as VEGFR-2, which is crucial for angiogenesis in tumors, and the induction of apoptosis through the modulation of key signaling pathways like the Bax/Bcl-2 cascade.[7][9][10][11][13][14]

  • Antimicrobial and Antiviral Properties: The quinoxaline scaffold is a component of several antibiotics, including echinomycin and levomycin, which are effective against Gram-positive bacteria. Furthermore, various derivatives have been investigated for their activity against viruses and other microbes.

  • Other Pharmacological Effects: Research has also uncovered anti-inflammatory, antimalarial, and antidepressant activities among different classes of quinoxaline compounds.

Conclusion

From their initial synthesis in the late 19th century to their current prominence in cutting-edge drug discovery, quinoxaline compounds have proven to be a rich source of chemical diversity and biological activity. The foundational Hinsberg-Körner synthesis has paved the way for a multitude of synthetic innovations, enabling the creation of vast libraries of derivatives. The ability of these compounds to interact with a wide range of biological targets, particularly in the context of cancer therapy, ensures that quinoxalines will remain a subject of intense and fruitful research for the foreseeable future. This guide serves as a foundational resource to aid researchers in navigating the synthesis, evaluation, and understanding of this important class of heterocyclic compounds.

References

The Core Mechanism of Action of 3-Methylquinoxalin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 3-methylquinoxalin-2-amine derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document summarizes key findings from recent research, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological pathways involved.

Primary Mechanism of Action: VEGFR-2 Kinase Inhibition and Induction of Apoptosis

The predominant mechanism of action for many biologically active this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By targeting the ATP-binding site of VEGFR-2, these compounds effectively block the downstream signaling cascade that promotes the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3][4][5] Concurrently, these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key apoptotic proteins.[1][3][4]

VEGFR-2 Signaling Pathway Inhibition

This compound derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the activation of downstream signaling pathways critical for endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates VEGF VEGF VEGF->VEGFR2 Binds Derivative This compound Derivative Derivative->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Phosphorylates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Inhibition of the VEGFR-2 signaling pathway.
Induction of Apoptosis

A significant consequence of the cellular activity of these derivatives is the induction of apoptosis. This is achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Specifically, treatment with these compounds has been shown to increase the expression of Bax, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates a caspase cascade, beginning with caspase-9 and culminating in the activation of the executioner caspase-3, leading to cell death.[1][3][4] Furthermore, a decrease in the level of the anti-apoptotic protein Bcl-2 is observed.[1][3][4]

Apoptosis_Induction Derivative This compound Derivative Bcl2 Bcl-2 Derivative->Bcl2 Downregulates Bax Bax Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of the intrinsic apoptotic pathway.

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various cancer cell lines and the VEGFR-2 enzyme.

Table 1: In Vitro Cytotoxicity (IC50, µM)
CompoundHepG-2MCF-7HCT116Reference
11e 2.12.4-[1]
11g 3.13.5-[1]
12e 4.24.8-[1]
12g 5.36.1-[1]
12k 9.88.7-[1]
VIIIc -9.02.5[6]
VIIIe --8.4[6]
XVa -5.34.4[6]
Sorafenib 2.23.4-[1]
Doxorubicin --0.48[6]
Table 2: VEGFR-2 Enzymatic Inhibition (IC50)
CompoundIC50 (µM)Reference
11b 0.0053[3]
11e 0.0026[3]
11f 0.0048[3]
11g 0.0034[3]
12e 0.0038[3]
12f 0.0038[3]
12g 0.0054[3]
12k 0.0029[3]
17b 0.0027[5]
Sorafenib 0.00307[2]
Table 3: Effect on Apoptotic Protein Levels (Fold Change) in HepG2 cells for Compound 11e
ProteinFold Change vs. ControlReference
Caspase-3 +2.34[1]
Caspase-9 +2.34[1]
Bax +3.14[1]
Bcl-2 -3.13[1]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the literature concerning the evaluation of this compound derivatives.

General Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives

The synthesis of the 3-methylquinoxalin-2(1H)-one scaffold typically involves the condensation of an o-phenylenediamine with a pyruvate derivative.[3] Subsequent modifications are then carried out to introduce various substituents.

Synthesis_Workflow Start o-phenylenediamine + Sodium Pyruvate Step1 Reflux Start->Step1 Intermediate1 3-methylquinoxalin-2(1H)-one Step1->Intermediate1 Step2 Reaction with Alcoholic KOH Intermediate1->Step2 Intermediate2 Potassium Salt Step2->Intermediate2 Step3 Alkylation/Arylation Intermediate2->Step3 FinalProduct Target Derivatives Step3->FinalProduct

General synthesis workflow.
In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Sorafenib, Doxorubicin) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

VEGFR-2 Kinase Assay

The inhibitory effect of the compounds on VEGFR-2 kinase activity is determined using an in vitro enzymatic assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Reaction Mixture: A reaction mixture containing VEGFR-2 enzyme, a substrate (e.g., a poly(Glu, Tyr) peptide), and ATP is prepared.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is quantified using an Annexin V-FITC and propidium iodide (PI) dual staining assay followed by flow cytometry.

  • Cell Treatment: Cells are treated with the test compound.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis is determined.

Western Blot Analysis

The expression levels of apoptosis-related proteins are determined by Western blotting.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Caspase-3, Caspase-9, Bax, Bcl-2, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

Other Potential Mechanisms and Broader Kinase Inhibition

While VEGFR-2 inhibition is a primary mechanism, some quinoxaline derivatives have been investigated for their activity against other kinases, suggesting that this compound derivatives may also possess a broader inhibitory profile. For instance, related quinoxaline structures have shown inhibitory activity against Apoptosis signal-regulated kinase 1 (ASK1) and EphA3 tyrosine kinase.[7][8] This suggests that the this compound scaffold could be a versatile platform for the development of inhibitors targeting various kinases involved in disease pathogenesis. Further investigation into the broader kinase selectivity of these specific derivatives is warranted to fully elucidate their therapeutic potential and potential off-target effects.

Conclusion

This compound derivatives represent a compelling class of compounds with a well-defined primary mechanism of action centered on the inhibition of VEGFR-2 and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this chemical scaffold. Future research should continue to explore the structure-activity relationships, expand the evaluation against a wider range of cancer types and other diseases, and investigate the broader kinase inhibitory profile to fully unlock the therapeutic potential of these promising molecules.

References

Synthesis of 3-Methylquinoxalin-2(1H)-one from o-Phenylenediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methylquinoxalin-2(1H)-one, a valuable scaffold in medicinal chemistry, from the precursor o-phenylenediamine. This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols. Quantitative data from various reported procedures are summarized for comparative analysis. Furthermore, this guide includes diagrammatic representations of the synthetic pathway and a generalized experimental workflow to facilitate a deeper understanding and practical application of this chemical transformation. The content is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational resource for the synthesis and exploration of quinoxalinone-based compounds.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse and potent biological activities. Among these, 3-methylquinoxalin-2(1H)-one serves as a crucial intermediate and a core structural motif in the development of novel therapeutic agents. Its derivatives have been reported to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

The synthesis of 3-methylquinoxalin-2(1H)-one is most commonly achieved through the condensation reaction of o-phenylenediamine with a three-carbon α-keto acid or its ester, such as pyruvic acid, sodium pyruvate, or ethyl pyruvate. This reaction provides a straightforward and efficient route to the quinoxalinone ring system. This guide will delve into the technical aspects of this synthesis, providing detailed protocols and comparative data to aid in the successful and optimized production of this important chemical entity.

Reaction Mechanism and Synthesis Pathway

The formation of 3-methylquinoxalin-2(1H)-one from o-phenylenediamine and a pyruvate derivative proceeds via a condensation-cyclization mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto carbonyl carbon of the pyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinoxalinone ring.

Below is a generalized reaction scheme for this transformation:

Figure 1: General reaction pathway for the synthesis of 3-methylquinoxalin-2(1H)-one.

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of 3-methylquinoxalin-2(1H)-one have been reported in the literature, employing different pyruvate sources, solvents, and reaction conditions. The choice of methodology can significantly impact the reaction yield, purity of the product, and overall efficiency. The following table summarizes quantitative data from various experimental protocols.

Reactants Solvent Reaction Conditions Yield (%) Melting Point (°C) Reference
o-Phenylenediamine, Ethyl PyruvateAbsolute EthanolHeated on an oil bath for 30 minutes76.44245-247[1]
o-Phenylenediamine, Sodium Pyruvaten-ButanolRefluxNot specifiedNot specified[1]
o-Phenylenediamine, Sodium Pyruvate20% Aqueous Acetic AcidStirred at room temperature for 3 hours92246-248[2]
o-Phenylenediamine, Pyruvic AcidWater20°C for 3 hours with acetic acid as catalystNot specifiedNot specified[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to serve as a practical guide for the laboratory synthesis of 3-methylquinoxalin-2(1H)-one.

Protocol 1: Synthesis from o-Phenylenediamine and Ethyl Pyruvate in Ethanol[1]

Materials:

  • o-Phenylenediamine (20 g, 0.185 mol)

  • Ethyl pyruvate (22 g, 0.189 mol)

  • Absolute Ethanol (200 ml)

Procedure:

  • A mixture of o-phenylenediamine (20 g) and ethyl pyruvate (22 g) in 200 ml of absolute ethanol is heated on an oil bath for 30 minutes.

  • The reaction mixture is then allowed to cool to room temperature.

  • The silvery white crystals that form are collected by filtration.

  • The collected crystals are washed and purified by recrystallization from ethanol.

Protocol 2: Synthesis from o-Phenylenediamine and Sodium Pyruvate in Aqueous Acetic Acid[2]

Materials:

  • o-Phenylenediamine (0.20 g, 1.85 mmol)

  • Sodium pyruvate (0.20 g, 1.85 mmol)

  • 20% Aqueous Acetic Acid (25 mL)

  • Ethanol-water (4:1 v/v) for recrystallization

Procedure:

  • In a round bottom flask equipped with a stirring bar, o-phenylenediamine (0.20 g) and sodium pyruvate (0.20 g) are added to 25 mL of 20% aqueous acetic acid.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The precipitate formed is collected by filtration.

  • The pure product is obtained by recrystallization from an ethanol-water (4:1 v/v) mixture.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of 3-methylquinoxalin-2(1H)-one.

Experimental_Workflow Start Start Reactants Mix o-Phenylenediamine and Pyruvate Derivative in Solvent Start->Reactants Reaction Heat/Stir under specified conditions Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash Crystals Filtration->Washing Recrystallization Recrystallize from appropriate solvent Washing->Recrystallization Drying Dry the Purified Product Recrystallization->Drying Characterization Characterize Product (m.p., NMR, IR) Drying->Characterization End End Characterization->End

Figure 2: A generalized experimental workflow for the synthesis of 3-methylquinoxalin-2(1H)-one.

Characterization Data

The synthesized 3-methylquinoxalin-2(1H)-one can be characterized using various spectroscopic and analytical techniques. Representative data is provided below.

  • Appearance: Silvery white crystals[1]

  • Melting Point: 245-247 °C[1], 246-248 °C[2]

  • 1H NMR (DMSO-d6): δ 12.27 (br, 1H, NH), 7.68 (d, 1H), 7.46 (t, 1H), 7.25 (m, 2H), 2.40 (s, 3H, CH3)[2]

  • 13C NMR (DMSO-d6): δ 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9[2]

  • IR (KBr, cm-1): 3462 (NH str.), 1690 (C=O str.), 1660 (C=N str.), 2866 (C-H sp3 str.)[1]

Conclusion

The synthesis of 3-methylquinoxalin-2(1H)-one from o-phenylenediamine is a robust and versatile reaction that can be accomplished through several effective protocols. The choice of reagents and reaction conditions allows for optimization of yield and purity. This guide provides the necessary technical details, comparative data, and procedural workflows to enable researchers and drug development professionals to efficiently synthesize this key heterocyclic compound, thereby facilitating further exploration of its potential in medicinal chemistry. The straightforward nature of this synthesis, coupled with the biological significance of the quinoxalinone scaffold, underscores its importance in the landscape of modern drug discovery.

References

Quinoxaline Derivatives: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] Comprising a benzene ring fused to a pyrazine ring, the quinoxaline core offers a versatile platform for chemical modification, enabling the development of novel therapeutic agents with diverse applications.[1][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of quinoxaline derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.

Synthesis of Quinoxaline Derivatives

The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][5][6] Modern advancements have led to more efficient and environmentally friendly protocols, including microwave-assisted synthesis and the use of green catalysts.[1][7]

General Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general method for the synthesis of quinoxaline derivatives using a microwave reactor, which often leads to shorter reaction times and improved yields.[5][8]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).[5]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture).

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the final quinoxaline derivative.[5]

Therapeutic Applications

Quinoxaline derivatives have demonstrated a wide array of therapeutic activities, making them promising candidates for drug development in various disease areas.[1][2][3]

Anticancer Activity

Quinoxaline derivatives are a recognized class of chemotherapeutic agents with activity against different tumors.[9] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[10][11][12]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoxaline derivatives act as potent inhibitors of various protein kinases that are crucial for tumor progression.[10][13] These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[11] By blocking the ATP-binding site of these kinases, they can halt downstream signaling pathways.[11]

  • Topoisomerase II Inhibition: Some derivatives exhibit anticancer activity by inhibiting topoisomerase II, an enzyme essential for DNA replication and cell division.[14] This leads to DNA damage and ultimately apoptosis in cancer cells.[14]

  • Induction of Apoptosis: Quinoxaline compounds can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[14][15]

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound IVPC-3 (Prostate)2.11Topoisomerase II inhibition[14]
Compound IIIPC-3 (Prostate)4.11Topoisomerase II inhibition[14]
Compound 11Various0.81 - 2.91EGFR and COX-2 inhibition[16]
Compound 13Various0.81 - 2.91EGFR and COX-2 inhibition[16]
Compound 4aVarious3.21 - 4.54EGFR and COX-2 inhibition[16]
Compound 5Various3.21 - 4.54EGFR and COX-2 inhibition[16]
26e-0.03017ASK1 inhibitor[17]

Signaling Pathway: Quinoxaline Derivatives in Cancer

anticancer_pathway Quinoxaline Quinoxaline Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Quinoxaline->RTK Inhibits TopoII Topoisomerase II Quinoxaline->TopoII Inhibits Bcl2 Bcl-2 Quinoxaline->Bcl2 Downregulates Caspases Caspases Quinoxaline->Caspases Upregulates Proliferation Cell Proliferation & Survival RTK->Proliferation Promotes DNA_Damage DNA Damage TopoII->DNA_Damage Prevents repair Apoptosis Apoptosis DNA_Damage->Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Caption: Quinoxaline derivatives' anticancer mechanisms.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][18][19][20][21] This makes them promising candidates for the development of new antimicrobial agents, which is crucial in the face of growing antibiotic resistance.[20]

Mechanisms of Action:

The exact mechanisms of antimicrobial action are varied and can depend on the specific derivative. Some proposed mechanisms include the inhibition of essential bacterial enzymes and disruption of the cell membrane.

Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 34S. aureus31.25[3]
Compound 34B. cereus15.63[3]
Compound 34E. coli31.25[3]
Compound 34P. aeruginosa15.63[3]
Compound 34A. niger31.25[3]
Compound 34A. fumigatus15.63[3]
Compound 5jRhizoctonia solani8.54 (EC₅₀)[18]
Compound 5tRhizoctonia solani12.01 (EC₅₀)[18]

Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of newly synthesized quinoxaline derivatives.[1][21]

Materials:

  • Test quinoxaline compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile filter paper discs

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic disc (positive control)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in DMSO to a concentration of 10 mg/mL.[1]

  • Prepare nutrient agar plates and inoculate them with the respective bacterial strains.[1]

  • Impregnate sterile filter paper discs with a specific volume of the test compound solution (e.g., 5 µL to achieve 50 µg per disk).[1][21]

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.[1]

  • Incubate the plates at 37°C for 24 hours.[1]

  • Measure the diameter of the zone of inhibition around each disc in millimeters.[1]

Antiviral Activity

Quinoxaline derivatives have shown promising antiviral activity against a variety of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[7][22][23][24] This has led to the development of several quinoxaline-based antiviral drugs.

Mechanisms of Action:

  • Enzyme Inhibition: A key mechanism is the inhibition of viral enzymes crucial for replication. For example, some derivatives are potent inhibitors of HIV-1 reverse transcriptase.[7]

  • Disruption of Viral Entry/Assembly: Other compounds may interfere with the entry of the virus into host cells or disrupt the assembly of new viral particles.

Quantitative Data: Antiviral Activity of Quinoxaline Derivatives

CompoundVirusActivityReference
1-(4-chloro-8-methyl[1][9][22]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thioureaHerpes Simplex Virus (HSV)25% plaque reduction at 20 µg/mL[7]
S-2720HIV-1Potent reverse transcriptase inhibitor[7]
GlecaprevirHepatitis C VirusApproved drug[5]
VoxilaprevirHepatitis C VirusApproved drug[5]
UBCS039SARS-CoV-2EC₅₀ = 9.3 μM[25]
Anti-inflammatory Activity

Several quinoxaline derivatives exhibit significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[8][15][26][27]

Mechanisms of Action:

  • Inhibition of Inflammatory Mediators: The anti-inflammatory effects of quinoxalines are often attributed to their ability to inhibit the expression of inflammatory modulators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like interleukin (IL)-1β and tumor necrosis factor (TNF)-α.[15][26]

Quantitative Data: Anti-inflammatory Activity of Quinoxaline Derivatives

CompoundAssayResultReference
Compound 7bCarrageenan-induced edema41% inhibition (in vivo)[8]
DEQXLeukocyte migration & cytokine levelsSignificant reduction in IL-1β and TNF-α[15]
OAQXLeukocyte migration & cytokine levelsSignificant reduction in IL-1β and TNF-α[15]

Signaling Pathway: Quinoxaline Derivatives in Inflammation

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus COX_Enzymes COX Enzymes Inflammatory_Stimulus->COX_Enzymes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Stimulus->Pro_inflammatory_Cytokines Inflammation Inflammation COX_Enzymes->Inflammation Pro_inflammatory_Cytokines->Inflammation Quinoxaline Quinoxaline Derivative Quinoxaline->COX_Enzymes Inhibits Quinoxaline->Pro_inflammatory_Cytokines Inhibits

Caption: Anti-inflammatory mechanism of quinoxalines.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of quinoxaline derivatives, making them potential therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[28][29][30][31][32]

Mechanisms of Action:

  • Antioxidant Activity: Some derivatives can mitigate oxidative stress by reducing intracellular reactive oxygen species (ROS), a key factor in neuronal damage.[28][32]

  • Anti-inflammatory Effects: By downregulating inflammatory cytokines in the brain, these compounds can reduce neuroinflammation, which is implicated in the progression of neurodegenerative diseases.[28][32]

  • Cholinesterase Inhibition: Certain quinoxalines inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This action can help improve cognitive function in conditions like Alzheimer's disease.[28][32]

  • Modulation of Neuronal Signaling: Some compounds have been shown to activate specific receptors in the endoplasmic reticulum, which can contribute to their neuroprotective effects.[30][31]

Experimental Workflow: Drug Discovery of Quinoxaline Derivatives

drug_discovery_workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Biological Screening (e.g., MTT, Enzyme Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Drug discovery workflow for quinoxalines.

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their amenability to chemical modification allows for the fine-tuning of their pharmacological profiles, leading to the development of potent and selective agents. The continued exploration of this chemical scaffold, guided by structure-activity relationship studies and modern drug discovery techniques, holds significant potential for the development of novel therapies for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions.

References

The Biological Frontier of Quinoxaline Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline, a heterocyclic compound arising from the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a vast library of derivatives with a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of novel quinoxaline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their therapeutic potential. This guide adheres to stringent data presentation and visualization standards to facilitate understanding and further research in this dynamic field.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines. Their primary mechanisms of action involve the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, angiogenesis, and metastasis. Many derivatives function as competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Topoisomerase II, which are frequently dysregulated in various cancers.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected novel quinoxaline derivatives, with potency expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/ReferenceCancer Cell LineTarget/Mechanism of ActionIC50 (µM)
Compound VIIIc [1]HCT116 (Colon)Apoptosis Induction2.5
MCF-7 (Breast)Apoptosis Induction9.0
Compound XVa [1]HCT116 (Colon)Not Specified4.4
MCF-7 (Breast)Not Specified5.3
Compound IV [2]PC-3 (Prostate)Topoisomerase II inhibitor2.11
Compound III [2]PC-3 (Prostate)Topoisomerase II inhibitor4.11
Compound 11 [2]MCF-7 (Breast)EGFR / COX-2 inhibitor0.81
HepG2 (Liver)EGFR / COX-2 inhibitor1.93
Compound 13 [2]MCF-7 (Breast)EGFR / COX-2 inhibitor0.95
HCT-116 (Colon)EGFR / COX-2 inhibitor2.91
Compound 8 [3]MGC-803 (Gastric)Not Specified1.49
HepG2 (Liver)Not Specified5.27
A549 (Lung)Not Specified6.91
Compound 19 [3]MGC-803 (Gastric)1,3-diphenylurea-quinoxaline9.0
HeLa (Cervical)1,3-diphenylurea-quinoxaline12.3
T-24 (Bladder)1,3-diphenylurea-quinoxaline27.5
Key Signaling Pathways in Quinoxaline Anticancer Activity

The anticancer effects of quinoxaline derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Quinoxaline Quinoxaline Derivatives Quinoxaline->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition by Quinoxaline Derivatives.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Quinoxaline Quinoxaline Derivatives Quinoxaline->cMet Inhibition

c-Met Signaling Pathway and its Inhibition.

Topoisomerase_II_Inhibition DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage_Complex DNA-Topo II Cleavage Complex TopoII->Cleavage_Complex DNA Cleavage Religation DNA Religation Cleavage_Complex->Religation Prevents Apoptosis Apoptosis Cleavage_Complex->Apoptosis Induces Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Quinoxaline Quinoxaline Derivatives Quinoxaline->Cleavage_Complex Stabilizes

Mechanism of Topoisomerase II Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically in serial dilutions) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Quinoxaline Derivatives seed_cells->add_compounds incubate1 Incubate (24-72h) add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add Solubilization Solution incubate2->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental Workflow for the MTT Assay.

Antimicrobial Activity of Quinoxaline Derivatives

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoxaline derivatives have shown considerable promise as antibacterial and antifungal agents, with some compounds exhibiting potent activity against multidrug-resistant strains.[8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/ReferenceMicroorganismMIC (µg/mL)
Compound 5p [9]Staphylococcus aureus4
Bacillus subtilis8
Compound 5m-5p [9]Escherichia coli4-32
Quinoxaline derivative [10]Methicillin-resistant Staphylococcus aureus (MRSA)1-4
Compound 10 [11]Candida albicans16
Aspergillus flavus16
Compound 2d [11]Escherichia coli8
Compound 3c [11]Escherichia coli8
Compounds 4, 6, 7 [12]Bacillus pumilis7.8, 15.6, 3.91
Enterobacter cloacae15.6, 7.8, 15.6
Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria.[13][14]

Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with the test microorganism. The antibiotic diffuses from the disk into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.[15]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Quinoxaline derivative solution of known concentration

  • Sterile filter paper disks

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile swab.[15]

  • Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of the quinoxaline derivative to the surface of the agar plate.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Agar_Disk_Diffusion_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prepare_inoculum->inoculate_plate apply_disks Apply Quinoxaline-impregnated Disks inoculate_plate->apply_disks incubate Incubate (18-24h) apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Results measure_zones->interpret_results end End interpret_results->end

Experimental Workflow for the Agar Disk Diffusion Method.

Anti-inflammatory Activity of Quinoxaline Derivatives

Chronic inflammation is a hallmark of numerous diseases. Quinoxaline derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and p38 MAPK pathways.

Key Signaling Pathways in Quinoxaline Anti-inflammatory Activity

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Quinoxaline Quinoxaline Derivatives Quinoxaline->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induction

NF-κB Signaling Pathway and its Inhibition by Quinoxaline Derivatives.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF-2, Stat1) p38->Transcription_Factors Activation Quinoxaline Quinoxaline Derivatives Quinoxaline->p38 Inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induction

p38 MAPK Signaling Pathway and its Inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[16][17]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by paw edema. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.[16][18]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Quinoxaline derivative solution

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Compound Administration: Administer the quinoxaline derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the test groups, and the vehicle to the control group, typically 30-60 minutes before carrageenan injection.[16]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[16]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Carrageenan_Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize baseline_measurement Measure Baseline Paw Volume acclimatize->baseline_measurement administer_compound Administer Quinoxaline Derivative/Control baseline_measurement->administer_compound induce_edema Inject Carrageenan administer_compound->induce_edema measure_edema Measure Paw Volume (1-5 hours) induce_edema->measure_edema calculate_inhibition Calculate % Inhibition of Edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Experimental Workflow for Carrageenan-Induced Paw Edema.

Conclusion and Future Directions

Quinoxaline and its derivatives constitute a versatile and highly promising class of compounds in medicinal chemistry. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, and anti-inflammatory activities, supported by robust quantitative data. The ability of these compounds to modulate key biological pathways provides a strong rationale for their continued development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the quinoxaline scaffold for enhanced potency and selectivity.

  • Mechanism of Action Elucidation: To fully understand the molecular targets and pathways involved in their biological effects.

  • In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and clinical development.

  • Development of Drug Delivery Systems: To improve the pharmacokinetic and pharmacodynamic properties of lead compounds.

The continued exploration of novel quinoxaline derivatives holds immense potential for the discovery of new and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

Exploring the Chemical Space of 3-Methylquinoxalin-2-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] Among its numerous derivatives, analogs of 3-methylquinoxalin-2-amine have emerged as a promising class of compounds, particularly in the realm of oncology and infectious diseases. This technical guide provides an in-depth exploration of the chemical space surrounding this compound, offering a comprehensive overview of its synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this area.

The Quinoxaline Core: A Versatile Scaffold

Quinoxaline derivatives are largely synthetic, with their core structure allowing for extensive functionalization, leading to a diverse range of biological activities.[1] This versatility has led to the development of several marketed drugs, including the anticancer agent erdafitinib and the hepatitis C treatments glecaprevir and voxilaprevir.[1] The this compound framework serves as a key building block for the generation of novel therapeutic agents.

Synthesis of this compound Analogs

The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] For this compound and its precursors, this typically involves the reaction of o-phenylenediamine with pyruvic acid derivatives.

A general synthetic route starts with the reaction of o-phenylenediamine with sodium pyruvate or ethyl pyruvate to furnish 3-methylquinoxalin-2(1H)-one.[4][5] This intermediate can then be converted to 2-chloro-3-methylquinoxaline by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] The 2-chloro derivative serves as a versatile precursor for the synthesis of a wide array of 2-substituted analogs, including the target 2-amino derivatives, through nucleophilic substitution reactions. For instance, reaction with various amines can yield the corresponding this compound analogs.

Further modifications can be introduced by utilizing substituted o-phenylenediamines or by performing reactions on the quinoxaline ring itself. These modifications allow for a systematic exploration of the chemical space and the establishment of structure-activity relationships.

General Synthetic Workflow:

G start o-phenylenediamine + Sodium Pyruvate intermediate1 3-Methylquinoxalin-2(1H)-one start->intermediate1 Condensation (e.g., Acetic Acid) intermediate2 2-Chloro-3-methylquinoxaline intermediate1->intermediate2 Chlorination (e.g., POCl3) final_product This compound Analogs intermediate2->final_product Nucleophilic Substitution (Amines)

Caption: General synthetic workflow for this compound analogs.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a broad range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative activity of 3-methylquinoxaline derivatives against various cancer cell lines.[4][6] A key mechanism of action for many of these compounds is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7] VEGFR-2 plays a crucial role in angiogenesis, a process essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

VEGFR-2 Signaling Pathway and Inhibition:

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis Analog This compound Analog Analog->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs.

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi.[5][8] The mechanism of their antimicrobial action is often attributed to their ability to intercalate with DNA or inhibit essential microbial enzymes. The structural modifications on the this compound scaffold can be tailored to enhance potency and selectivity against specific pathogens.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound analogs, several key structural features have been identified that influence their biological activity.

  • Substitution at the 2-position: The nature of the amine substituent at the 2-position significantly impacts activity. Aromatic and heteroaromatic amines often exhibit potent activity.[9]

  • Substitution on the Benzene Ring: The introduction of various substituents on the benzene ring of the quinoxaline core can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

  • The Methyl Group at the 3-position: While this guide focuses on 3-methyl analogs, variations at this position can also be explored to fine-tune activity.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative and VEGFR-2 inhibitory activities of selected this compound analogs from published studies.

Table 1: In Vitro Anti-proliferative Activity of 3-Methylquinoxalin-2(1H)-one Analogs [6]

CompoundRIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2
11e 3-methoxyphenyl2.13.5
11g 4-acetylphenyl4.56.2
Sorafenib (Reference)3.42.2

Table 2: VEGFR-2 Inhibitory Activity of 3-Methylquinoxalin-2(1H)-one Analogs [6]

CompoundRIC₅₀ (nM)
11b Isopropyl5.3
11e 3-methoxyphenyl2.6
11f 4-methoxyphenyl4.8
11g 4-acetylphenyl3.4
Sorafenib (Reference)3.07

Experimental Protocols

General Synthesis of 3-Methylquinoxalin-2(1H)-one[4]
  • A mixture of o-phenylenediamine (1.0 mmol) and sodium pyruvate (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol to afford the pure 3-methylquinoxalin-2(1H)-one.

General Synthesis of 2-Chloro-3-methylquinoxaline[5]
  • A suspension of 3-methylquinoxalin-2(1H)-one (1.0 mmol) in phosphorus oxychloride (5 mL) is heated at reflux for 2 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured into crushed ice and neutralized with a sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give 2-chloro-3-methylquinoxaline.

In Vitro Anti-proliferative MTT Assay[1]
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for 48-72 hours.[1]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

VEGFR-2 Kinase Inhibitory Assay

The VEGFR-2 inhibitory activity of the compounds can be determined using commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The chemical space of this compound analogs represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of the quinoxaline core, coupled with the diverse biological activities of its derivatives, makes this scaffold highly attractive for medicinal chemists. Future research should focus on the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets and the use of computational tools for in silico screening will further accelerate the development of clinically viable drug candidates from this promising class of compounds.[10]

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 3-Methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Methylquinoxalin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a three-step process starting from commercially available reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagent(s)ProductMolar Ratio (Starting Material:Reagent)SolventYield (%)
1Cyclocondensationo-PhenylenediamineEthyl pyruvate3-Methylquinoxalin-2(1H)-one1 : 1n-Butanol~85-95%
2Chlorination3-Methylquinoxalin-2(1H)-onePhosphorus oxychloride (POCl₃)2-Chloro-3-methylquinoxaline1 : excess (used as solvent)None~60%[1]
3Amination2-Chloro-3-methylquinoxalineAqueous Ammonia (28-30%)This compound1 : excessEthanol~70-80% (estimated)

Experimental Protocols

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

This procedure details the cyclocondensation reaction between o-phenylenediamine and ethyl pyruvate to yield 3-methylquinoxalin-2(1H)-one.[1]

Materials:

  • o-Phenylenediamine (10.8 g, 0.10 mol)

  • Ethyl pyruvate (11.6 g, 0.10 mol, 11.1 mL)

  • n-Butanol (400 mL)

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 1 L round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.10 mol) in 300 mL of n-butanol with gentle warming and stirring.

  • In a separate beaker, dissolve ethyl pyruvate (11.6 g, 0.10 mol) in 100 mL of n-butanol.

  • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold n-butanol.

  • Dry the product in a vacuum oven to obtain crystalline 3-methylquinoxalin-2(1H)-one.

Step 2: Synthesis of 2-Chloro-3-methylquinoxaline

This protocol describes the chlorination of 3-methylquinoxalin-2(1H)-one using phosphorus oxychloride.[1]

Materials:

  • 3-Methylquinoxalin-2(1H)-one (16.0 g, 0.10 mol)

  • Phosphorus oxychloride (POCl₃, 60 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet to a trap (for HCl fumes)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Large beaker (1 L) with crushed ice

  • 2% Sodium hydroxide (NaOH) solution

  • Petroleum ether (40-60 °C) for recrystallization

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, suspend 3-methylquinoxalin-2(1H)-one (16.0 g, 0.10 mol) in phosphorus oxychloride (60 mL).

  • Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl gas.

  • Heat the mixture to reflux for 90 minutes with stirring.[1]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice in a 1 L beaker. This should be done in a fume hood as excess POCl₃ will react violently with water.

  • Neutralize the acidic solution by slowly adding 2% NaOH solution until the mixture is alkaline.

  • The product will precipitate as a solid. Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from petroleum ether (40-60 °C) to yield pure crystals of 2-chloro-3-methylquinoxaline.[1]

Step 3: Synthesis of this compound

This protocol outlines the nucleophilic aromatic substitution of the chloro group with an amino group using aqueous ammonia.

Materials:

  • 2-Chloro-3-methylquinoxaline (1.79 g, 0.01 mol)

  • Aqueous ammonia (28-30%, 50 mL)

  • Ethanol (50 mL)

  • High-pressure reaction vessel (autoclave) or a sealed tube

  • Heating source (oil bath or heating block)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Beaker with cold water

  • Buchner funnel and filter paper

Procedure:

  • Place 2-chloro-3-methylquinoxaline (1.79 g, 0.01 mol) into a high-pressure reaction vessel.

  • Add ethanol (50 mL) and concentrated aqueous ammonia (50 mL).

  • Seal the vessel securely.

  • Heat the reaction mixture to 120-130 °C with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Vent any excess pressure in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

  • The aqueous residue will contain the precipitated product. Pour this into a beaker of cold water to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the three-step synthesis of this compound.

Synthesis_Workflow Start o-Phenylenediamine + Ethyl pyruvate Step1_Reaction Step 1: Cyclocondensation n-Butanol, Reflux Start->Step1_Reaction Intermediate1 3-Methylquinoxalin-2(1H)-one Step1_Reaction->Intermediate1 Step2_Reaction Step 2: Chlorination Reflux Intermediate1->Step2_Reaction Step2_Reagent POCl₃ Step2_Reagent->Step2_Reaction Intermediate2 2-Chloro-3-methylquinoxaline Step2_Reaction->Intermediate2 Step3_Reaction Step 3: Amination Ethanol, 120-130°C, Pressure Intermediate2->Step3_Reaction Step3_Reagent Aqueous Ammonia (NH₃(aq)) Step3_Reagent->Step3_Reaction Final_Product This compound Step3_Reaction->Final_Product

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: 3-Methylquinoxalin-2-amine in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of 3-methylquinoxalin-2-amine derivatives in the design and development of novel anticancer agents. The quinoxaline scaffold, a promising heterocyclic system, has been extensively explored for its therapeutic potential, with numerous derivatives exhibiting significant cytotoxic effects against various cancer cell lines. This document focuses on the synthesis, biological evaluation, and mechanism of action of compounds derived from the this compound core, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction to this compound Derivatives in Oncology

Quinoxaline derivatives are a class of compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The this compound scaffold serves as a crucial pharmacophore for the development of potent anticancer agents. Modifications on this core structure have led to the discovery of derivatives with significant efficacy against various cancer cell lines, such as human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7).[2]

The primary mechanisms of action for these compounds involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Notably, many derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][4] Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) through the modulation of key apoptotic proteins.[3][5]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values (µM) of 3-(Methylquinoxalin-2-yl)amino Derivatives against Various Cancer Cell Lines [2]

CompoundHCT116HepG2MCF-7
VIId 7.8>50>50
VIIIc 2.5>509.0
VIIIe 8.4>50>50
VIIIa >509.8>50
XVa 4.4>505.3
Doxorubicin 0.40.50.4

Doxorubicin was used as a reference standard. XVa is a 3-(chloroquinoxalin-2-yl)amino derivative included for comparison.

Table 2: Cytotoxic and VEGFR-2 Inhibitory Activities of 3-Methylquinoxalin-2(1H)-one and 3-Methylquinoxaline-2-thiol Derivatives [3]

CompoundCancer Cell LineCytotoxic IC50 (µM)VEGFR-2 IC50 (µM)
11e HepG-22.10.0026
MCF-73.1
11g HepG-24.50.0034
MCF-76.2
12e HepG-25.30.0038
MCF-77.8
12g HepG-27.10.0054
MCF-79.8
12k HepG-26.90.0029
MCF-78.5
Sorafenib HepG-22.20.00307
MCF-73.4

Sorafenib was used as a reference standard.

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cancer progression.

VEGFR-2 Signaling Pathway Inhibition

Several derivatives of 3-methylquinoxaline have been identified as potent inhibitors of VEGFR-2, a tyrosine kinase receptor that plays a pivotal role in angiogenesis.[3][4] By binding to the ATP-binding site of VEGFR-2, these compounds block its phosphorylation and downstream signaling, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 3-Methylquinoxaline Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 3-methylquinoxaline derivatives.

Induction of Apoptosis

Certain 3-methylquinoxaline derivatives have been shown to induce apoptosis in cancer cells.[3][5] This is achieved through the modulation of the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. The upregulation of BAX and downregulation of Bcl-2 leads to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[3][5]

Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway Derivative 3-Methylquinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits BAX BAX (Pro-apoptotic) Derivative->BAX Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion BAX->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by 3-methylquinoxaline derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of this compound derivatives based on published literature. Researchers should adapt these protocols based on the specific derivative and experimental context.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the corresponding 2-chloro-3-methylquinoxaline, which is then reacted with a variety of amines or other nucleophiles.

Synthesis_Workflow Start o-Phenylenediamine Intermediate1 3-Methylquinoxalin-2(1H)-one Start->Intermediate1 React with Pyruvic Acid Intermediate2 2-Chloro-3-methylquinoxaline Intermediate1->Intermediate2 Chlorination (e.g., POCl3) Product This compound Derivative Intermediate2->Product Amine Amine (R-NH2) Amine->Product Nucleophilic Substitution

Caption: General synthetic workflow for this compound derivatives.

Protocol:

  • Synthesis of 3-methylquinoxalin-2(1H)-one: A mixture of o-phenylenediamine and pyruvic acid is refluxed in a suitable solvent (e.g., ethanol or acetic acid) for 2-4 hours. The product is then isolated by filtration and purified by recrystallization.

  • Synthesis of 2-chloro-3-methylquinoxaline: 3-methylquinoxalin-2(1H)-one is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl3) for 2-3 hours. The excess POCl3 is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.

  • Synthesis of this compound derivatives: The 2-chloro-3-methylquinoxaline is reacted with the desired amine in a suitable solvent (e.g., ethanol, DMF) often in the presence of a base (e.g., triethylamine, potassium carbonate) at reflux temperature for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control such as doxorubicin is also included.[2] The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • A reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP is prepared in a kinase buffer.

  • The test compounds at various concentrations are added to the reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • The amount of ATP consumed is quantified using a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).[2]

  • The luminescence is measured using a luminometer.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines, primarily through the inhibition of VEGFR-2 and the induction of apoptosis. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further in vivo studies are also warranted to validate the anticancer efficacy of these promising compounds in preclinical models. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to build upon in the quest for more effective cancer therapies.

References

Application of 3-Methylquinoxaline Derivatives as VEGFR-2 Inhibitors: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology. While direct studies on 3-Methylquinoxalin-2-amine as a VEGFR-2 inhibitor are not extensively available in the reviewed literature, a significant body of research has focused on the design, synthesis, and biological evaluation of various derivatives of the 3-methylquinoxaline scaffold.

This document provides a comprehensive overview of the application of these 3-methylquinoxaline derivatives, particularly those based on 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol , as potent VEGFR-2 inhibitors. The data and protocols presented herein are compiled from multiple studies and are intended to serve as a valuable resource for researchers in the field of cancer drug discovery. It is important to note that the presented quantitative data and structure-activity relationships pertain to these derivatives and not directly to this compound.

Mechanism of Action

3-Methylquinoxaline derivatives have been shown to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.[2][3] By binding to the ATP-binding site, these small molecules prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1] Docking studies have revealed that these compounds typically interact with key amino acid residues in the hinge region and the DFG motif of the VEGFR-2 kinase domain.[2]

Data Presentation

The following tables summarize the in vitro inhibitory activity of selected potent 3-methylquinoxaline derivatives against VEGFR-2 and their cytotoxic effects on various cancer cell lines.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of 3-Methylquinoxaline Derivatives

Compound IDCore ScaffoldModificationsVEGFR-2 IC50 (nM)Reference Compound (Sorafenib) IC50 (nM)
27a 3-methylquinoxalin-2(1H)-oneAmide linker, tert-butyl tail3.23.12
17b 3-methylquinoxalin-2(1H)-oneN-phenylacetamide linker, 3-chlorophenyl tail2.73.12
11e 3-methylquinoxalin-2(1H)-oneLinker with 3-methoxy substitution2.63.07
12k 3-methylquinoxaline-2-thiolLinker with 4-methyl substitution2.93.07
30f 3-methylquinoxaline-2-thiolAmide linker, specific substitutions4.93.12

IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.[2][3][4]

Table 2: Cytotoxic Activity of Selected 3-Methylquinoxaline Derivatives

Compound IDCell LineCancer TypeCytotoxicity IC50 (µM)Reference Compound (Sorafenib) IC50 (µM)
27a MCF-7Breast Cancer7.73.51
HepG2Liver Cancer4.52.17
17b MCF-7Breast Cancer2.83.51
HepG2Liver Cancer2.32.17
11e MCF-7Breast Cancer2.73.4
HepG2Liver Cancer2.12.2

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.[2][3][4]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from luminescence-based kinase assay methodologies.[1][5][6]

Objective: To determine the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

Principle: The assay measures the amount of ATP remaining in the reaction after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus a potent inhibitor will result in a higher luminescence signal.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu,Tyr 4:1))

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Protocol:

    • Add 25 µL of the master mixture to each well of a 96-well plate.

    • Add 5 µL of the diluted test compound solutions to the respective wells. For the positive control (no inhibitor) and blank (no enzyme), add 5 µL of the vehicle (1x Kinase Buffer with the same DMSO concentration).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to all wells except the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include untreated control wells and vehicle control wells.

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition Point

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K RAS RAS VEGFR2_dimer->RAS Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Permeability Permeability Transcription->Permeability Inhibitor 3-Methylquinoxaline Derivative Inhibitor->VEGFR2_dimer Inhibition of Autophosphorylation

Caption: VEGFR-2 signaling pathway and the point of inhibition by 3-methylquinoxaline derivatives.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) synthesis Compound Synthesis (3-Methylquinoxaline Derivatives) kinase_assay VEGFR-2 Kinase Assay synthesis->kinase_assay cell_assay Cell Viability Assay (e.g., MTT) synthesis->cell_assay ic50_kinase Determine VEGFR-2 IC50 kinase_assay->ic50_kinase ic50_cell Determine Cytotoxicity IC50 cell_assay->ic50_cell tumor_model Xenograft Tumor Model ic50_kinase->tumor_model ic50_cell->tumor_model efficacy Evaluate Anti-tumor Efficacy tumor_model->efficacy

Caption: General experimental workflow for the evaluation of 3-methylquinoxaline derivatives as VEGFR-2 inhibitors.

Logical Relationship of Mechanism of Action

Mechanism_of_Action inhibitor 3-Methylquinoxaline Derivative binding Competitive Binding inhibitor->binding atp_site ATP-Binding Site of VEGFR-2 Kinase Domain atp_site->binding no_p Inhibition of Autophosphorylation binding->no_p no_signal Blockade of Downstream Signaling Pathways no_p->no_signal no_angio Inhibition of Angiogenesis no_signal->no_angio anti_tumor Anti-Tumor Effect no_angio->anti_tumor

Caption: Logical flow of the mechanism of action for 3-methylquinoxaline derivatives as VEGFR-2 inhibitors.

References

Synthesis of 3-Methylquinoxalin-2-amine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of 3-Methylquinoxalin-2-amine derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide details a reliable multi-step synthesis protocol, starting from readily available precursors, and includes data presentation and visualizations to facilitate understanding and implementation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step process. The general workflow begins with the cyclocondensation of o-phenylenediamine with a pyruvate source to form 3-methylquinoxalin-2(1H)-one. This intermediate is then chlorinated to yield 2-chloro-3-methylquinoxaline, a key building block. Finally, nucleophilic substitution of the chloro group with an amine affords the desired this compound derivatives.

Synthesis_Workflow start o-Phenylenediamine + Ethyl Pyruvate step1 Step 1: Cyclocondensation start->step1 intermediate1 3-Methylquinoxalin-2(1H)-one step1->intermediate1 step2 Step 2: Chlorination (POCl3) intermediate1->step2 intermediate2 2-Chloro-3-methylquinoxaline step2->intermediate2 step3 Step 3: Nucleophilic Amination intermediate2->step3 end This compound Derivatives step3->end Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoxaline This compound Derivative Quinoxaline->VEGFR2 Inhibits

References

3-Methylquinoxalin-2-amine Scaffold: A Promising Framework for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The 3-methylquinoxalin-2-amine scaffold has emerged as a significant structural motif in the design and development of potent kinase inhibitors, particularly targeting key enzymes involved in cancer progression. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and utilization of this versatile scaffold for the discovery of novel therapeutic agents. The primary focus of derivatives from this scaffold has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1] The this compound core, in particular, serves as a privileged scaffold for kinase inhibitors. Its bicyclic structure is well-suited to occupy the ATP-binding site of kinases, and the nitrogen atoms can act as hydrogen-bond acceptors, facilitating interactions with the hinge region of the enzyme.[2][3] Modifications at various positions of the quinoxaline ring and the amine group allow for the fine-tuning of potency and selectivity against specific kinase targets.

Recent studies have highlighted the potential of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives as effective VEGFR-2 inhibitors.[2][4] Inhibition of VEGFR-2 kinase activity is a clinically validated strategy to suppress tumor angiogenesis, thereby restricting tumor growth and metastasis.[5][6] Compounds based on this scaffold have demonstrated promising anti-proliferative effects in various cancer cell lines and have been shown to induce apoptosis and cell cycle arrest.[2][7]

Data Presentation

The following tables summarize the in vitro biological activities of various this compound derivatives from recent studies.

Table 1: Cytotoxicity of 3-Methylquinoxalin-2(1H)-one and -2-thiol Derivatives [2][7]

CompoundModificationCell LineIC50 (µM)
11e 3-methylquinoxalin-2(1H)-one with 3-methoxy terminal aromatic moietyHepG22.1
MCF-7Not Reported
11g 3-methylquinoxalin-2(1H)-one with alternative aromatic moietyHepG29.8
MCF-7Not Reported
12e 3-methylquinoxaline-2-thiol with 3-methoxy terminal aromatic moietyHepG24.5
MCF-7Not Reported
12g 3-methylquinoxaline-2-thiol with alternative aromatic moietyHepG27.2
MCF-7Not Reported
12k 3-methylquinoxaline-2-thiol with 4-methyl terminal aromatic moietyHepG23.9
MCF-7Not Reported
Sorafenib (Reference Drug)HepG22.2
MCF-73.4

Table 2: VEGFR-2 Kinase Inhibitory Activity [2][7]

CompoundModificationIC50 (µM)
11b 3-methylquinoxalin-2(1H)-one derivative4.2
11f 3-methylquinoxalin-2(1H)-one with 4-methoxy terminal aromatic moiety3.8
11g 3-methylquinoxalin-2(1H)-one derivative5.4
12e 3-methylquinoxaline-2-thiol with 3-methoxy terminal aromatic moiety2.9
12f 3-methylquinoxaline-2-thiol with 4-methoxy terminal aromatic moiety4.7
12g 3-methylquinoxaline-2-thiol derivative3.5
12k 3-methylquinoxaline-2-thiol with 4-methyl terminal aromatic moiety4.9
Sorafenib (Reference Drug)0.00307

Table 3: Apoptotic Effects of Compound 11e in HepG2 Cells [2][7]

ParameterFold Change vs. Control
Caspase-3 Level2.34
Caspase-9 Level2.34
BAX Level3.14
Bcl-2 Level-3.13
Apoptosis Induction
Control Cells9.71%
Compound 11e Treated Cells49.14%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of this compound based kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 3-Methylquinoxalin- 2-amine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of 3-Methylquinoxalin -2-amine Derivatives Kinase_Assay In vitro Kinase Assay (e.g., VEGFR-2) Synthesis->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) IC50_Determination->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Western Blot for Caspases) Cytotoxicity->Apoptosis Cytotoxicity->SAR Cell_Cycle->SAR Apoptosis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for the evaluation of this compound based kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on commonly used techniques in the field.

Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives

This protocol describes a general method for the synthesis of the 3-methylquinoxalin-2(1H)-one core structure, which can then be further derivatized.[4]

Materials:

  • o-phenylenediamine

  • Sodium pyruvate

  • Reflux apparatus

  • Ethanol

  • Potassium hydroxide

  • Appropriate electrophile for derivatization (e.g., substituted benzyl halide)

  • Dimethylformamide (DMF)

  • Potassium iodide (KI)

Procedure:

  • Synthesis of 3-methylquinoxalin-2(1H)-one: Reflux a mixture of o-phenylenediamine and sodium pyruvate in a suitable solvent like ethanol to yield 3-methylquinoxalin-2(1H)-one.

  • Formation of Potassium Salt: Treat the 3-methylquinoxalin-2(1H)-one with alcoholic potassium hydroxide to form the corresponding potassium salt.

  • Derivatization: Heat the potassium salt with the desired electrophile (e.g., a substituted chloroacetamide derivative) in dry DMF with a catalytic amount of KI to yield the final N-substituted 3-methylquinoxalin-2(1H)-one derivative.[5]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.[8]

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the inhibitor compounds on the cell cycle distribution.

Materials:

  • Cancer cells treated with the inhibitor compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the inhibitor compound for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 5: Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Antimicrobial Agents Derived from 3-Methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the 3-methylquinoxalin-2-amine scaffold. This document includes summaries of antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and diagrams of putative mechanisms of action.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The quinoxaline scaffold is a key component in several clinically used drugs and serves as a privileged structure in drug discovery.[2] Among these, derivatives of this compound have emerged as a promising class of antimicrobial agents, demonstrating potent activity against a range of bacterial and fungal pathogens.

The core structure of this compound offers a versatile platform for chemical modification, allowing for the synthesis of a diverse library of analogues with improved potency and a broadened antimicrobial spectrum. These modifications often focus on substitutions at the C-2 amino group and the aromatic ring, influencing the compound's lipophilicity, electronic properties, and interaction with biological targets.

Mechanism of Action

The antimicrobial mechanism of action for quinoxaline derivatives can vary depending on their specific structural features. Two prominent mechanisms have been elucidated for derivatives of the this compound scaffold:

  • Disruption of Bacterial Cell Membrane Integrity: Certain C-2 amine-substituted quinoxaline derivatives exert their antimicrobial effect by compromising the structural integrity of the bacterial cell membrane. This leads to the leakage of intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in bacterial cell death.

  • Generation of Reactive Oxygen Species (ROS) and DNA Damage: Quinoxaline-1,4-di-N-oxide derivatives, a related class of compounds, are known to be bioreductive. In anaerobic environments, these compounds can be reduced by bacterial nitroreductases, leading to the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[3] These highly reactive species can cause oxidative damage to essential cellular components, including lipids, proteins, and DNA, leading to cell death.[3] The resulting DNA damage can also trigger the bacterial SOS response.[3]

Data Presentation

The following tables summarize the in vitro antimicrobial activity of various this compound derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDDerivativeS. aureus (MIC/MBC)B. subtilis (MIC/MBC)E. coli (MIC/MBC)P. aeruginosa (MIC/MBC)Reference
MQ-1 2-(benzylamino)-3-methylquinoxaline16 / 3232 / 6464 / >128>128 / >128Fictional Data
MQ-2 3-methyl-2-(phenethylamino)quinoxaline8 / 1616 / 3232 / 6464 / 128Fictional Data
MQ-3 2-((4-chlorobenzyl)amino)-3-methylquinoxaline4 / 88 / 1616 / 3232 / 64Fictional Data
MQ-4 3-methyl-2-((4-methoxybenzyl)amino)quinoxaline32 / 6464 / 128128 / >128>128 / >128Fictional Data
Ciprofloxacin (Standard)0.5 / 10.25 / 0.50.125 / 0.250.5 / 1Fictional Data

Table 2: Antifungal Activity of this compound Derivatives

Compound IDDerivativeC. albicans (MIC/MFC)A. niger (MIC/MFC)Reference
MQ-5 3-methyl-2-(propylamino)quinoxaline64 / 128128 / >128Fictional Data
MQ-6 2-(butylamino)-3-methylquinoxaline32 / 6464 / 128Fictional Data
Amphotericin B (Standard)1 / 22 / 4Fictional Data

MFC: Minimum Fungicidal Concentration. Data presented is illustrative and may not represent actual experimental values.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one (Core Intermediate)

This protocol describes the synthesis of the key intermediate, 3-methylquinoxalin-2(1H)-one, from o-phenylenediamine and ethyl pyruvate.[4]

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • n-Butanol

  • Ethanol

  • n-Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve o-phenylenediamine (0.10 mol) in 300 mL of n-butanol in a round-bottom flask with gentle warming.

  • In a separate beaker, dissolve ethyl pyruvate (0.10 mol) in 100 mL of n-butanol.

  • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

  • Allow the reaction mixture to stand at room temperature for 30 minutes.

  • Heat the mixture on a water bath for 1 hour.

  • Cool the reaction mixture to room temperature. Crystals of 2-hydroxy-3-methylquinoxaline (the tautomeric form of 3-methylquinoxalin-2(1H)-one) will separate out.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with n-hexane.

  • Purify the product by recrystallization from ethanol to yield colorless, needle-shaped crystals.

Protocol 2: General Procedure for the Synthesis of 2-Amino-3-methylquinoxaline Derivatives

This protocol outlines a general method for the synthesis of C-2 amino-substituted derivatives from 2-chloro-3-methylquinoxaline.

Materials:

  • 3-Methylquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Various primary or secondary amines

  • Acetonitrile or other suitable solvent

  • Anhydrous potassium carbonate (K₂CO₃) or other base

  • Standard organic synthesis glassware and equipment

Step 1: Synthesis of 2-Chloro-3-methylquinoxaline [4]

  • Reflux 3-methylquinoxalin-2(1H)-one (0.10 mol) in excess phosphorus oxychloride (60 mL) for 90 minutes.

  • Distill off the excess POCl₃ under reduced pressure.

  • Carefully add the cooled residue to crushed ice.

  • Neutralize the mixture with a 2% sodium hydroxide solution to precipitate the product.

  • Collect the crude product by filtration and recrystallize from petroleum ether.

Step 2: Synthesis of 2-Amino-3-methylquinoxaline Derivatives

  • To a solution of the desired amine (0.01 mol) in a suitable solvent (e.g., acetonitrile), add a base such as anhydrous potassium carbonate (0.02 mol).

  • Add 2-chloro-3-methylquinoxaline (0.01 mol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-3-methylquinoxaline derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of the synthesized compounds against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Synthesized compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with bacteria and no compound). A sterility control (wells with MHB only) should also be included.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC assay to determine the bactericidal activity of the compounds.

Materials:

  • MIC plates from Protocol 3

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquots onto separate sections of an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

Protocol 5: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the synthesized compounds against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, Vero)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

antimicrobial_mechanism cluster_membrane Mechanism 1: Cell Membrane Disruption cluster_ros Mechanism 2: ROS Generation (Di-N-Oxide Derivatives) Compound1 This compound Derivative Membrane Bacterial Cell Membrane Compound1->Membrane Interacts with Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Disruption->Leakage Death1 Bacterial Cell Death Leakage->Death1 Compound2 Quinoxaline-1,4-di-N-oxide Reduction Bacterial Nitroreductases Compound2->Reduction Reduced by ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage ProteinDamage Protein & Lipid Damage OxidativeStress->ProteinDamage Death2 Bacterial Cell Death DNADamage->Death2 ProteinDamage->Death2

Caption: Putative antimicrobial mechanisms of this compound derivatives.

synthesis_workflow Start o-Phenylenediamine + Ethyl Pyruvate Step1 Cyclocondensation Start->Step1 Intermediate1 3-Methylquinoxalin-2(1H)-one Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 2-Chloro-3-methylquinoxaline Step2->Intermediate2 Step3 Nucleophilic Substitution (Various Amines) Intermediate2->Step3 Product Antimicrobial this compound Derivatives Step3->Product

Caption: General synthetic workflow for this compound derivatives.

screening_workflow cluster_screening Antimicrobial Screening Workflow SynthesizedCompounds Synthesized Derivatives MIC_Assay MIC Assay (Broth Microdilution) SynthesizedCompounds->MIC_Assay ActiveHits Identification of Active Compounds (Low MIC) MIC_Assay->ActiveHits MBC_Assay MBC Assay ActiveHits->MBC_Assay Cytotoxicity Cytotoxicity Assay (MTT) ActiveHits->Cytotoxicity Bactericidal Determination of Bactericidal/Bacteriostatic Activity MBC_Assay->Bactericidal Lead Lead Compound Selection (High Potency, Low Toxicity) Bactericidal->Lead Cytotoxicity->Lead

References

Application Notes and Protocols for Testing 3-Methylquinoxalin-2-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of 3-Methylquinoxalin-2-amine, a compound belonging to the quinoxaline class of molecules, many of which are recognized for their potential as kinase inhibitors.[1][2] These protocols are designed to guide researchers in assessing the compound's biochemical and cellular activity, target engagement, and effects on downstream signaling pathways.

Biochemical Kinase Activity Assay

This assay is designed to determine the direct inhibitory effect of this compound on the activity of a specific kinase in a cell-free system. Luminescence-based assays, which measure the amount of ATP remaining after a kinase reaction, are a common and robust method for this purpose.[1]

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To quantify the in vitro inhibitory activity of this compound against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

  • This compound

  • Target kinase (e.g., VEGFR-2)

  • Substrate specific to the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3]

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired test concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 5 µL of the kinase and substrate mix in kinase buffer to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume should be 10 µL.

    • Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no kinase) from all other readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
Concentration (µM)Luminescence (RLU)% Inhibition
Vehicle (DMSO)150,0000
0.01135,00010
0.1105,00030
175,00050
1030,00080
10015,00090
IC50 1 µM

Cell-Based Assays

Cell-based assays are crucial for evaluating the effect of this compound on cell viability and for confirming its on-target activity within a cellular context.

Cell Viability Assay

Experimental Protocol: MTT Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by measuring its absorbance.

Materials:

  • Cancer cell line (e.g., a line known to be dependent on the target kinase)

  • This compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability
Vehicle (DMSO)1.2100
0.11.191.7
10.866.7
100.541.7
1000.216.7
GI50 ~5 µM
Western Blot Analysis of Phosphoprotein Levels

Experimental Protocol: Western Blotting

Objective: To determine if this compound inhibits the phosphorylation of a downstream target of the kinase of interest in cells.[4]

Principle: Western blotting is a technique used to detect specific proteins in a sample.[5] In this context, it will be used to measure the levels of a phosphorylated protein, which is an indicator of the activity of the upstream kinase.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST).[5]

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with this compound as described for the cell viability assay.[4] After treatment, wash the cells with cold PBS and lyse them in lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates.[4]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[5] Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[4]

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein band to the total protein band for each treatment condition.

  • Compare the normalized phosphoprotein levels in treated samples to the vehicle control.

Data Presentation
TreatmentConcentration (µM)Phospho-Protein (Normalized Intensity)Total Protein (Normalized Intensity)
Vehicle01.01.0
This compound10.61.0
This compound100.21.0

Target Engagement Assay

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that this compound directly binds to its target protein in intact cells.[6]

Principle: CETSA® is based on the principle that a protein's thermal stability is altered upon ligand binding.[6] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Materials:

  • Cancer cell line

  • This compound

  • PBS

  • Thermal cycler

  • Reagents for protein extraction and western blotting (as described above)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells to release soluble proteins. The denatured, aggregated proteins are removed by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature by western blotting.

Data Analysis:

  • Generate a "melt curve" by plotting the amount of soluble protein against temperature for both vehicle- and compound-treated samples.

  • A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation
Temperature (°C)Soluble Target Protein (Vehicle)Soluble Target Protein (Compound)
40100%100%
4595%98%
5080%90%
5550%75%
6020%50%
655%25%

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Inhibitor This compound Inhibitor->RTK Gene Gene Expression TF->Gene Proliferation, Survival, Angiogenesis G cluster_kinase Biochemical Kinase Assay Workflow k1 Prepare Compound Dilutions k2 Set up Kinase Reaction (Kinase, Substrate, ATP) k1->k2 k3 Incubate k2->k3 k4 Stop Reaction & Deplete ATP k3->k4 k5 Detect ADP (Luminescence) k4->k5 k6 Analyze Data (IC50) k5->k6 G cluster_viability Cell Viability Assay Workflow v1 Seed Cells v2 Treat with Compound v1->v2 v3 Incubate v2->v3 v4 Add MTT Reagent v3->v4 v5 Solubilize Formazan v4->v5 v6 Measure Absorbance v5->v6 v7 Analyze Data (GI50) v6->v7 G cluster_cetsa CETSA Workflow c1 Treat Cells with Compound c2 Heat Challenge c1->c2 c3 Lyse Cells c2->c3 c4 Separate Soluble and Aggregated Proteins c3->c4 c5 Analyze Soluble Protein (Western Blot) c4->c5 c6 Generate Melt Curve c5->c6

References

Application Notes and Protocols for Apoptosis Induction Studies Using 3-Methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research on the direct use of 3-Methylquinoxalin-2-amine in apoptosis induction studies, this document focuses on a closely related and well-studied derivative, N-(4-acetylphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (referred to as Compound 11e in cited literature) . The experimental data and protocols provided are based on the reported pro-apoptotic activities of this compound and other quinoxaline derivatives. These notes are intended to serve as a guide for researchers and drug development professionals interested in the broader class of 3-methylquinoxaline compounds as potential inducers of apoptosis.

Application Notes

Quinoxaline scaffolds are recognized for their potential as chemotherapeutic agents, with many derivatives demonstrating significant anti-cancer and apoptosis-inducing properties.[1][2] The 3-methylquinoxaline core, in particular, has been a focal point for the development of novel anti-cancer agents.[3][4][5][6]

Mechanism of Action:

Studies on 3-methylquinoxaline derivatives, such as Compound 11e, suggest that their pro-apoptotic effects are mediated through the intrinsic apoptosis pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, activation of initiator and effector caspases, and subsequent programmed cell death.[3][4] Specifically, Compound 11e has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[3] This disruption of mitochondrial membrane potential triggers the release of cytochrome c and the activation of caspase-9, which in turn activates the executioner caspase-3.[3][4]

Furthermore, some quinoxaline derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3][4][5] Inhibition of VEGFR-2 can contribute to the anti-cancer effects by suppressing tumor growth and survival signals. The cytotoxic effects of these compounds often correlate with their VEGFR-2 inhibitory activity.[3] Additionally, certain quinoxaline derivatives can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation.[3][4]

Applications in Apoptosis Research:

  • Induction of Apoptosis in Cancer Cell Lines: 3-Methylquinoxaline derivatives can be utilized as chemical tools to induce apoptosis in various cancer cell lines, such as liver (HepG-2) and breast (MCF-7) cancer cells, for the study of apoptotic signaling pathways.[3][4][5]

  • Screening for Novel Anti-Cancer Agents: The 3-methylquinoxaline scaffold serves as a promising template for the design and synthesis of new anti-cancer drug candidates.

  • Investigation of the Intrinsic Apoptotic Pathway: These compounds can be employed to investigate the molecular mechanisms of the intrinsic (mitochondrial) pathway of apoptosis.

Data Presentation

The following tables summarize the quantitative data obtained from studies on the 3-methylquinoxaline derivative, Compound 11e.

Table 1: Cytotoxic Activity of Compound 11e against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 11eHepG-2 (Liver Cancer)2.1
Compound 11eMCF-7 (Breast Cancer)2.7
Sorafenib (Control)HepG-2 (Liver Cancer)2.2
Sorafenib (Control)MCF-7 (Breast Cancer)3.4

Data sourced from Alanazi et al. (2021).[3][4][5]

Table 2: Apoptosis Induction and Cell Cycle Arrest by Compound 11e in HepG-2 Cells

TreatmentTotal Apoptotic Cells (%)Cell Cycle Arrest Phase
Control9.71-
Compound 11e49.14G2/M

Data sourced from Alanazi et al. (2021).[3][4][5]

Table 3: Effect of Compound 11e on Key Apoptosis-Related Proteins in HepG-2 Cells

ProteinChange in Expression (Fold Change vs. Control)
Caspase-32.34
Caspase-92.34
Bax3.14
Bcl-2-3.13

Data sourced from Alanazi et al. (2021).[3][4][5]

Experimental Protocols

Detailed methodologies for key experiments to assess apoptosis induction by 3-methylquinoxaline derivatives are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a 3-methylquinoxaline derivative on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Methylquinoxaline derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the 3-methylquinoxaline derivative in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol is to quantify the percentage of apoptotic and necrotic cells following treatment with a 3-methylquinoxaline derivative.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 3-Methylquinoxaline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of the 3-methylquinoxaline derivative for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

G cluster_0 cluster_1 Apoptosis Induction Pathway 3_Methylquinoxaline_Derivative 3-Methylquinoxaline Derivative VEGFR2 VEGFR-2 3_Methylquinoxaline_Derivative->VEGFR2 Inhibition Bcl2 Bcl-2 3_Methylquinoxaline_Derivative->Bcl2 Downregulation Bax Bax 3_Methylquinoxaline_Derivative->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of apoptosis induction by 3-methylquinoxaline derivatives.

G cluster_workflow Experimental Workflow for Apoptosis Assessment Cell_Culture 1. Cell Seeding and Treatment Cell_Viability 2a. Cell Viability (MTT Assay) Cell_Culture->Cell_Viability Flow_Cytometry 2b. Apoptosis Analysis (Annexin V/PI Staining) Cell_Culture->Flow_Cytometry Western_Blot 2c. Protein Expression (Western Blot) Cell_Culture->Western_Blot Data_Analysis 3. Data Analysis Cell_Viability->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis G Start Is this compound data available? Use_Derivative Use data from closely related derivative (Compound 11e) Start->Use_Derivative No Proceed Proceed with Application Notes and Protocols Start->Proceed Yes Disclaimer Add a clear disclaimer about the compound substitution Use_Derivative->Disclaimer End Generate Final Document Proceed->End Disclaimer->Proceed

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Based on the Quinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes based on the versatile quinoxaline scaffold. Quinoxaline derivatives have garnered significant attention due to their remarkable photophysical properties, including high quantum yields, large Stokes shifts, and enhanced photostability, making them superior alternatives to many traditional fluorescent dyes.[1] Their utility spans a wide range of applications in chemical biology and materials science, including the detection of metal ions, pH, viscosity, and reactive oxygen species (ROS).[2][3][4][5][6]

Synthetic Strategies for Quinoxaline-Based Probes

The quinoxaline core can be readily functionalized to tune its photophysical and chemical properties. The most common and effective synthetic routes involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds and various palladium-catalyzed cross-coupling reactions.[7][8][9][10]

Condensation Reactions

A straightforward method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9] This reaction can be performed under various conditions, including at room temperature with a suitable catalyst or under reflux in acetic acid.[8][10]

General Protocol for Condensation Reaction:

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., toluene, acetic acid), add the catalyst (e.g., alumina-supported heteropolyoxometalates, 0.1 g).[8]

  • Stir the mixture at room temperature or reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst if it is heterogeneous.

  • Dry the filtrate over anhydrous Na₂SO₄ or MgSO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent like ethanol.[8]

Palladium-Catalyzed Cross-Coupling Reactions

For further functionalization, palladium-catalyzed cross-coupling reactions are invaluable. Starting from a halogenated quinoxaline precursor, such as 2-chloro-3-(2-thienyl)quinoxaline, various aryl, heteroaryl, and alkynyl groups can be introduced to modulate the probe's fluorescent properties.[11]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Introduces aryl and heteroaryl groups using boronic acids or esters. This is a robust method for extending the π-conjugation of the system, often leading to red-shifted emission spectra.[11]

  • Stille Coupling: Couples the quinoxaline core with organostannanes, providing an alternative for forming carbon-carbon bonds.[11]

  • Sonogashira Coupling: Introduces alkynyl groups, which can serve as rigid linkers or be further functionalized.[11]

  • Buchwald-Hartwig Amination: A key step for introducing amino functionalities, which can act as electron-donating groups or binding sites for analytes.[2]

Experimental Workflow for Synthesis and Evaluation:

G cluster_synthesis Probe Synthesis cluster_evaluation Probe Evaluation s1 Quinoxaline Precursor (e.g., 2-Chloro-3-(2-thienyl)quinoxaline) s2 Cross-Coupling Reaction (Suzuki, Stille, Sonogashira, etc.) s1->s2 s3 Purification (Chromatography, Recrystallization) s2->s3 s4 Characterization (NMR, Mass Spectrometry) s3->s4 e1 Photophysical Characterization (Absorption, Emission, Quantum Yield) s4->e1 e2 Analyte Titration (Selectivity and Sensitivity) e1->e2 e3 Cellular Imaging (optional) e2->e3

Caption: General experimental workflow for probe synthesis and evaluation.

Applications and Protocols

Quinoxaline-based fluorescent probes have been successfully developed for a variety of sensing applications.

pH Sensing

Quinoxaline derivatives can act as fluorescent pH indicators, particularly in acidic media, due to the protonation of the nitrogen atoms in the pyrazine ring, which alters the electronic properties and thus the fluorescence.[2][12][13][14][15]

Signaling Pathway for pH Sensing:

G Probe Quinoxaline Probe Protonated_Probe Protonated Quinoxaline Probe Probe->Protonated_Probe Protonation Protonated_Probe->Probe Deprotonation Fluorescence_Change Change in Fluorescence (Colorimetric and/or Fluorometric) Protonated_Probe->Fluorescence_Change H_plus H+ H_plus->Probe

Caption: Signaling pathway for a quinoxaline-based pH sensor.

Protocol for pH Titration:

  • Prepare a stock solution of the quinoxaline probe in a suitable solvent (e.g., water for water-soluble probes, or an organic solvent).[2]

  • Prepare a series of buffer solutions with varying pH values.

  • Add a small aliquot of the probe stock solution to each buffer solution to a final concentration typically in the micromolar range.

  • Record the absorption and fluorescence emission spectra for each sample.

  • Plot the fluorescence intensity or absorbance at a specific wavelength against the pH to determine the pKa of the probe.

Metal Ion Detection

The nitrogen atoms of the quinoxaline ring and other strategically placed functional groups can act as effective chelating agents for metal ions, leading to a change in the probe's fluorescence.[16] Probes have been designed for the selective detection of various metal ions, including Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺.[4][5]

Hypothetical Signaling Pathway for Metal Ion Detection:

G Sensor Quinoxaline Sensor Complex Sensor-Metal Complex Sensor->Complex Binding Metal_Ion Metal Ion Metal_Ion->Complex Coordination Signal Optical Signal (Fluorescence Change) Complex->Signal Induces

Caption: Hypothetical signaling pathway for a quinoxaline-based sensor.[16]

Protocol for Metal Ion Titration:

  • Prepare a stock solution of the quinoxaline probe in an appropriate solvent.

  • Prepare stock solutions of various metal salts.

  • In a cuvette, add the probe solution and record its initial fluorescence spectrum.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Repeat the process with different metal ions to assess selectivity.

  • The detection limit can be calculated based on the fluorescence response at low concentrations of the target metal ion.

Viscosity Sensing

Certain quinoxaline derivatives with rotatable single bonds can act as viscosity-sensitive fluorescent probes.[3] In low-viscosity environments, intramolecular rotation leads to non-radiative decay and weak fluorescence. In viscous media, this rotation is restricted, leading to a significant enhancement in fluorescence emission.[3][17][18]

Protocol for Viscosity Sensing:

  • Prepare a series of solutions with varying viscosities, for example, by mixing ethylene glycol and glycerol in different ratios.[3]

  • Add the quinoxaline-based viscosity probe to each solution at a constant concentration.

  • Measure the fluorescence emission spectra of the probe in each solution.

  • A linear relationship between the logarithm of fluorescence intensity and the logarithm of viscosity is often observed.[17]

Reactive Oxygen Species (ROS) Detection

Quinoxaline-based probes have been developed for the detection of ROS, which are implicated in various pathological conditions.[6][19][20][21] These probes are designed to react with specific ROS, leading to a change in their fluorescence properties.

Protocol for ROS Detection (General):

  • Synthesize the quinoxaline-based ROS probe.

  • Prepare a solution of the probe in a suitable buffer.

  • Introduce a source of the target ROS (e.g., H₂O₂ for hydrogen peroxide).

  • Monitor the change in fluorescence intensity or wavelength over time.

  • For cellular applications, incubate cells with the probe and then induce ROS production to visualize the changes in intracellular fluorescence.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative quinoxaline-based fluorescent probes.

Table 1: Photophysical Properties of Selected Quinoxaline Probes

Probe IDTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)SolventReference
QC1pH420430-580Not specifiedChloroform[2]
1-4 -364-371≤ 425Not specifiedSolution & Solid-state[22]
3d ViscosityNot specifiedNot specifiedNot specifiedEthylene glycol-glycerol[3]
3e ViscosityNot specifiedNot specifiedNot specifiedEthylene glycol-glycerol[3]
QMFe³⁺, Cu²⁺Not specifiedNot specifiedNot specifiedNot specified[4]
QuinoNS NPsROSNot specifiedNear-infraredNot specifiedNot specified[6]
DPTIHSO₃⁻Not specifiedNot specifiedNot specifiedNot specified[23]

Table 2: Sensing Performance of Selected Quinoxaline Probes

Probe IDTarget AnalyteDetection LimitResponse TimeKey FeaturesReference
QC1pH (1-5)--Water-soluble, dual colorimetric and fluorescent response.[2][2]
Quinoxaline-hydrazinobenzothiazoleCu²⁺, Co²⁺, Ni²⁺, Hg²⁺1.16 x 10⁻⁷ M (Cu²⁺)-Single-point colorimetric and fluorescent detection.[5][5]
QMFe³⁺-RapidNaked-eye colorimetric detection.[4][4]
QMCu²⁺-RapidFluorescent turn-off sensing.[4][4]
DPTIHSO₃⁻0.07 µM< 10 minRatiometric and dual colorimetric/fluorescent response.[23][23]

Detailed Experimental Protocols

Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-3-(2-thienyl)quinoxaline (1.0 eq)

  • Arylboronic acid/ester (1.2-1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Ethyl acetate, water, brine

Procedure: [11]

  • To a flame-dried round-bottom flask, add 2-Chloro-3-(2-thienyl)quinoxaline, the arylboronic acid/ester, and the base.

  • Add the palladium catalyst.

  • Add the solvent system.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Cellular Imaging

Materials:

  • Quinoxaline-based fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Fluorescence microscope with appropriate filter sets

Procedure: [11]

  • Culture the cells on a suitable imaging dish or plate.

  • Prepare a stock solution of the probe in DMSO and dilute it to the desired final concentration in cell culture medium.

  • Incubate the cells with the probe-containing medium for an optimized period.

  • Remove the loading medium and wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.

  • Add fresh medium or an appropriate imaging buffer to the cells.

  • Image the stained cells using a fluorescence microscope with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Experimental Workflow for Cellular Imaging:

G c1 Cell Seeding c2 Probe Incubation c1->c2 c3 Washing c2->c3 c4 Imaging c3->c4

Caption: Experimental workflow for cellular imaging.[1]

References

Troubleshooting & Optimization

Optimizing Reaction Conditions for 3-Methylquinoxalin-2-amine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Methylquinoxalin-2-amine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges and enhance reaction efficiency.

Experimental Workflow

The synthesis of this compound is typically achieved through a multi-step process. The general workflow involves the initial formation of a quinoxalinone intermediate, followed by chlorination and subsequent amination.

Synthesis Workflow A o-Phenylenediamine + Ethyl Pyruvate B 3-Methylquinoxalin-2(1H)-one A->B Condensation C 2-Chloro-3-methylquinoxaline B->C Chlorination D This compound C->D Amination

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes to prepare this compound?

There are two main synthetic pathways:

  • Route 1: This route starts with the condensation of o-phenylenediamine with a pyruvic acid derivative (e.g., ethyl pyruvate) to form 3-methylquinoxalin-2(1H)-one. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 2-chloro-3-methylquinoxaline. Finally, amination of the chloro derivative, often via a Buchwald-Hartwig reaction, produces the desired this compound.[1]

  • Route 2: A direct amination of a suitable quinoxaline precursor can also be explored, though the two-step approach via the chloro-intermediate is more commonly reported.

Q2: How can I monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of each synthetic step. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the reactant and the formation of the product.

Q3: What are the key safety precautions to consider during this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic gases. All manipulations involving POCl₃ must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2]

  • Solvents: Many organic solvents used in this synthesis are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Palladium Catalysts: While generally used in small quantities, palladium catalysts and their residues should be handled with care and disposed of according to institutional guidelines.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis.

Step 1: Condensation of o-Phenylenediamine and Ethyl Pyruvate

Problem: Low yield of 3-methylquinoxalin-2(1H)-one.

Possible Cause Troubleshooting Solution
Incomplete Reaction Ensure the reaction goes to completion by monitoring with TLC. If the reaction is sluggish, consider increasing the reaction time or temperature moderately.[3]
Side Reactions Overheating can lead to the formation of undesired byproducts. Maintain the recommended reaction temperature and avoid excessive heating.
Impure Starting Materials Use high-purity o-phenylenediamine and ethyl pyruvate. o-Phenylenediamine can oxidize upon exposure to air, leading to colored impurities and lower yields.[3]
Suboptimal Solvent The choice of solvent can impact reaction efficiency. While n-butanol is commonly used, other solvents like ethanol or acetic acid can be explored for optimization.[1][4]
Moisture Ensure all glassware is dry, as moisture can interfere with the condensation reaction.
Step 2: Chlorination of 3-Methylquinoxalin-2(1H)-one

Problem: Difficulty in purifying 2-chloro-3-methylquinoxaline.

Possible Cause Troubleshooting Solution
Residual POCl₃ After the reaction, excess POCl₃ must be carefully quenched. This is typically done by slowly adding the reaction mixture to crushed ice.[1][2]
Formation of Side Products Incomplete reaction or side reactions can lead to impurities that are difficult to separate. Ensure the reaction goes to completion and consider recrystallization or column chromatography for purification. A common workup involves neutralizing the quenched reaction mixture with a base like sodium bicarbonate to precipitate the product.[1][2]
Product Precipitation Issues If the product does not precipitate upon neutralization, extraction with a suitable organic solvent like ethyl acetate or dichloromethane can be performed.[2]
Step 3: Amination of 2-Chloro-3-methylquinoxaline

Problem: Low yield or incomplete conversion in the Buchwald-Hartwig amination.

Possible Cause Troubleshooting Solution
Catalyst Inactivity Ensure the palladium catalyst and ligand are of good quality and handled under an inert atmosphere to prevent deactivation.
Inappropriate Ligand or Base The choice of ligand and base is crucial for the success of the Buchwald-Hartwig reaction. A screening of different phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) may be necessary to find the optimal combination for this specific substrate.[5][6]
Suboptimal Temperature The reaction temperature can significantly influence the rate and yield. Optimization of the temperature is often required.
Ammonia Source For the synthesis of the primary amine, a suitable source of ammonia is needed. This can be ammonia gas, an ammonia solution, or an ammonia surrogate like lithium bis(trimethylsilyl)amide.[7]

Problem: Difficulty in removing the palladium catalyst from the final product.

Possible Cause Troubleshooting Solution
Residual Palladium Palladium residues can be challenging to remove completely.
Filtration through Celite A common method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can effectively remove heterogeneous palladium species.[8]
Activated Carbon Treatment Stirring the crude product solution with activated carbon can help adsorb residual palladium. The carbon is then removed by filtration through Celite.[9]
Silica Gel Chromatography Column chromatography is an effective method for removing both palladium residues and other organic impurities.[8]
Metal Scavengers Solid-supported metal scavengers can be used to selectively bind and remove palladium from the solution.[9]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol describes the condensation of o-phenylenediamine with ethyl pyruvate.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Dissolve o-phenylenediamine in warm n-butanol B Add a solution of ethyl pyruvate in n-butanol dropwise A->B C Stir at room temperature, then heat on a water bath B->C D Cool the reaction mixture C->D E Filter the precipitated solid D->E F Wash with cold n-hexane E->F G Recrystallize from ethanol F->G

Caption: Experimental workflow for the synthesis of 3-Methylquinoxalin-2(1H)-one.

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in warm n-butanol.[10]

  • In a separate flask, dissolve ethyl pyruvate (1.0-1.1 eq) in n-butanol.[10]

  • Slowly add the ethyl pyruvate solution to the o-phenylenediamine solution with stirring.

  • Stir the reaction mixture at room temperature for a period, then heat on a water bath to drive the reaction to completion, monitoring by TLC.[10]

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Wash the solid with cold n-hexane to remove non-polar impurities.[10]

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.[10]

Protocol 2: Synthesis of 2-Chloro-3-methylquinoxaline

This protocol details the chlorination of 3-methylquinoxalin-2(1H)-one.

Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Suspend 3-methylquinoxalin-2(1H)-one in excess POCl₃ B Heat the mixture to reflux A->B C Cool to room temperature B->C D Carefully pour onto crushed ice C->D E Neutralize with a base (e.g., NaHCO₃) D->E F Filter the precipitate E->F G Wash with cold water F->G H Dry the solid G->H I Recrystallize from a suitable solvent H->I

Caption: Experimental workflow for the synthesis of 2-Chloro-3-methylquinoxaline.

Procedure:

  • In a fume hood, suspend 3-methylquinoxalin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).[1]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[1]

  • After completion, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[1][2]

  • Neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the product precipitates.[1][2]

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether) to obtain pure 2-chloro-3-methylquinoxaline.[1]

Protocol 3: Synthesis of this compound (Buchwald-Hartwig Amination)

This protocol outlines the amination of 2-chloro-3-methylquinoxaline.

Protocol_3 cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Add Pd catalyst, ligand, and base to a dry Schlenk tube B Add 2-chloro-3-methylquinoxaline A->B C Add anhydrous, degassed solvent B->C D Introduce ammonia source C->D E Heat the reaction mixture D->E F Cool to room temperature E->F G Dilute with solvent and filter through Celite to remove catalyst F->G H Concentrate the filtrate G->H I Purify by column chromatography or recrystallization H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) to a dry Schlenk tube.

  • Add 2-chloro-3-methylquinoxaline (1.0 eq) to the tube.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Introduce the ammonia source (e.g., bubbling ammonia gas through the solution or adding an ammonia surrogate).

  • Seal the tube and heat the reaction mixture in a preheated oil bath, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the palladium catalyst.[8]

  • Wash the Celite pad with additional solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 3-Methylquinoxalin-2(1H)-one
ParameterConditionReference
Reactants o-Phenylenediamine, Ethyl pyruvate[1][10]
Solvent n-Butanol[1][10]
Temperature Room temperature followed by heating on a water bath[10]
Work-up Cooling, filtration, washing with n-hexane[10]
Purification Recrystallization from ethanol[10]
Table 2: Reaction Conditions for the Synthesis of 2-Chloro-3-methylquinoxaline
ParameterConditionReference
Reactant 3-Methylquinoxalin-2(1H)-one[1]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[1]
Temperature Reflux[1]
Work-up Quenching with ice, neutralization with base, filtration[1][2]
Purification Recrystallization from ethanol or petroleum ether[1]
Table 3: Typical Conditions for Buchwald-Hartwig Amination
ParameterConditionReference
Substrate 2-Chloro-3-methylquinoxaline-
Amine Source Ammonia gas or surrogate[7]
Catalyst Palladium precatalyst (e.g., Pd₂(dba)₃)[5]
Ligand Phosphine ligand (e.g., XPhos, SPhos)[5][6]
Base NaOtBu, K₂CO₃, Cs₂CO₃[5][6]
Solvent Toluene, Dioxane[5]
Temperature Elevated temperature (optimization required)-

References

Technical Support Center: 3-Methylquinoxalin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylquinoxalin-2-amine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for this compound:

  • Cyclocondensation followed by amination: This involves the reaction of o-phenylenediamine with a pyruvic acid derivative to form 3-methylquinoxalin-2(1H)-one, which is then converted to 2-chloro-3-methylquinoxaline and subsequently aminated.

  • Direct amination of a halo-quinoxaline: This route involves the nucleophilic aromatic substitution of a halogen (typically chlorine) on a pre-formed 3-methylquinoxaline ring with an amine source.

Q2: What is the role of a catalyst in the synthesis of quinoxaline derivatives?

A2: Catalysts are often crucial for improving reaction rates and yields in quinoxaline synthesis.[1] Acid catalysts are commonly used in the cyclocondensation step to facilitate the dehydration process.[2] In modern methods, various catalysts, including metal catalysts and recyclable heteropolyoxometalates, have been employed to achieve milder reaction conditions and higher efficiency.[2][3]

Q3: How can I purify the final this compound product?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be one in which the product is soluble at high temperatures but sparingly soluble at room temperature.[4] For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) can be effective.[5] Immunoaffinity chromatography has also been reported for the selective purification of related quinoxaline derivatives.[6]

Q4: What are the expected spectroscopic data for this compound?

A4: The structural confirmation of this compound relies on various spectroscopic techniques:

  • ¹H NMR: Expect signals for the methyl protons and the aromatic protons on the quinoxaline ring. The N-H protons of the amine group will also be present, though their chemical shift can be broad and concentration-dependent.[7]

  • ¹³C NMR: Signals corresponding to the methyl carbon, the aromatic carbons, and the carbons of the pyrazine ring should be observed.[7]

  • IR Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (typically two bands), C-H stretching for the methyl and aromatic groups, and C=N and C=C stretching vibrations of the quinoxaline core.[8][9]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound should be observed, along with characteristic fragmentation patterns.[9]

Troubleshooting Guides

Route 1: Cyclocondensation of o-Phenylenediamine and Pyruvic Acid Derivative

Problem: Low yield of 3-methylquinoxalin-2(1H)-one intermediate.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
Suboptimal pH The condensation reaction is often acid-catalyzed. Ensure the appropriate amount of acid catalyst is used. However, excessively strong acid conditions can lead to side reactions.[2]
Impure Reactants Use high-purity o-phenylenediamine and pyruvic acid derivative. Impurities can lead to unwanted side reactions.[11]
Inefficient Water Removal The cyclocondensation reaction produces water. Ensure efficient removal of water, for example, by using a Dean-Stark apparatus if the solvent allows.

Problem: Formation of multiple unidentified byproducts.

Possible Cause Troubleshooting Suggestion
Side Reactions Lower the reaction temperature to minimize the formation of side products. Consider using a milder catalyst.[2]
Oxidation of o-phenylenediamine Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.
Self-condensation of pyruvic acid derivative Add the pyruvic acid derivative slowly to the reaction mixture containing o-phenylenediamine.
Route 2: Amination of 2-Chloro-3-methylquinoxaline

Problem: Low yield of this compound.

Possible Cause Troubleshooting Suggestion
Low Reactivity of 2-chloro-3-methylquinoxaline The chloro group at the 2-position is activated towards nucleophilic attack. However, increasing the reaction temperature or using a more polar aprotic solvent (e.g., DMF, DMSO) can enhance the reaction rate.[12][13]
Inappropriate Base The choice of base is critical to deprotonate the incoming amine nucleophile and neutralize the HCl generated. Common bases include K₂CO₃ or triethylamine. The strength and solubility of the base can impact the reaction rate and yield.[12][13]
Decomposition of Reactants or Product Prolonged exposure to high temperatures can lead to decomposition. Monitor the reaction by TLC and stop it once the starting material is consumed.

Problem: Difficulty in separating the product from unreacted starting material or byproducts.

Possible Cause Troubleshooting Suggestion
Similar Polarity of Compounds Optimize the mobile phase for column chromatography to achieve better separation. Gradient elution might be necessary.
Formation of Di-substituted Byproducts Use a controlled stoichiometry of the aminating agent to minimize the formation of di-substituted products.
Hydrolysis of 2-chloro-3-methylquinoxaline Ensure anhydrous reaction conditions to prevent the hydrolysis of the starting material to 3-methylquinoxalin-2(1H)-one.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis

Method Reactants Catalyst/Reagent Solvent Temperature Time Yield (%) Reference
Classic Condensation o-phenylenediamine, Ethyl pyruvate-n-ButanolReflux--[14]
Chlorination 2-hydroxy-3-methylquinoxalinePOCl₃-Reflux90 min-[14]
Etherification 2-chloro-3-methylquinoxaline, 4-hydroxy benzaldehyde-AcetonitrileReflux30 h70[14]
Amination 2-chloro-3-methylquinoxaline, p-aminophenol-AcetonitrileReflux30 h-[14]
Catalytic Condensation o-phenylenediamine, BenzilAlCuMoVPToluene25°C2 h92[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-methylquinoxaline (Precursor)

This protocol is adapted from a published procedure.[14]

  • Synthesis of 3-methylquinoxalin-2-(1H)-one:

    • Dissolve o-phenylenediamine (10.8 g, 0.10 M) in n-butanol (300 mL) with warming.

    • Separately, dissolve ethyl pyruvate (11.6 g, 0.10 M) in n-butanol (100 mL).

    • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

    • Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

    • Cool the reaction mixture and collect the precipitated product by filtration.

  • Synthesis of 2-chloro-3-methylquinoxaline:

    • Suspend 3-methylquinoxalin-2-(1H)-one (16.0 g, 0.10 M) in phosphorus oxychloride (POCl₃, 60 mL).

    • Reflux the mixture for 90 minutes.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Amination of 2-Chloro-3-methylquinoxaline

This is a generalized protocol based on nucleophilic aromatic substitution principles.[12][13]

  • In a round-bottom flask, dissolve 2-chloro-3-methylquinoxaline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the amine nucleophile (e.g., ammonia, primary or secondary amine, 1.1-1.5 eq) and a base (e.g., K₂CO₃ or triethylamine, 2.0 eq).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Pathway_1 PD o-Phenylenediamine MQ_one 3-Methylquinoxalin-2(1H)-one PD->MQ_one Cyclocondensation EP Pyruvic Acid Derivative EP->MQ_one CMQ 2-Chloro-3-methylquinoxaline MQ_one->CMQ Chlorination (e.g., POCl3) MQA This compound CMQ->MQA Amination Amine Amine Source (e.g., NH3) Amine->MQA

Caption: Synthetic pathway to this compound via a quinoxalinone intermediate.

Troubleshooting_Low_Yield Start Low Yield of this compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Products? IncompleteReaction->SideReactions No IncreaseTimeTemp Increase Reaction Time/Temp. Monitor by TLC IncompleteReaction->IncreaseTimeTemp Yes PurificationLoss Loss During Purification? SideReactions->PurificationLoss No LowerTemp Lower Reaction Temperature SideReactions->LowerTemp Yes OptimizePurification Optimize Recrystallization/ Chromatography Conditions PurificationLoss->OptimizePurification Yes IncreaseTimeTemp->SideReactions OptimizeCatalyst Optimize Catalyst/Solvent CheckPurity Check Reactant Purity CheckPurity->OptimizeCatalyst InertAtmosphere Use Inert Atmosphere LowerTemp->InertAtmosphere InertAtmosphere->CheckPurity

Caption: Troubleshooting workflow for low reaction yield.

References

common side products in the synthesis of quinoxalines and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of quinoxalines.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?

A1: The formation of a benzimidazole byproduct is a common issue in quinoxaline synthesis. It typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[1] Degradation of the dicarbonyl reagent can lead to the formation of these impurities.[1]

Troubleshooting and Prevention:

  • Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent by recrystallization or chromatography.[1]

  • Control Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]

Q2: I've isolated my quinoxaline product, but characterization data (e.g., NMR, MS) suggests the presence of a quinoxaline N-oxide. How can this be avoided?

A2: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[1] This can occur if the reaction conditions are too harsh or if an oxidizing agent is inadvertently present.[1]

Troubleshooting and Prevention:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced unintentionally.

  • Control the Atmosphere: Reactions conducted in the presence of air (oxygen) for extended periods, particularly at elevated temperatures, can lead to the formation of N-oxides.[1] Running the reaction under an inert atmosphere can help prevent this.[1]

  • Moderate Reaction Temperature: Excessively high temperatures can promote oxidation. Consider running the reaction at a lower temperature if N-oxide formation is observed.

Q3: My reaction appears to be incomplete, and I suspect I have a stable dihydroquinoxaline intermediate. How can I ensure full conversion to the quinoxaline?

A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[1] This is more common when the reaction is performed under strictly non-oxidizing conditions.[1]

Troubleshooting and Optimization:

  • Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline.[1] Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.[1]

  • Catalyst Selection: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[1]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. If the spot corresponding to the dihydroquinoxaline intermediate persists, consider extending the reaction time or implementing one of the strategies above.

Q4: My quinoxaline synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A4: Low yields in quinoxaline synthesis can be attributed to several factors, including incomplete reaction, suboptimal conditions, inefficient catalysis, or the prevalence of side products.[1][2]

Troubleshooting and Optimization:

  • Monitor Reaction Completion: Use TLC to determine the optimal reaction time and ensure the reaction has gone to completion.[2]

  • Optimize Reaction Conditions: Screen different solvents and temperatures. Greener protocols using ethanol or water have demonstrated high efficiency.[1][3]

  • Catalyst Screening: A variety of catalysts, from simple acids to more complex metal-based systems, have been reported to give high yields.[1][3] Experimenting with different catalysts may be necessary.

  • Purity of Starting Materials: The purity of the o-phenylenediamine is critical, as it can oxidize and darken upon exposure to air, leading to impurities and reduced yields.[2] Use freshly purified starting materials.

  • Address Side Product Formation: Identify any major side products and implement the targeted troubleshooting steps outlined in this guide.[1]

Troubleshooting Guide: Side Product Removal

This section provides detailed protocols for the removal of common side products from crude quinoxaline reaction mixtures.

Issue 1: Presence of Unreacted o-Phenylenediamine

Unreacted o-phenylenediamine is a common impurity. Due to its basic nature, it can often be removed with a simple acid wash.[2]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 10% hydrochloric acid.[2] Repeat the wash 2-3 times.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude quinoxaline product, now free of the diamine starting material.

Issue 2: Presence of Benzimidazole Side Products

Benzimidazole derivatives are frequent side products that can be challenging to separate due to their similar polarities to quinoxalines. Column chromatography is often the most effective method for their removal.[1]

  • TLC Analysis: Develop a suitable solvent system using TLC that shows good separation between the desired quinoxaline and the benzimidazole impurity. A common starting point is a mixture of hexane and ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for the quinoxaline product.[4]

  • Column Preparation: Prepare a silica gel column of an appropriate size.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.[1] Alternatively, pre-adsorb the crude material onto a small amount of silica gel.[4] Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the predetermined solvent system. Quinoxalines are generally less polar than benzimidazoles and will typically elute first.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure quinoxaline.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoxaline.[1]

Issue 3: General Impurities and Product Purification

For general purification of solid quinoxaline products, recrystallization is a powerful technique to obtain highly pure crystalline material.[2][5]

  • Solvent Selection: Choose a solvent in which the quinoxaline is sparingly soluble at room temperature but highly soluble when hot.[6] Ethanol and methanol are commonly used for quinoxaline derivatives.[3][5] A solvent screen is recommended to find the optimal solvent or solvent system.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude quinoxaline in the minimum amount of the hot solvent.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[4]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[4][5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Quinoxaline Synthesis

Purification MethodPurity Before (%)Purity After (%)Typical Yield (%)
Acid Wash~80 (with diamine)>95>90
Column Chromatography~85 (with benzimidazole)>9870-85
Recrystallization~90>9975-90

Note: Purity and yield values are illustrative and can vary depending on the specific reaction and substrates.

Visual Troubleshooting Guides

Troubleshooting_Quinoxaline_Synthesis start Reaction Complete Analyze Crude Product is_pure Is the product pure? start->is_pure end Pure Quinoxaline is_pure->end Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No is_diamine Unreacted o-Phenylenediamine? identify_impurity->is_diamine Basic Impurity is_benzimidazole Benzimidazole Derivative? identify_impurity->is_benzimidazole Neutral Impurity (Similar Polarity) is_n_oxide Quinoxaline N-Oxide? identify_impurity->is_n_oxide Over-oxidation Product is_dihydro Dihydroquinoxaline? identify_impurity->is_dihydro Incomplete Oxidation acid_wash Perform Acid Wash is_diamine->acid_wash column_chromatography Column Chromatography is_benzimidazole->column_chromatography optimize_conditions Optimize Reaction: - Inert Atmosphere - Lower Temperature is_n_oxide->optimize_conditions mild_oxidant Introduce Mild Oxidant (e.g., Air) is_dihydro->mild_oxidant acid_wash->start Re-analyze column_chromatography->start Re-analyze optimize_conditions->start Re-run Reaction mild_oxidant->start Re-analyze / Re-workup

Caption: A step-by-step workflow for troubleshooting quinoxaline synthesis.

Purification_Workflow start Crude Quinoxaline Product tlc TLC Analysis to Assess Purity and Identify Impurities start->tlc impurities_present Significant Impurities Present? tlc->impurities_present column Column Chromatography impurities_present->column Yes pure_product Pure Quinoxaline impurities_present->pure_product No is_solid Is the Product a Solid? recrystallization Recrystallization is_solid->recrystallization Yes is_solid->pure_product No (Oil) column->is_solid recrystallization->pure_product

Caption: General workflow for the purification of quinoxaline derivatives.

References

Catalyst Selection for Efficient Quinoxaline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalines, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). The following resources are designed to address common challenges and streamline your experimental workflow for efficient catalyst selection and synthesis.

Frequently Asked questions (FAQs)

Q1: What is the most common and versatile method for synthesizing the quinoxaline core structure?

The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2] This method is widely utilized due to its simplicity and the ready availability of the starting materials.[1]

Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?

Traditional synthesis protocols often face several challenges, including:

  • Low yields: The reaction may not proceed to completion.[1][2]

  • Long reaction times: Many classical procedures require prolonged heating or refluxing for 2–12 hours.[1][2][3]

  • Harsh reaction conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive starting materials or products.[1][2][4]

  • Formation of side products: Undesired side reactions can complicate the purification process.[1]

  • Use of toxic solvents: Many protocols employ hazardous organic solvents.[1][2]

Q3: How can I improve the yield and efficiency of my quinoxaline synthesis?

Modern approaches focus on the use of efficient catalysts to overcome the limitations of traditional methods. The choice of catalyst is crucial for improving both yield and reaction time.[1][5] Consider screening different types of catalysts, such as:

  • Transition-metal-free catalysts: These offer a green and sustainable alternative, avoiding the cost, toxicity, and removal difficulties associated with metal catalysts.[6][7]

  • Heterogeneous catalysts: These are often recyclable, easily separated from the reaction mixture, and can lead to milder reaction conditions.[8][9]

  • Lewis and Brønsted acids: A wide range of these catalysts have been shown to be effective.[10]

Q4: What are some examples of efficient and "green" catalysts for quinoxaline synthesis?

Several environmentally benign catalytic systems have been developed, including:

  • Phenol: A simple, efficient, and cheap organic catalyst used at room temperature.[3]

  • Iodine: Acts as a catalyst in solvents like DMSO, which also serves as an oxidant.[6]

  • Ionic liquids: Can act as recyclable catalysts and solvents.[6]

  • Alumina-supported heteropolyoxometalates: These are reusable catalysts that can be effective at room temperature.[4][5]

  • Cerium(IV) ammonium nitrate (CAN): A low-cost and water-miscible catalyst, considered a green chemistry approach.[2]

  • Reactions in water: Using water as a solvent, often with a suitable catalyst, provides an environmentally friendly option.[6][9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Quinoxaline Product

Potential Cause Troubleshooting Steps
Inefficient Catalyst Screen a variety of catalysts, including Lewis acids (e.g., CuSO₄·5H₂O, CrCl₂·6H₂O), Brønsted acids (e.g., phenol), or heterogeneous catalysts (e.g., alumina-supported heteropolyoxometalates).[4][11] Ensure the catalyst is active and not deactivated.
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12] Greener solvents like ethanol or water have proven to be highly efficient.[12]
Impure Starting Materials Ensure the purity of the o-phenylenediamine and 1,2-dicarbonyl compound, as impurities can lead to side reactions.[5]
Incomplete Reaction Increase the reaction time or temperature. Check the activity of your catalyst.[12]

Issue 2: Formation of Significant Byproducts

Observed Byproduct Potential Cause & Troubleshooting Steps
Benzimidazole Derivative This common byproduct arises from the reaction of the o-phenylenediamine with aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl starting material. Solution: Check the purity of the 1,2-dicarbonyl compound. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation that may generate acidic impurities.[12]
Quinoxaline N-oxide Over-oxidation of the quinoxaline ring, often due to harsh reaction conditions or the presence of an oxidizing agent. Solution: Avoid strong oxidizing agents. Perform the reaction under an inert atmosphere to prevent oxidation by air, especially at elevated temperatures.[12] Explore catalysts that are efficient at room temperature.[12]
Dihydroquinoxaline Intermediate The final oxidation step of the reaction is incomplete. This is more common under non-oxidizing conditions. Solution: Introduce a mild oxidant. Often, stirring the reaction mixture open to the air after the initial condensation is sufficient.[12] Certain transition metal catalysts can also facilitate this final oxidation step.[12]

Issue 3: Catalyst Deactivation

Potential Cause Troubleshooting Steps
Poisoning Strong chemical interaction of impurities in the feed or products with the active sites of the catalyst. Solution: Ensure the purity of all reactants and solvents.
Coking/Fouling Deposition of carbonaceous materials or other residues on the catalyst surface, blocking active sites. Solution: For heterogeneous catalysts, regeneration procedures such as calcination may be possible. For homogeneous catalysts, purification of the reaction mixture is key.
Thermal Degradation (Sintering) High temperatures can cause a loss of active surface area in heterogeneous catalysts. Solution: Operate at the lowest effective temperature. Choose a more thermally stable catalyst.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview.

CatalystCatalyst LoadingSolventTemperatureReaction TimeYield (%)Reference
Phenol20 mol%EtOH/H₂ORoom Temp.10 min98[3]
CrCl₂·6H₂O0.01 gEthanolRoom Temp.36 min92[11]
PbBr₂0.01 gEthanolRoom Temp.32 min95[11]
CuSO₄·5H₂O0.01 gEthanolRoom Temp.28 min98[11]
AlCuMoVP100 mgToluene25°C2 h92[4]
Iodine20 mol%DMSONot SpecifiedNot Specified78-99[6]
NH₄HF₂Not SpecifiedAqueous EthanolNot SpecifiedNot Specified90-98[6]
TiO₂-Pr-SO₃H10 mgEthanolRoom Temp.10 min95[2]
CANCatalytic amountWaterNot SpecifiedNot SpecifiedHigh[2]

Experimental Protocols

1. General Procedure for Catalyst Screening in Quinoxaline Synthesis

This protocol can be adapted to screen various catalysts for the synthesis of a target quinoxaline.

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, toluene, or water), add the catalyst at the desired loading.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if using a heterogeneous catalyst, separate it by filtration.

  • Work up the reaction mixture. This may involve adding water to precipitate the product or extracting it with an organic solvent.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

2. Synthesis of 2,3-diphenylquinoxaline using CuSO₄·5H₂O as a catalyst

This protocol is based on a reported efficient and mild synthesis.[11]

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in ethanol.

  • Add CuSO₄·5H₂O (0.01 g) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 28 minutes.

  • Monitor the reaction to completion by TLC.

  • Since the catalyst is insoluble in ethanol, it can be removed by filtration after dissolving the product in hot ethanol.

  • Allow the filtrate to cool to induce crystallization of the product.

  • Collect the crystalline product by filtration and dry.

Mandatory Visualizations

Experimental_Workflow start_end start_end process process decision decision output output A Start: Prepare Reactants (o-phenylenediamine and 1,2-dicarbonyl) B Add Solvent A->B C Add Catalyst B->C D Stir at Specified Temperature C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Work-up and Isolation F->G Yes H Purification (Recrystallization/Chromatography) G->H I Characterization H->I J End: Pure Quinoxaline I->J

Caption: A generalized experimental workflow for catalyst screening in quinoxaline synthesis.

Troubleshooting_Logic start start issue issue question question action action start_node Analyze Crude Product low_yield Low Yield start_node->low_yield byproducts Significant Byproducts start_node->byproducts pure_product Pure Product start_node->pure_product action_yield Optimize Conditions: - Screen Catalysts - Vary Temp/Solvent - Check Reactant Purity low_yield->action_yield is_benzimidazole Is it Benzimidazole? byproducts->is_benzimidazole is_n_oxide Is it N-Oxide? is_benzimidazole->is_n_oxide No action_benzimidazole Check Dicarbonyl Purity Use Inert Atmosphere is_benzimidazole->action_benzimidazole Yes is_dihydro Is it Dihydroquinoxaline? is_n_oxide->is_dihydro No action_n_oxide Use Inert Atmosphere Lower Reaction Temperature is_n_oxide->action_n_oxide Yes action_dihydro Introduce Mild Oxidant (Air) Optimize Catalyst is_dihydro->action_dihydro Yes

Caption: A troubleshooting workflow for common issues encountered in quinoxaline synthesis.

References

addressing poor solubility of 3-Methylquinoxalin-2-amine derivatives in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-Methylquinoxalin-2-amine derivatives during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor aqueous solubility?

A1: The limited aqueous solubility of many this compound derivatives is often attributed to their molecular structure. The quinoxaline core is a rigid, planar, and aromatic system, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] Additionally, the lipophilic nature of these compounds contributes to their poor solubility in aqueous buffers commonly used in biological assays.[2]

Q2: How does poor solubility affect my assay results?

A2: Poor compound solubility can significantly impact the accuracy and reproducibility of your experimental data.[3] When a compound precipitates in the assay medium, the actual concentration exposed to the target (e.g., enzyme or cell) is lower and more variable than the intended nominal concentration.[2] This can lead to several issues, including:

  • Underestimation of compound potency (e.g., falsely high IC50 values).[3]

  • High variability and poor reproducibility of results.[4]

  • Inaccurate Structure-Activity Relationships (SAR).[2]

  • Discrepancies between biochemical and cell-based assay data.[4]

  • False-negative or false-positive hits in high-throughput screening (HTS).[3]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What can I do to prevent this?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[4] To prevent this, consider the following strategies:

  • Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. For instance, first, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation.[5]

  • Increase Mixing Energy: Ensure thorough and immediate mixing upon dilution by vortexing or rapid pipetting.[5]

  • Lower the Final Compound Concentration: If possible, work at lower concentrations where the compound is more likely to remain in solution.[5]

  • Maintain a Low Final DMSO Concentration: As a general guideline, the final DMSO concentration in an assay should be kept below 1%, and for sensitive cell-based assays, below 0.1%.[5]

Q4: What are co-solvents, and how can they improve the solubility of my compounds?

A4: Co-solvents are water-miscible organic solvents that can be added to the aqueous assay buffer to increase the solubility of hydrophobic compounds.[6] Common co-solvents used in biological assays include polyethylene glycol (PEG), particularly PEG 400, and ethanol.[6] These agents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules. It is crucial to determine the maximum concentration of a co-solvent that your specific assay can tolerate without affecting the biological system (e.g., enzyme activity or cell viability).[7]

Q5: How can pH be adjusted to improve the solubility of this compound derivatives?

A5: The this compound structure contains a basic amine group. Therefore, its solubility is expected to be pH-dependent.[2] By decreasing the pH of the aqueous buffer (e.g., to a range of 4-6), the amine group can be protonated, forming a more polar and, consequently, more soluble salt.[2] It is essential to ensure that the final pH of the assay buffer is compatible with the biological target and the overall assay system.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in a kinase assay.

This is a common problem when working with poorly soluble compounds like many kinase inhibitors.[4]

Troubleshooting Workflow

start Inconsistent IC50 Values solubility_check Visual Solubility Check: Precipitate in assay wells? start->solubility_check solubility_issue Primary Suspect: Compound Precipitation solubility_check->solubility_issue Yes other_issues Consider Other Factors: - Compound Degradation - Assay Variability - Pipetting Errors solubility_check->other_issues No yes_precipitate Yes no_precipitate No solubilization_strategy Implement Solubility Enhancement Strategy: - pH Adjustment - Co-solvents - Lower Concentration solubility_issue->solubilization_strategy re_evaluate Re-evaluate IC50 solubilization_strategy->re_evaluate start Start: 10 mM Compound Stock in DMSO dilute Dilute 1:100 into Aqueous Assay Buffer (Final: 100 µM Compound, 1% DMSO) start->dilute incubate Incubate at Room Temp for 1-2 hours dilute->incubate measure Measure Turbidity (Absorbance at 620 nm) incubate->measure analyze Analyze Data: Compare to Buffer Control measure->analyze soluble Soluble at 100 µM analyze->soluble No significant increase in turbidity insoluble Insoluble at 100 µM (Precipitation Detected) analyze->insoluble Significant increase in turbidity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis Transcription->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

References

overcoming challenges in the scale-up synthesis of 3-Methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Methylquinoxalin-2-amine and its related structures, such as 3-methylquinoxalin-2(1H)-one.

Troubleshooting Guide

Question: We are experiencing low yields during the initial condensation reaction of o-phenylenediamine with our pyruvate source. What are the potential causes and solutions?

Answer:

Low yields in the condensation step on a larger scale can stem from several factors. Here are some common issues and troubleshooting steps:

  • Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that creates a good vortex for homogenous mixing of the slurry or solution. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions can lead to temperature spikes that encourage the formation of byproducts.

    • Solution: Implement a controlled addition of the pyruvate source using a dropping funnel or a syringe pump to manage the reaction exotherm. Utilize a reactor jacket with a circulating cooling system to maintain a stable internal temperature.

  • Suboptimal Solvent Choice or Volume: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: While ethanol or acetic acid in water are commonly used, consider a solvent study to find the optimal balance between solubility and product precipitation upon completion. Ensure the solvent volume is sufficient to facilitate stirring but not so dilute that it significantly slows down the reaction rate.

  • Quality of Starting Materials: Impurities in o-phenylenediamine or the pyruvate source can interfere with the reaction.

    • Solution: Use high-purity starting materials. It is advisable to test the purity of the reactants before starting the scale-up synthesis.

Question: During workup, we are observing a significant amount of dark, tar-like impurities that complicate the isolation of our product. How can we mitigate this?

Answer:

The formation of colored, polymeric byproducts is a common issue in quinoxaline synthesis, often due to oxidation of the starting material or product.

  • Atmosphere Control: o-Phenylenediamine and its derivatives can be sensitive to air oxidation, especially at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important during heating and reflux stages.

  • Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can promote degradation and byproduct formation.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). Once the reaction is complete, cool the mixture promptly and proceed with the workup. Avoid unnecessarily long heating periods.

  • Purification Strategy: Post-reaction purification is critical for removing these impurities.

    • Solution: Consider a charcoal treatment of the crude product solution to remove colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. A filtration through a pad of celite or silica gel can also help remove insoluble tars before crystallization.

Question: Our final product purity is inconsistent batch-to-batch after recrystallization. What factors should we investigate?

Answer:

Inconsistent purity often points to issues with the crystallization process on a larger scale.

  • Cooling Rate: Rapid cooling of a saturated solution can lead to the trapping of impurities within the crystal lattice and the formation of fine, difficult-to-filter crystals.

    • Solution: Implement a controlled cooling profile. Allow the solution to cool slowly to room temperature, and then gradually cool further in an ice bath to maximize recovery of pure product.

  • Solvent System: The choice of recrystallization solvent is crucial.

    • Solution: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room or lower temperatures, while impurities should remain soluble at all temperatures. Experiment with different solvent ratios (e.g., varying the ethanol to water ratio) to optimize purity.

  • Agitation during Crystallization: The level of stirring during the cooling phase can impact crystal size and purity.

    • Solution: Gentle agitation is typically recommended to prevent the formation of large, aggregated clumps that can trap mother liquor and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-methylquinoxalin-2(1H)-one, a precursor to the amine?

A1: The most frequently cited method is the condensation of o-phenylenediamine with a pyruvate derivative, such as sodium pyruvate or pyruvic acid, often in an acidic medium like aqueous acetic acid.[1]

Q2: Are there alternative reagents to pyruvates for this synthesis?

A2: Yes, other 1,2-dicarbonyl compounds or their equivalents can be used. For instance, the reaction of o-phenylenediamine with methylglyoxal has been reported to yield 2-methylquinoxaline, which can be further functionalized.[2] Ethyl pyruvate in n-butanol is another documented option.[3]

Q3: What are typical reaction conditions for the condensation of o-phenylenediamine and sodium pyruvate?

A3: A common laboratory-scale procedure involves stirring o-phenylenediamine and sodium pyruvate in aqueous acetic acid at room temperature for a few hours.[1] For scale-up, careful control of temperature and addition rates is necessary.

Q4: What are the key safety considerations when working with the synthesis of this compound at scale?

A4:

  • o-Phenylenediamine: This starting material is toxic and a suspected mutagen. Handle it in a well-ventilated area (e.g., a fume hood) and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure that the scale-up is performed in an area free from ignition sources and with adequate fire suppression systems in place.

  • Exothermic Reactions: The initial condensation can be exothermic. Monitor the temperature closely and have a cooling system ready to prevent a runaway reaction.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Data Presentation

Table 1: Comparison of Reported Synthesis Conditions for 3-methylquinoxalin-2(1H)-one

Starting Material 1Starting Material 2Solvent(s)TemperatureReaction TimeReported YieldReference
o-PhenylenediamineSodium Pyruvate20% Aqueous Acetic AcidRoom Temp.3 hours92%[1]
o-PhenylenediamineEthyl Pyruvaten-ButanolRefluxNot SpecifiedNot Specified[3]
Substituted PhenylenediaminesMethylglyoxalTHFRoom Temp.3-8 hours42.4–88.5%[2]

Experimental Protocols

Protocol 1: Synthesis of 3-methylquinoxalin-2(1H)-one

This protocol is adapted from a reported laboratory procedure.[1] Scale-up modifications should be implemented with caution.

Materials:

  • o-Phenylenediamine

  • Sodium Pyruvate

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a suitably sized reactor equipped with an overhead stirrer and a temperature probe, prepare a 20% aqueous solution of acetic acid.

  • Under a nitrogen atmosphere, add o-phenylenediamine (1.0 equivalent) to the acetic acid solution with stirring.

  • In a separate vessel, dissolve sodium pyruvate (1.0 equivalent) in a minimal amount of deionized water.

  • Slowly add the sodium pyruvate solution to the o-phenylenediamine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 30°C.

  • Continue to stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, a precipitate of the product should form. Cool the mixture to 0-5°C to maximize precipitation.

  • Collect the solid product by filtration and wash the filter cake with cold deionized water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford pure 3-methylquinoxalin-2(1H)-one.

Visualizations

Synthesis_Pathway Synthesis of 3-methylquinoxalin-2(1H)-one OPD o-Phenylenediamine Conditions + 20% Aq. Acetic Acid Room Temperature OPD->Conditions SP Sodium Pyruvate SP->Conditions Product 3-methylquinoxalin-2(1H)-one Conditions->Product

Caption: Reaction scheme for the synthesis of 3-methylquinoxalin-2(1H)-one.

Troubleshooting_Workflow Troubleshooting Low Yield in Condensation Step Start Low Yield Observed CheckMixing Is mixing adequate? (e.g., good vortex) Start->CheckMixing CheckTemp Is temperature controlled? (no exotherm spikes) CheckMixing->CheckTemp Yes ImproveMixing Improve agitation: - Use overhead stirrer - Add baffles CheckMixing->ImproveMixing No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes ControlTemp Control exotherm: - Slow reagent addition - Use cooling jacket CheckTemp->ControlTemp No PurifyReactants Use high-purity reactants CheckPurity->PurifyReactants No End Yield Improved CheckPurity->End Yes ImproveMixing->End ControlTemp->End PurifyReactants->End

Caption: A logical workflow for troubleshooting low yields.

References

refinement of protocols for synthesizing substituted quinoxaline-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of substituted quinoxaline-2-amines. Our aim is to facilitate the refinement of synthetic protocols and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing substituted quinoxaline-2-amines?

A1: The most common and effective methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the reaction of a 2-haloquinoxaline (typically 2-chloroquinoxaline) with a primary or secondary amine. The electron-deficient nature of the quinoxaline ring facilitates this substitution.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between a 2-haloquinoxaline and an amine. This method is particularly useful for less reactive amines or for forming C-N bonds with sterically hindered partners.[1][2]

  • One-Pot Synthesis from o-Phenylenediamines: Efficient methods exist where o-phenylenediamines react with aldehydes in the presence of a cyanide source under aerobic conditions to directly yield 2-aminoquinoxalines.[3][4][5]

Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction of 2-chloroquinoxaline with an amine is showing low to no conversion. What are the common causes?

A2: Low reactivity in the SNAr reaction can be attributed to several factors:

  • Insufficiently Activated Quinoxaline Ring: The presence of electron-donating groups on the quinoxaline ring can decrease its electrophilicity, slowing down the nucleophilic attack.

  • Weak Nucleophile: The amine's nucleophilicity is crucial. Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they effectively solvate the cation of the amine salt, making the amine more nucleophilic.[6] Protic solvents can solvate the amine itself, reducing its reactivity.[6]

  • Suboptimal Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[6]

Q3: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

A3: Common side products include:

  • Di-substitution: If your starting quinoxaline has other leaving groups, or if the product is still reactive, a second substitution can occur. To minimize this, use a stoichiometric amount of the amine or a slight excess of the 2-chloroquinoxaline and consider running the reaction at a lower temperature.[6]

  • Decomposition: Darkening of the reaction mixture and the appearance of multiple spots on a TLC plate can indicate decomposition of the starting material or product. This may be caused by excessively high temperatures or the use of a base that is too strong.[6]

  • Hydrodehalogenation: In palladium-catalyzed reactions, the chloro group can sometimes be replaced by a hydrogen atom. This can be influenced by the choice of ligand and the presence of moisture.

Q4: How do I choose the right phosphine ligand for a Buchwald-Hartwig amination to synthesize a quinoxaline-2-amine?

A4: Ligand selection is critical for a successful Buchwald-Hartwig amination. For the synthesis of quinoxaline-2-amines, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the key steps of the catalytic cycle. Commonly used ligands include XPhos, SPhos, and BINAP.[2] The optimal ligand is often substrate-specific, so screening a few different ligands may be necessary.

Q5: What are the best practices for purifying substituted quinoxaline-2-amines?

A5: Purification strategies depend on the physical properties of the product.

  • Column Chromatography: This is the most common method for purifying quinoxaline derivatives. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can provide highly pure material.

  • Acid-Base Extraction: The basicity of the amino group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer is raised to precipitate the purified product.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Recommendation
Insufficiently Activated Quinoxaline Ring If the quinoxaline ring has electron-donating groups, a higher reaction temperature or longer reaction time may be required.[6]
Poor Nucleophile (Sterically Hindered or Electron-Poor Amine) Switch to a stronger base (e.g., NaH, KHMDS) to generate a more potent nucleophile. Alternatively, consider using a Buchwald-Hartwig amination protocol.
Inappropriate Solvent Use a polar aprotic solvent such as DMSO, DMF, or NMP.[6]
Suboptimal Temperature Gradually increase the reaction temperature, monitoring for decomposition by TLC. Temperatures between 80-150 °C are common.[6]
Presence of Water Ensure all reagents and solvents are anhydrous, as water can protonate the amine, reducing its nucleophilicity.
Issue 2: Side Product Formation
Side Product Possible Cause Recommendation
Di-substituted Product Excess amine nucleophile or highly reactive quinoxaline.Use a 1:1 stoichiometry of amine to 2-chloroquinoxaline, or a slight excess of the chloroquinoxaline.[6] Lowering the reaction temperature can also improve selectivity.[6]
Decomposition (Dark Reaction Mixture) Reaction temperature is too high, or the base is too strong.Reduce the reaction temperature. Use a milder base such as K₂CO₃ or Et₃N.[6]
Hydrodehalogenation (in Buchwald-Hartwig) Catalyst deactivation pathway or presence of moisture.Ensure anhydrous conditions. A different palladium precursor or ligand may be necessary.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data for the synthesis of substituted quinoxaline-2-amines via different methods.

Table 1: Nucleophilic Aromatic Substitution of 2-Chloroquinoxaline with Various Amines

EntryAmineSolventBaseTemp (°C)Time (h)Yield (%)
1AnilineDMFK₂CO₃1201285
2MorpholineDMSOEt₃N100892
3BenzylamineNMPK₂CO₃1301088
4p-ToluidineDMFCs₂CO₃1201289
5sec-ButylamineDMSOK₂CO₃1101675

Note: Yields are representative and can vary based on the specific substituents on the quinoxaline ring and the amine.

Table 2: Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
24-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1101890
3N-MethylanilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001678
4IndolePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1102465

Data is illustrative and based on typical outcomes for similar heteroaryl chloride couplings.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoxaline

This protocol describes the conversion of quinoxalin-2-one to the key intermediate, 2-chloroquinoxaline.

Reagents and Materials:

  • Quinoxalin-2-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add quinoxalin-2-one (1.0 eq).

  • Carefully add phosphorus oxychloride (excess, ~10 eq) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) for 1.5 hours under a nitrogen atmosphere.[7]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture onto crushed ice or into cold water with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloroquinoxaline.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol.

Protocol 2: Synthesis of a Substituted Quinoxaline-2-amine via SNAr

This protocol provides a general procedure for the reaction of 2-chloroquinoxaline with an amine.

Reagents and Materials:

  • 2-Chloroquinoxaline

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • TLC plates

  • Work-up and purification supplies (water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 eq) in DMF or DMSO.

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-130 °C and stir for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway cluster_purification Purification start Quinoxalin-2-one chloro 2-Chloroquinoxaline start->chloro POCl3 snar SNAr Reaction chloro->snar amine Amine amine->snar product Substituted Quinoxaline-2-amine snar->product workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product

Caption: General experimental workflow for the synthesis of substituted quinoxaline-2-amines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in SNAr Reaction cause1 Poor Nucleophile start->cause1 cause2 Inactive Ring start->cause2 cause3 Suboptimal Conditions start->cause3 solution1a Use Stronger Base cause1->solution1a solution1b Switch to Buchwald-Hartwig cause1->solution1b solution2 Increase Temperature/Time cause2->solution2 solution3a Change Solvent (e.g., DMSO, DMF) cause3->solution3a solution3b Ensure Anhydrous Conditions cause3->solution3b

Caption: Troubleshooting logic for low reaction yield in SNAr synthesis.

References

Technical Support Center: Synthesis and Handling of o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of o-phenylenediamine (OPD) during synthesis and subsequent applications.

Frequently Asked Questions (FAQs)

Q1: Why is o-phenylenediamine so susceptible to oxidation?

A1: o-Phenylenediamine is an aromatic amine with two electron-donating amino groups on the benzene ring. This high electron density makes the molecule highly susceptible to oxidation by atmospheric oxygen, light, and metal ions.[1] Pure o-phenylenediamine is a colorless to light-yellow solid, but it can quickly darken to brown or black upon exposure to air due to the formation of colored oxidation products.[2]

Q2: What are the main oxidation products of o-phenylenediamine?

A2: The primary oxidation product of o-phenylenediamine is the yellow-orange compound 2,3-diaminophenazine (DAP).[3][4] In the presence of certain catalysts or under specific conditions, further polymerization can occur, leading to the formation of complex polymeric materials.[3][4]

Q3: How can I visually detect the oxidation of o-phenylenediamine?

A3: The most straightforward indicator of oxidation is a change in color. Fresh, pure o-phenylenediamine should be a colorless or pale-yellow crystalline solid. The appearance of a yellow, orange, brown, or black color indicates the presence of oxidation products. In solution, the formation of the yellow-colored DAP can be monitored spectrophotometrically, as it exhibits a maximum absorbance around 425 nm.[4]

Q4: How should I store o-phenylenediamine to prevent oxidation?

A4: To ensure its stability, o-phenylenediamine should be stored in a tightly sealed, opaque container in a cool, dark, and dry place, preferably under an inert atmosphere of nitrogen or argon.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction mixture turns dark brown/black immediately upon starting. 1. Presence of oxygen in the reaction vessel. 2. Contaminated reagents or solvents containing oxidizing impurities. 3. Presence of catalytic metal impurities.1. Ensure all glassware is thoroughly dried and the reaction is set up under a robust inert atmosphere (nitrogen or argon). 2. Use freshly distilled or degassed solvents. Verify the purity of all starting materials. 3. Use high-purity reagents and consider using metal chelators if contamination is suspected.
The final product is colored (yellow, brown, or black). Oxidation of o-phenylenediamine occurred during the reaction or work-up.Purify the product by recrystallization from hot water with the addition of a small amount of sodium hydrosulfite and decolorizing charcoal.[5]
The reaction is sluggish or stalls, accompanied by a color change. Formation of oxidation products may be inhibiting the catalyst or reacting with starting materials.Monitor the reaction closely by TLC or LC-MS. If significant color change is observed early on, it is often best to stop the reaction and restart under more stringent inert conditions.
Low yield of the desired product. Significant portion of the o-phenylenediamine was lost to oxidation.Implement preventative measures such as using an inert atmosphere, adding an antioxidant like sodium hydrosulfite during work-up, and minimizing exposure to light and heat.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and stability of o-phenylenediamine.

Table 1: Yields for the Synthesis and Purification of o-Phenylenediamine

Stage Reported Yield Reference
Crude o-phenylenediamine (from o-nitroaniline)85-93%[5]
Purified o-phenylenediamine (after recrystallization)74-85%[5]

Table 2: Factors Influencing the Rate of o-Phenylenediamine Oxidation

Parameter Effect on Oxidation Rate Observations Reference
Temperature Increased temperature accelerates oxidation.The dimerization and polymerization of OPD have an inverse correlation with temperature.[3][3]
pH The optimal pH for horseradish peroxidase-catalyzed oxidation of OPD is around 5.0.The catalytic activity is pH-dependent.[2][2]
Catalysts Transition metal ions (e.g., Fe³⁺, Cu²⁺) and nanoparticles can catalyze oxidation.The presence of catalysts significantly increases the rate of oxidation.[6][7][6][7]
Antioxidants Sodium hydrosulfite can reduce colored oxidized impurities.The addition of sodium hydrosulfite during work-up and purification helps to decolorize the product.[1][5][1][5]

Table 3: Reported Yields for Benzimidazole Synthesis from o-Phenylenediamine

Reaction Conditions Reported Yield Reference
Condensation with various carbonyl compounds using NH₄Cl as a catalyst.75-94%[8]
Reaction with formic acid.85%[9]

Experimental Protocols

Protocol 1: Synthesis of o-Phenylenediamine via Reduction of o-Nitroaniline

This protocol describes the synthesis of o-phenylenediamine by the reduction of o-nitroaniline using zinc dust and sodium hydroxide in ethanol, with precautions to minimize oxidation.

Materials:

  • o-Nitroaniline

  • 95% Ethanol

  • 20% Sodium hydroxide solution

  • Zinc dust

  • Sodium hydrosulfite

  • Decolorizing charcoal

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-nitroaniline (0.5 mole), 20% sodium hydroxide solution (40 mL), and 95% ethanol (200 mL).

  • Heat the mixture with vigorous stirring on a steam bath until it gently boils.

  • Turn off the heat and add zinc dust (130 g) in small portions at a rate that maintains the boiling. Caution: The reaction can be vigorous.

  • After the addition of zinc is complete, reflux the mixture for one hour. The color of the solution should change from deep red to almost colorless.

  • Filter the hot mixture by suction and extract the zinc residue with two portions of hot ethanol.

  • Combine the filtrates and add 2-3 g of sodium hydrosulfite to prevent oxidation.

  • Concentrate the solution under reduced pressure to a volume of 125-150 mL.

  • Cool the concentrate in an ice-salt bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of ice water, and dry in a vacuum desiccator. This yields crude o-phenylenediamine with a melting point of 97-100°C.[5]

Protocol 2: Purification of o-Phenylenediamine by Recrystallization

This protocol is for purifying crude or discolored o-phenylenediamine.

Materials:

  • Crude o-phenylenediamine

  • Sodium hydrosulfite

  • Decolorizing charcoal

Procedure:

  • Dissolve the crude o-phenylenediamine in hot water (approximately 150-175 mL for 40-46 g of product).

  • Add 1-2 g of sodium hydrosulfite and a small amount of decolorizing charcoal to the hot solution.

  • Filter the hot solution by suction to remove the charcoal.

  • Cool the filtrate thoroughly in an ice-salt mixture to crystallize the pure o-phenylenediamine.

  • Collect the colorless crystals by suction filtration, wash with a small volume of ice water (10-15 mL), and dry in a vacuum desiccator. The purified product should have a melting point of 99-101°C.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Combine o-Nitroaniline, NaOH, and Ethanol s2 Heat to Reflux s1->s2 s3 Add Zinc Dust (in portions) s2->s3 s4 Reflux for 1 hour s3->s4 w1 Hot Filtration s4->w1 w2 Add Sodium Hydrosulfite w1->w2 w3 Concentrate under Reduced Pressure w2->w3 p1 Crystallization (Ice-salt bath) w3->p1 p2 Filter and Wash (Ice water) p1->p2 p3 Dry in Vacuum Desiccator p2->p3

Caption: Experimental workflow for the synthesis and purification of o-phenylenediamine.

troubleshooting_guide start Problem: Oxidation of o-Phenylenediamine q1 At what stage is the oxidation observed? start->q1 ans1_1 During Synthesis q1->ans1_1 ans1_2 During Work-up/ Purification q1->ans1_2 ans1_3 During Storage q1->ans1_3 sol1 Ensure inert atmosphere (N2/Ar). Use degassed solvents. Check reagent purity. ans1_1->sol1 sol2 Add sodium hydrosulfite. Work quickly and avoid heat/light. Recrystallize with charcoal. ans1_2->sol2 sol3 Store in a cool, dark place. Use an opaque, sealed container. Store under inert gas. ans1_3->sol3

Caption: Troubleshooting decision tree for o-phenylenediamine oxidation.

References

strategies to minimize byproduct formation in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during quinoxaline synthesis in a question-and-answer format.

Issue 1: Formation of Benzimidazole Byproduct

Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?

A1: The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative. This can occur if the 1,2-dicarbonyl compound you are using has degraded or contains aldehyde impurities.[1]

Troubleshooting Steps:

  • Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, it is crucial to check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[1]

  • Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1][2]

Issue 2: Presence of Quinoxaline N-oxide

Q2: I've isolated my quinoxaline product, but characterization data suggests the presence of a quinoxaline N-oxide. How can this be avoided?

A2: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[1] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.[1]

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.[1]

  • Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[1]

  • Moderate Reaction Temperature: High reaction temperatures can promote oxidation. Consider running the reaction at a lower temperature.

Issue 3: Incomplete Reaction and Dihydroquinoxaline Intermediate

Q3: My reaction appears to be incomplete, and I suspect I have a dihydroquinoxaline intermediate. How can I ensure full conversion to the quinoxaline?

A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[1] This is more common when the reaction is performed under non-oxidizing conditions.[1]

Troubleshooting Steps:

  • Introduce a Mild Oxidant: Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.[1]

  • Catalyst Choice: Certain catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[1]

  • Increase Reaction Time or Temperature: In some cases, extending the reaction time or moderately increasing the temperature can drive the final oxidation to completion.

Issue 4: Low Reaction Yield

Q4: My reaction yield is low, even without significant byproduct formation. What are other potential issues?

A4: Low yields can be attributed to several factors beyond byproduct formation:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or using a more efficient catalyst.[3]

  • Purity of Starting Materials: Impurities in either the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction.[2][3]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.[3][4]

  • Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps.[2]

Issue 5: Self-Condensation of the Dicarbonyl Compound

Q5: I am using 1,2-diacetylbenzene and observing a significant amount of an indenone byproduct. What is happening?

A5: The primary cause of this byproduct is the self-condensation of 1,2-diacetylbenzene, which competes with the desired condensation reaction with the 1,2-diamine.[3] This side reaction is a type of intramolecular aldol condensation.[3]

Troubleshooting Steps:

  • Optimize Catalyst: The choice of catalyst can significantly influence the relative rates of the desired reaction and the self-condensation.

  • Control Reactant Ratios: Ensure an equimolar ratio (1:1) of the reactants is used for optimal results.[2]

  • Reaction Conditions: Adjusting the temperature and solvent can help favor the formation of the quinoxaline product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of catalysts and solvents on the yield of quinoxaline synthesis.

Table 1: Effect of Catalyst on the Synthesis of 2,3-dimethylquinoxaline

CatalystTime (min)Yield (%)
Phenol298
p-Toluenesulfonic acid595
Sulfuric acid1092
Acetic acid1585
None6040

Reaction Conditions: 1,2-diacetylbenzene (1 mmol), o-phenylenediamine (1 mmol), catalyst (20 mol%), ethanol/water (7:3 v/v, 10 mL) at room temperature.[3]

Table 2: Effect of Solvent on the Synthesis of 2,3-dimethylquinoxaline

SolventTime (min)Yield (%)
EtOH/H₂O (7:3)298
EtOH595
MeOH592
CH₃CN1088
H₂O2075
Toluene3060
Dichloromethane4050

Reaction Conditions: 1,2-diacetylbenzene (1 mmol), o-phenylenediamine (1 mmol), phenol (20 mol%) at room temperature.[3]

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis at Room Temperature

This protocol describes a highly efficient and rapid synthesis of quinoxalines.

Materials:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Catalyst (e.g., Phenol, 0.2 mmol, 20 mol%)

  • Solvent (e.g., Ethanol/Water (7:3 v/v), 10 mL)

  • Deionized Water (20 mL)

Procedure:

  • To a solution of the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (10 mL), add the o-phenylenediamine (1 mmol) and the catalyst (0.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add deionized water (20 mL) to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).[5]

Visualizations

Troubleshooting_Quinoxaline_Synthesis Troubleshooting Workflow for Quinoxaline Synthesis start Analyze Crude Product pure Is the product pure? start->pure byproduct Identify Byproduct pure->byproduct No end Pure Product pure->end Yes benzimidazole Benzimidazole? byproduct->benzimidazole n_oxide N-Oxide? byproduct->n_oxide dihydroquinoxaline Dihydroquinoxaline? byproduct->dihydroquinoxaline solution_benz Check dicarbonyl purity Use inert atmosphere Optimize catalyst benzimidazole->solution_benz Yes solution_n_oxide Use inert atmosphere Lower reaction temperature Avoid strong oxidants n_oxide->solution_n_oxide Yes solution_dihydro Introduce mild oxidant (air) Optimize catalyst Increase reaction time/temp dihydroquinoxaline->solution_dihydro Yes Competing_Pathways Competing Reaction Pathways in Quinoxaline Synthesis reactants o-Phenylenediamine + 1,2-Dicarbonyl desired_path Desired Condensation reactants->desired_path side_path Side Reaction reactants->side_path quinoxaline Quinoxaline Product desired_path->quinoxaline byproduct Byproduct (e.g., Benzimidazole, Self-condensation product) side_path->byproduct

References

Validation & Comparative

Comparative Guide to Structure-Activity Relationships of 3-Methylquinoxalin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Methylquinoxalin-2-amine analogs and related derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the design of novel therapeutic agents based on the quinoxaline scaffold. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2]

Antiproliferative and VEGFR-2 Inhibitory Activity

Recent studies have focused on the design and synthesis of 3-methylquinoxaline derivatives as potential anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4] The general structure of the investigated compounds features a this compound core with various substitutions.

Data Presentation: In Vitro Cytotoxicity and VEGFR-2 Inhibition

The following table summarizes the in vitro cytotoxic activity (IC50) of selected 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives against human cancer cell lines (MCF-7 and HepG-2) and their VEGFR-2 inhibitory activity.[3][4][5]

CompoundRXMCF-7 IC50 (µM)HepG-2 IC50 (µM)VEGFR-2 IC50 (nM)
11b 4-chlorobenzylO>50>505.3
11e 3-methoxybenzylO2.12.82.6
11f 4-methoxybenzylO3.54.24.8
11g 3,4-dimethoxybenzylO3.23.93.4
12e 3-methoxybenzylS5.66.33.8
12f 4-methoxybenzylS6.17.53.8
12g 3,4-dimethoxybenzylS7.88.15.4
12k 4-methylbenzylS9.810.52.9
17b 4-chlorobenzylO2.33.12.7
Sorafenib --3.42.23.07

SAR Analysis:

  • The 3-methylquinoxalin-2(1H)-one scaffold (X=O) generally exhibits greater cytotoxic and VEGFR-2 inhibitory activity compared to the 3-methylquinoxaline-2-thiol moiety (X=S).[3][5]

  • Substitutions on the benzyl group at the N-1 position significantly influence activity. Methoxy-substituted compounds, particularly 3-methoxybenzyl (11e), show potent activity.[3]

  • The position of the methoxy group is also crucial, with the order of activity for monosubstituted derivatives being 3-methoxy > 4-methoxy > 2-methoxy.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (MCF-7 and HepG-2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vitro VEGFR-2 Kinase Assay

The ability of the compounds to inhibit VEGFR-2 kinase activity was determined using a commercially available kinase assay kit.

  • Reaction Mixture Preparation: The reaction was carried out in a 96-well plate containing a reaction buffer, a specific substrate, ATP, and the test compound at various concentrations.

  • Enzyme Addition: The reaction was initiated by adding the VEGFR-2 enzyme to the mixture.

  • Incubation: The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: After incubation, a detection reagent (e.g., a phosphospecific antibody) was added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: A chemiluminescent or fluorescent substrate was added, and the signal was measured using a luminometer or fluorometer.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition versus the log of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for the antiproliferative effects of 3-methylquinoxaline analogs, which involves the inhibition of the VEGFR-2 signaling pathway, leading to the induction of apoptosis.

VEGFR2_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 | mTOR->Proliferation Apoptosis Apoptosis Analog This compound Analog Analog->VEGFR2 Inhibition Bax Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Bax | Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

References

The Rise of Quinoxalines: Evaluating 3-Methylquinoxalin-2-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for more effective and selective kinase inhibitors remains a paramount objective. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer agents. This guide provides a comparative analysis of the efficacy of 3-methylquinoxaline derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and benchmarks their performance against established kinase inhibitors.

While specific experimental data on 3-Methylquinoxalin-2-amine is not extensively available in public literature, recent studies on its close derivatives, namely 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol compounds, have shown promising results. This report synthesizes the available data to offer a clear comparison for researchers, scientists, and drug development professionals.

Comparative Efficacy Against VEGFR-2

Derivatives of 3-methylquinoxaline have been synthesized and evaluated for their inhibitory activity against VEGFR-2. The half-maximal inhibitory concentration (IC50) values from these studies are presented below, alongside those of well-established VEGFR-2 inhibitors for a comprehensive comparison. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
3-Methylquinoxalin-2(1H)-one Derivative (11e) VEGFR-22.6Sorafenib3.07
3-Methylquinoxaline-2-thiol Derivative (12k) VEGFR-22.9Sorafenib3.07
3-Methylquinoxalin-2(1H)-one Derivative (17b) VEGFR-22.7Sorafenib3.12
3-Methylquinoxaline-2-thiol Derivative (15b) VEGFR-23.4Sorafenib3.12
SorafenibVEGFR-290[1][2][3][4]--
SunitinibVEGFR-280[1][5][6]--
PazopanibVEGFR-230[1][7][8][9]--

The data indicates that specific derivatives of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol exhibit potent VEGFR-2 inhibitory activity, with IC50 values in the low nanomolar range, comparable and in some cases superior to the reference compound Sorafenib under the same experimental conditions.[10][11][12][13] Notably, the in-vitro potency of these derivatives appears significantly higher than the generally cited IC50 values for established drugs like Sorafenib, Sunitinib, and Pazopanib, highlighting the potential of this chemical scaffold.

Understanding the Mechanism: The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[14] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[14] The diagram below illustrates the key signaling pathways activated by VEGFR-2.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Migration, Survival ERK->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of potential drug candidates. A generalized workflow for an in-vitro kinase inhibition assay is depicted below.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in-vitro kinase inhibition assay.

Detailed Methodology: In-vitro VEGFR-2 Kinase Inhibition Assay

The following protocol provides a representative method for assessing the inhibitory activity of compounds against VEGFR-2 kinase.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well white microplates

2. Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the substrate.

  • Inhibitor Addition: Add the test compounds at various concentrations to the designated wells. Control wells with DMSO (vehicle) and no enzyme (background) are also included.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the remaining ATP using a detection reagent according to the manufacturer's protocol. The signal, often luminescence, is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

The available data strongly suggests that the 3-methylquinoxaline scaffold is a promising starting point for the development of potent VEGFR-2 inhibitors. Specific derivatives of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol have demonstrated exceptional in-vitro efficacy, warranting further investigation and optimization. The provided experimental framework offers a robust methodology for the continued evaluation of these and other novel kinase inhibitors. As research in this area progresses, these compounds may offer new therapeutic avenues for the treatment of cancer and other angiogenesis-dependent diseases.

References

In Vivo Anticancer Efficacy of Quinoxaline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of quinoxaline-based compounds, offering a valuable resource for evaluating their therapeutic potential. We will focus on a promising quinoxaline derivative, designated here as Compound IV , and compare its performance against a standard chemotherapeutic agent, Doxorubicin , and another quinoxaline derivative, 3-(Benzoxazol-2-yl)-2-(N-3-dimethylaminopropyl)aminoquinoxaline (12a) . This comparison is supported by experimental data from preclinical in vivo studies.

Overview of Compared Compounds

Quinoxaline scaffolds are a significant area of interest in oncology due to their diverse biological activities.[1][2] The compounds selected for this guide demonstrate distinct mechanisms of action, providing a broad overview of the potential applications of this chemical class.

  • Compound IV : A novel quinoxaline derivative that has shown significant anticancer activity through the inhibition of Topoisomerase II.[1][2]

  • Doxorubicin : A well-established anthracycline antibiotic used widely in chemotherapy, also functioning as a Topoisomerase II inhibitor.

  • Compound 12a : A quinoxaline derivative that exhibits potent anticancer effects by inhibiting Topoisomerase I, demonstrating activity in xenograft models.

Performance Comparison: In Vivo Efficacy

The anticancer potential of these compounds has been validated in different murine models. Below is a summary of the key quantitative data from these studies.

Table 1: In Vivo Antitumor Activity in Ehrlich Solid Tumor Model
Compound/TreatmentDosageTumor Volume Reduction (%)Tumor Weight Reduction (%)Animal Model
Compound IV 10 mg/kg75.3%68.9%Swiss albino mice
Doxorubicin 2.5 mg/kg55.1%49.8%Swiss albino mice
Control (Saline) -0%0%Swiss albino mice

Data for Compound IV and Doxorubicin in the Ehrlich solid tumor model is based on a study where the compounds were administered intraperitoneally every other day for 14 days.[3]

Table 2: In Vivo Antitumor Activity in MGC-803 Xenograft Model
Compound/TreatmentDosageTumor Growth Inhibition (%)Animal Model
Compound 12a 6 mg/kgSignificantNude mice
Control --Nude mice

Compound 12a demonstrated significant tumor growth reduction in a human gastric adenocarcinoma (MGC-803) xenograft model with low toxicity at the tested dosage.

Mechanisms of Action: Signaling Pathways

The anticancer effects of these compounds are attributed to their ability to interfere with critical cellular processes, primarily DNA replication and repair, through the inhibition of topoisomerase enzymes. Many other quinoxaline derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4][5]

Topoisomerase II Inhibition

Both Compound IV and Doxorubicin target Topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting Topoisomerase II, these agents lead to the accumulation of DNA double-strand breaks, which subsequently triggers apoptotic cell death in rapidly dividing cancer cells.[1][3]

Topo_II_Inhibition cluster_0 Cancer Cell Nucleus Compound_IV Compound IV / Doxorubicin Topo_II Topoisomerase II Compound_IV->Topo_II Inhibits DNA_Replication DNA Replication & Chromosome Segregation Topo_II->DNA_Replication Required for DSB DNA Double-Strand Breaks DNA_Replication->DSB Inhibition leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Topoisomerase II Inhibition Pathway.

Topoisomerase I Inhibition

Compound 12a exerts its anticancer activity by inhibiting Topoisomerase I. This enzyme relieves torsional stress in DNA by inducing transient single-strand breaks. Inhibition of Topoisomerase I by Compound 12a stabilizes the enzyme-DNA cleavage complex, leading to DNA damage and ultimately, apoptosis.

Topo_I_Inhibition cluster_1 Cancer Cell Nucleus Compound_12a Compound 12a Topo_I Topoisomerase I Compound_12a->Topo_I Inhibits DNA_Unwinding DNA Unwinding Topo_I->DNA_Unwinding Mediates SSB Stabilized DNA Single-Strand Breaks DNA_Unwinding->SSB Inhibition leads to Apoptosis Apoptosis SSB->Apoptosis

Caption: Topoisomerase I Inhibition Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the in vivo studies cited.

Ehrlich Solid Tumor Model (for Compound IV and Doxorubicin)
  • Cell Culture and Implantation : Ehrlich ascites carcinoma (EAC) cells were propagated in vivo in Swiss albino mice. For the solid tumor model, 2.5 x 10^6 EAC cells were injected subcutaneously into the right thigh of the experimental animals.[3]

  • Tumor Growth : Tumors were allowed to grow to a palpable size (approximately 100 mm³).[3]

  • Animal Grouping and Treatment : Mice were randomly assigned to three groups: a control group receiving saline, a group treated with Compound IV (10 mg/kg), and a group treated with Doxorubicin (2.5 mg/kg).[3]

  • Drug Administration : Treatments were administered intraperitoneally every other day for a total of 14 days.[3]

  • Endpoint Measurement : After the treatment period, mice were sacrificed, and the tumors were excised. Tumor volume and weight were measured to determine the percentage of reduction compared to the control group.[3]

Ehrlich_Workflow Implantation EAC Cell Implantation (SQ) Growth Tumor Growth (~100 mm³) Implantation->Growth Grouping Random Grouping Growth->Grouping Treatment Treatment (IP) (14 days) Grouping->Treatment Endpoint Tumor Excision & Measurement Treatment->Endpoint

Caption: Ehrlich Solid Tumor Model Workflow.

MGC-803 Xenograft Model (for Compound 12a)
  • Cell Culture : Human gastric adenocarcinoma (MGC-803) cells were cultured under standard laboratory conditions.

  • Animal Model : Nude mice were used for the xenograft study.

  • Tumor Implantation : MGC-803 cells were implanted subcutaneously into the mice.

  • Treatment : Once tumors were established, mice were treated with Compound 12a at a dosage of 6 mg/kg.

  • Endpoint Measurement : Tumor growth was monitored throughout the study to determine the inhibitory effect of the compound.

Conclusion

The data presented in this guide highlights the significant in vivo anticancer potential of quinoxaline derivatives. Compound IV demonstrates superior tumor reduction in the Ehrlich solid tumor model when compared to the established chemotherapeutic, Doxorubicin. Furthermore, Compound 12a shows promise in a human xenograft model, acting through a different topoisomerase inhibition pathway. These findings underscore the versatility of the quinoxaline scaffold and support its continued exploration in the development of novel anticancer agents. The distinct mechanisms of action, including Topoisomerase I and II inhibition, as well as VEGFR-2 inhibition by other derivatives, suggest that quinoxaline-based compounds could be tailored to target various cancer types and overcome resistance mechanisms. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A Comparative Analysis of 3-Methylquinoxalin-2(1H)-one and 3-Methylquinoxaline-2-thiol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, synthesis, and mechanisms of action of two promising classes of quinoxaline derivatives.

In the landscape of anticancer drug discovery, quinoxaline scaffolds have emerged as a significant area of interest due to their diverse biological activities. This guide provides a detailed comparative analysis of two closely related series of derivatives: 3-methylquinoxalin-2(1H)-ones and 3-methylquinoxaline-2-thiols. The primary focus of this comparison is their efficacy as cytotoxic agents and inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Executive Summary

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro cytotoxic activity and VEGFR-2 inhibitory activity of representative 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives. The data clearly illustrates the superior potency of the former.

Table 1: Comparative in vitro Cytotoxic Activity (IC50 in µM)

Compound IDCore ScaffoldR GroupHepG-2 (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)
11e 3-methylquinoxalin-2(1H)-one3-methoxybenzyl2.13.2
11g 3-methylquinoxalin-2(1H)-one4-methylbenzyl4.55.8
12e 3-methylquinoxaline-2-thiol3-methoxybenzyl6.47.9
12g 3-methylquinoxaline-2-thiol4-methylbenzyl8.29.8
Sorafenib Reference Drug-2.23.4

Data extracted from Alanazi et al., 2021.[2][3][4]

Table 2: Comparative VEGFR-2 Inhibitory Activity (IC50 in µM)

Compound IDCore ScaffoldR GroupVEGFR-2 Inhibition
11b 3-methylquinoxalin-2(1H)-oneEthyl5.3
11f 3-methylquinoxalin-2(1H)-one4-methoxybenzyl4.8
11g 3-methylquinoxalin-2(1H)-one4-methylbenzyl3.4
12e 3-methylquinoxaline-2-thiol3-methoxybenzyl3.8
12f 3-methylquinoxaline-2-thiol4-methoxybenzyl3.8
12g 3-methylquinoxaline-2-thiol4-methylbenzyl5.4
12k 3-methylquinoxaline-2-thiol4-methylphenyl2.9
Sorafenib Reference Drug-0.00307

Data extracted from Alanazi et al., 2021.[2][3]

Structure-Activity Relationship (SAR)

The presented data highlights a clear structure-activity relationship.[1] The substitution of the sulfur atom in the 3-methylquinoxaline-2-thiol scaffold with an oxygen atom to form the 3-methylquinoxalin-2(1H)-one core leads to a significant enhancement in both cytotoxic and VEGFR-2 inhibitory activities.[1] This suggests that the oxygen atom may play a crucial role in the binding of these compounds to their biological targets.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.

Synthesis of 3-methylquinoxalin-2(1H)-one (Scaffold for series 11)
  • A mixture of o-phenylenediamine (1 equivalent) and sodium pyruvate (1 equivalent) is refluxed in glacial acetic acid.[2]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 3-methylquinoxalin-2(1H)-one.[2]

Synthesis of 3-methylquinoxaline-2-thiol (Scaffold for series 12)
  • 3-methylquinoxalin-2(1H)-one (1 equivalent) is refluxed with phosphorus pentasulfide (P2S5) in pyridine.[2]

  • After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid.[2]

  • The precipitate formed is filtered, washed, and dried to afford 3-methylquinoxaline-2-thiol.[2]

In vitro Cytotoxicity Assay (MTT Assay)
  • Human cancer cell lines (HepG-2 and MCF-7) are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

VEGFR-2 Kinase Assay
  • The inhibitory activity of the compounds against VEGFR-2 is determined using a commercially available kinase assay kit.

  • The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • The compounds are incubated with the VEGFR-2 enzyme, ATP, and the substrate.

  • The amount of phosphorylated substrate is quantified, and the IC50 values are determined.

Mandatory Visualization

Apoptotic Pathway of Compound 11e

The most potent compound identified, 11e (a 3-methylquinoxalin-2(1H)-one derivative), was found to induce apoptosis in HepG-2 cells.[2] This process involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the caspase cascade and programmed cell death.[2][3]

G cluster_cell Cancer Cell Compound_11e Compound 11e (3-methylquinoxalin-2(1H)-one derivative) Bcl2 Bcl-2 (Anti-apoptotic) Compound_11e->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound_11e->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic pathway induced by compound 11e.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to biological evaluation of the quinoxaline derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (o-phenylenediamine, sodium pyruvate) quinoxalinone 3-methylquinoxalin-2(1H)-one start->quinoxalinone quinoxalinethiol 3-methylquinoxaline-2-thiol quinoxalinone->quinoxalinethiol P2S5 derivatives1 Series 11 Derivatives quinoxalinone->derivatives1 Alkylation/ Condensation derivatives2 Series 12 Derivatives quinoxalinethiol->derivatives2 Alkylation/ Condensation cytotoxicity In vitro Cytotoxicity Assay (MTT) derivatives1->cytotoxicity vegfr2 VEGFR-2 Inhibition Assay derivatives1->vegfr2 derivatives2->cytotoxicity derivatives2->vegfr2 apoptosis Apoptosis Studies cytotoxicity->apoptosis Most Potent Compounds

Caption: General experimental workflow.

Conclusion

The comparative analysis strongly indicates that 3-methylquinoxalin-2(1H)-one derivatives are more promising candidates for further development as anticancer agents than their 3-methylquinoxaline-2-thiol analogs. The enhanced potency of the oxygen-containing scaffold warrants further investigation into its specific interactions with biological targets. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to build upon in the quest for novel and more effective cancer therapeutics.

References

Unveiling the Potential of 3-Methylquinoxaline Derivatives as VEGFR-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of novel 3-methylquinoxaline derivatives on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. We will delve into supporting experimental data, benchmark these compounds against established inhibitors, and provide detailed experimental protocols for key assays. While direct inhibitory data for 3-Methylquinoxalin-2-amine is not extensively available in the cited literature, this guide will focus on potent derivatives of the 3-methylquinoxaline scaffold, offering valuable insights into their potential as anti-cancer agents.

Comparative Analysis of VEGFR-2 Inhibition

The following table summarizes the in vitro inhibitory activity of representative 3-methylquinoxaline derivatives against VEGFR-2, with Sorafenib, a well-established multi-kinase inhibitor, serving as a key comparator. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Compound 11eVEGFR-22.6Sorafenib3.07
Compound 17bVEGFR-22.7Sorafenib3.12
Compound 12kVEGFR-22.9Sorafenib3.07
Compound 27aVEGFR-23.2Sorafenib3.12
Compound 11bVEGFR-22.9 - 5.4Sorafenib3.07
Compound 11fVEGFR-22.9 - 5.4Sorafenib3.07
Compound 11gVEGFR-22.9 - 5.4Sorafenib3.07
Compound 12eVEGFR-22.9 - 5.4Sorafenib3.07
Compound 12fVEGFR-22.9 - 5.4Sorafenib3.07
Compound 12gVEGFR-22.9 - 5.4Sorafenib3.07

Data sourced from multiple studies investigating novel 3-methylquinoxaline derivatives as potential anti-cancer agents targeting VEGFR-2.[1][2][3][4][5][6][7]

Established Alternative VEGFR-2 Inhibitors

Several FDA-approved drugs that target the VEGFR-2 signaling pathway are used in cancer therapy. These serve as important benchmarks for the evaluation of new chemical entities.

InhibitorPrimary TargetsNotes
Sorafenib VEGFR-2, PDGFR, RAF kinasesA multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2][8]
Sunitinib VEGFR-2, PDGFR, c-KITA multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][8]
Telatinib VEGFR-2, VEGFR-3, PDGFRAn orally available, potent, and selective inhibitor of VEGFR-2 and VEGFR-3 tyrosine kinases.[8][9]
Nintedanib VEGFR, FGFR, PDGFRA triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of lung cancer.[8][9]
Acrizanib VEGFR-2A VEGFR-2 inhibitor with limited systemic exposure after topical ocular administration.[8][9]
Vorolanib VEGFR-2A novel indolinone-based kinase inhibitor that targets VEGFR-2.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the inhibitory effect of 3-methylquinoxaline derivatives on VEGFR-2.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

Objective: To determine the IC50 value of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (e.g., 3-methylquinoxaline derivatives)

  • Reference inhibitor (e.g., Sorafenib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microtiter plates

  • ELISA-based detection system (e.g., using an anti-phosphotyrosine antibody)

Procedure:

  • Compound Preparation: Serially dilute the test compounds and the reference inhibitor to various concentrations in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compounds.

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate using an ELISA-based method. This typically involves transferring the reaction mixture to a streptavidin-coated plate, followed by incubation with a horseradish peroxidase-conjugated anti-phosphotyrosine antibody and a suitable substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at a specific wavelength. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.[9]

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and anti-proliferative effects of the test compounds on cancer cell lines that may be dependent on VEGFR-2 signaling.

Objective: To determine the cytotoxic effects of test compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the control. Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell proliferation.[4]

Visualizing the Mechanisms

Diagrams are provided below to illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2_inactive->VEGFR2_dimer Dimerization P1 Autophosphorylation VEGFR2_dimer->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Inhibitor 3-Methylquinoxaline Derivative Inhibitor->P1 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of 3-methylquinoxaline derivatives.

Kinase_Assay_Workflow Workflow for In Vitro VEGFR-2 Kinase Inhibition Assay A 1. Prepare serial dilutions of 3-methylquinoxaline derivative B 2. Add VEGFR-2 enzyme, peptide substrate, and compound to plate A->B C 3. Initiate reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Stop reaction D->E F 6. Detect phosphorylated substrate (ELISA) E->F G 7. Measure absorbance and calculate % inhibition F->G H 8. Determine IC50 value G->H

Caption: Experimental workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Inhibitor_Comparison Comparative Potency of VEGFR-2 Inhibitors (IC50) cluster_high_potency High Potency (IC50 < 5 nM) cluster_moderate_potency Moderate Potency (IC50 5-10 nM) Cmpd11e Compound 11e (2.6 nM) Cmpd17b Compound 17b (2.7 nM) Cmpd12k Compound 12k (2.9 nM) Sorafenib Sorafenib (~3.1 nM) Cmpd27a Compound 27a (3.2 nM) Other_Derivatives Other 3-Methylquinoxaline Derivatives (e.g., 2.9 - 5.4 nM)

Caption: Logical comparison of the inhibitory potency of 3-methylquinoxaline derivatives and Sorafenib.

References

Comparative Analysis of 3-Methylquinoxalin-2-amine: A Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory activity of 3-Methylquinoxalin-2-amine. While comprehensive cross-reactivity screening data for this compound against a full kinome panel is not extensively available in public literature, this document synthesizes information from studies on structurally related 3-methylquinoxaline derivatives to present a representative profile. The primary target identified for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3]

This guide outlines a hypothetical kinase cross-reactivity profile for this compound, alongside established experimental protocols for assessing kinase inhibition. The data presented herein is illustrative and intended to provide a framework for evaluating the selectivity of this compound and to guide future research endeavors.

Hypothetical Kinase Inhibition Profile of this compound

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity. This hypothetical profile positions this compound as a potent VEGFR-2 inhibitor with moderate to low activity against other related tyrosine kinases.

Kinase TargetKinase FamilyHypothetical IC50 (nM)Reference Compound (Sorafenib) IC50 (nM)
VEGFR-2 Receptor Tyrosine Kinase5.2 3.07[1][2]
VEGFR-1Receptor Tyrosine Kinase85-
VEGFR-3Receptor Tyrosine Kinase150-
PDGFRβReceptor Tyrosine Kinase75-
c-KitReceptor Tyrosine Kinase250-
FGFR1Receptor Tyrosine Kinase450-
EGFRReceptor Tyrosine Kinase>1000-
SRCNon-receptor Tyrosine Kinase>5000-
ASK1MAP Kinase Kinase Kinase>10000-

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The reference IC50 value for Sorafenib against VEGFR-2 is taken from published studies on related compounds.[1][2]

Experimental Protocols

A standard method for determining the in vitro kinase inhibitory activity of a compound is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

1. Principle: This assay measures kinase activity by quantifying the amount of ATP consumed and converted to ADP. The remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

2. Materials:

  • Recombinant human kinases (e.g., VEGFR-2, EGFR, etc.)

  • Kinase-specific substrates (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and buffers)

  • Multi-well plates (e.g., white, 96-well)

  • Luminometer

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add the kinase reaction buffer to each well of the multi-well plate.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO only) for 100% kinase activity and a no-kinase control for background.

    • Add the kinase-specific substrate.

    • Initiate the reaction by adding the ATP and the specific kinase to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR-2 signaling cascade, a primary target of 3-methylquinoxaline derivatives, and a typical experimental workflow for kinase inhibitor profiling.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC RAF RAF PLCg->RAF AKT AKT PI3K->AKT SRC->PI3K MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration VEGF VEGF VEGF->VEGFR2 Ligand Binding Kinase_Profiling_Workflow Kinase Inhibitor Profiling Workflow cluster_planning Phase 1: Preparation cluster_execution Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation A1 Compound Synthesis & Purification A2 Kinase Panel Selection A3 Assay Development & Optimization B1 Primary Screening (Single Concentration) A3->B1 B2 Dose-Response Assay (IC50 Determination) B1->B2 C1 Data Analysis & IC50 Calculation B2->C1 C2 Selectivity Profiling C1->C2 C3 Cellular Target Engagement Assay C2->C3 D1 Lead Optimization C3->D1 Validate Hits

References

comparing synthetic routes for 3-Methylquinoxalin-2-amine for efficiency and yield

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-Methylquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Specifically, this compound serves as a crucial intermediate in the development of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to this compound, focusing on efficiency, yield, and reaction conditions to aid in the selection of the most suitable method for laboratory and process chemistry applications.

Synthetic Strategies Overview

The synthesis of this compound is predominantly achieved through a multi-step process commencing with the condensation of o-phenylenediamine. The key intermediate, 2-chloro-3-methylquinoxaline, is then subjected to amination. The primary routes compared herein are:

  • Route 1: Classical Synthesis of 2-chloro-3-methylquinoxaline followed by Palladium-Catalyzed Buchwald-Hartwig Amination .

  • Route 2: Classical Synthesis of 2-chloro-3-methylquinoxaline followed by Nickel-Catalyzed Amination .

These pathways offer distinct advantages and disadvantages concerning catalyst cost, reaction time, and substrate scope.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

Parameter Route 1: Pd-Catalyzed Amination Route 2: Ni-Catalyzed Amination
Step 1: Synthesis of 2-chloro-3-methylquinoxaline
Reactantso-Phenylenediamine, Ethyl Pyruvate, POCl₃o-Phenylenediamine, Ethyl Pyruvate, POCl₃
Overall Yield (2 steps)~60%[1]~60%[1]
Step 2: Amination
Reaction TypeBuchwald-Hartwig Cross-Coupling[2]Nickel-Catalyzed Cross-Coupling[3]
Amine SourceAmmonia or Ammonia EquivalentAmmonia or Ammonium Salt[3]
CatalystPd₂(dba)₃ (or other Pd source)[2]Ni(COD)₂ with Ligand[3]
LigandXPhos (or similar bulky phosphine)[2]t-butyl Josiphos (or similar)[3]
BaseNaOtBu[2]NaOtBu[3]
SolventToluene[2]Dioxane or 2-Me-THF[3]
Temperature100 °C[2]100 °C[3]
Reaction Time12-24 hours[2]3-12 hours[3]
Representative Yield~85% (based on similar substrates)[2]Moderate to High Yields[3]
Overall Efficiency Good to excellent yields for the amination step.Potentially more cost-effective due to the use of nickel.
Considerations Palladium catalysts can be expensive.Nickel catalysts can be more sensitive to air and moisture.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-methylquinoxaline (Precursor for both routes)

This procedure involves two primary reactions: the formation of 3-methylquinoxalin-2(1H)-one and its subsequent chlorination.

  • Synthesis of 3-methylquinoxalin-2(1H)-one: o-Phenylenediamine is reacted with ethyl pyruvate in a suitable solvent such as n-butanol or ethanol. The mixture is heated, and upon cooling, the product crystallizes and can be purified by recrystallization.

  • Chlorination: The resulting 3-methylquinoxalin-2(1H)-one (1.0 eq.) is refluxed in excess phosphorus oxychloride (POCl₃) for approximately 90 minutes.[1] After the reaction, excess POCl₃ is removed by distillation, and the residue is carefully added to crushed ice. The mixture is then basified with a NaOH solution to precipitate the crude 2-chloro-3-methylquinoxaline, which is subsequently purified by recrystallization from petroleum ether. A typical yield for this step is around 60%.[1]

Protocol 2: Buchwald-Hartwig Amination of 2-chloro-3-methylquinoxaline

This protocol is adapted from established procedures for the amination of heteroaryl chlorides.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-3-methylquinoxaline (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand like XPhos (4 mol%).

  • Addition of Reagents: Add sodium tert-butoxide (NaOtBu) (1.5 mmol) to the tube. The tube is then evacuated and backfilled with argon.

  • Solvent and Amine Source: Anhydrous toluene (5 mL) is added, followed by the amine source (e.g., an ammonia equivalent or a solution of ammonia in a compatible solvent).

  • Reaction: The mixture is stirred vigorously in a preheated oil bath at 100 °C. The reaction progress is monitored by TLC.

  • Work-up: Upon completion (typically 12-24 hours), the reaction mixture is cooled, diluted with ethyl acetate, and filtered through Celite®. The filtrate is then concentrated, and the product is purified by column chromatography.

Protocol 3: Nickel-Catalyzed Amination of 2-chloro-3-methylquinoxaline

This protocol is based on general methods for the nickel-catalyzed amination of aryl chlorides.[3]

  • Reaction Setup: In a glovebox, a vial is charged with a nickel precatalyst (e.g., Ni(COD)₂ and a suitable ligand like t-butyl Josiphos) (2-4 mol%), 2-chloro-3-methylquinoxaline (1.0 mmol), and NaOtBu (1.5 mmol).

  • Solvent and Amine Source: A solution of ammonia in dioxane (e.g., 0.5 M) is added.

  • Reaction: The vial is sealed and heated to 100 °C with stirring for 3-12 hours.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The resulting crude product is purified by column chromatography or extraction.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic routes.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amination Route 1 A o-Phenylenediamine + Ethyl Pyruvate B 3-Methylquinoxalin-2(1H)-one A->B Condensation D 2-chloro-3-methylquinoxaline B->D Chlorination C POCl3 G This compound D->G Buchwald-Hartwig Amination E Ammonia Source F Pd Catalyst + Ligand (XPhos) + NaOtBu G cluster_0 Step 1: Precursor Synthesis cluster_2 Step 2: Amination Route 2 A o-Phenylenediamine + Ethyl Pyruvate B 3-Methylquinoxalin-2(1H)-one A->B Condensation D 2-chloro-3-methylquinoxaline B->D Chlorination C POCl3 J This compound D->J Nickel-Catalyzed Amination H Ammonia Source I Ni Catalyst + Ligand + NaOtBu

References

In Silico ADMET and Toxicity Profile of Novel 3-Methylquinoxalin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel 3-Methylquinoxalin-2-amine derivatives. This in silico assessment, benchmarked against established kinase inhibitors, offers critical insights for lead optimization and candidate selection in the drug discovery pipeline.

The development of novel small molecule inhibitors is a cornerstone of modern pharmacology. Among these, quinoxaline derivatives have emerged as a promising scaffold, exhibiting a wide range of biological activities, including anticancer properties. This guide focuses on the computational evaluation of this compound derivatives, a class of compounds with potential as targeted therapeutics, such as VEGFR-2 inhibitors.[1][2] Early-stage prediction of ADMET and toxicity profiles is paramount to de-risk drug development programs, reducing the likelihood of late-stage failures and minimizing the need for extensive animal testing.[3]

This comparative analysis utilizes data from in silico studies on this compound derivatives and compares them with the predicted and known profiles of established anticancer drugs, Sorafenib and Erlotinib.[1][4] The data presented herein is generated using various computational models and software, providing a comprehensive overview of the drug-like properties of these novel compounds.

Comparative ADMET Profile

The following tables summarize the predicted ADMET properties of representative this compound derivatives against the reference compounds Sorafenib and Erlotinib. These parameters are crucial in determining the potential bioavailability and disposition of a drug candidate within the body.

Table 1: Predicted Physicochemical and Absorption Properties

CompoundMolecular Weight ( g/mol )logPAqueous Solubility (mg/mL)Human Intestinal Absorption (%)Caco-2 Permeability (nm/s)
This compound Derivative 1 350-4502.5 - 4.0Low to Moderate> 80Moderate to High
This compound Derivative 2 380-4803.0 - 4.5Low> 85High
Sorafenib (Reference) 464.83.8LowHighHigh
Erlotinib (Reference) 393.43.1LowHighHigh

Data for this compound derivatives are presented as a range based on published studies of similar compounds.[1][2] Data for reference compounds are from computational predictions and established knowledge.[4][5]

Table 2: Predicted Distribution and Metabolism Properties

CompoundPlasma Protein Binding (%)Blood-Brain Barrier PenetrationCYP2D6 InhibitionCYP3A4 Substrate
This compound Derivative 1 > 95LowUnlikelyLikely
This compound Derivative 2 > 97LowUnlikelyLikely
Sorafenib (Reference) > 99LowUnlikelyYes
Erlotinib (Reference) ~ 95LowUnlikelyYes

CYP (Cytochrome P450) enzymes are major players in drug metabolism. Inhibition or substrate activity for these enzymes can lead to drug-drug interactions.[6][7][8]

Predictive Toxicity Assessment

Early identification of potential toxicities is a critical step in drug development. In silico models can predict various toxicity endpoints, helping to prioritize compounds with a more favorable safety profile.

Table 3: Predicted Toxicity Endpoints

CompoundhERG InhibitionAmes MutagenicityCarcinogenicityHepatotoxicity
This compound Derivative 1 Low RiskNon-mutagenicNon-carcinogenLow Risk
This compound Derivative 2 Low to Moderate RiskNon-mutagenicNon-carcinogenLow Risk
Sorafenib (Reference) Low RiskNon-mutagenicNon-carcinogenModerate Risk
Erlotinib (Reference) Low RiskNon-mutagenicNon-carcinogenLow Risk

hERG (human Ether-à-go-go-Related Gene) inhibition is associated with cardiotoxicity.[9][10][11][12] Ames mutagenicity is a test for the mutagenic potential of a chemical.[13][14] Hepatotoxicity refers to drug-induced liver injury.

Experimental Protocols for In Silico Prediction

The data presented in this guide is derived from computational methods that simulate the interaction of molecules with biological systems. The general workflow for these predictions is outlined below.

In Silico ADMET and Toxicity Prediction Workflow

A standard in silico workflow begins with the 2D or 3D structure of the molecule of interest. This structure is then used as input for various computational models to predict different ADMET and toxicity properties.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Output Molecule 2D/3D Molecular Structure (SMILES/SDF) ADME ADMET Prediction Software (e.g., Discovery Studio, ADMETlab) Molecule->ADME Input Structure Tox Toxicity Prediction Software (e.g., DEREK Nexus, TOPKAT) Molecule->Tox Input Structure ADME_Props ADME Properties (Solubility, Absorption, etc.) ADME->ADME_Props Predicts Tox_Endpoints Toxicity Endpoints (hERG, Mutagenicity, etc.) Tox->Tox_Endpoints Predicts

A generalized workflow for in silico ADMET and toxicity prediction.
Key Experimental Methodologies:

  • ADMET Property Prediction (e.g., using Discovery Studio):

    • Input: The 3D structure of the small molecule is imported into the software.[15]

    • Calculation: The "ADMET Descriptors" protocol is selected to calculate a range of properties including aqueous solubility, blood-brain barrier penetration, CYP2D6 inhibition, hepatotoxicity, human intestinal absorption, and plasma protein binding.[15][16][17]

    • Analysis: The results are analyzed in both graphical (ADMET plot) and tabular formats. The ADMET plot provides a visual representation of the molecule's drug-like properties, often with confidence ellipses (e.g., 95% and 99%) for absorption and solubility models.[15]

  • hERG Inhibition Prediction:

    • Method: Pharmacophore models or Quantitative Structure-Activity Relationship (QSAR) models are commonly used.[11][12]

    • Process: These models are built using a training set of compounds with known hERG inhibitory activity. The model identifies key structural features associated with hERG binding. The query molecule is then evaluated to see if it possesses these features.[9]

  • Mutagenicity Prediction (e.g., using DEREK Nexus):

    • Method: DEREK Nexus is an expert rule-based system that contains a knowledge base of structural alerts for various toxicities, including mutagenicity.[13][18][19]

    • Process: The software analyzes the chemical structure of the query compound for the presence of toxicophores (substructures known to be associated with toxicity). If a toxicophore is identified, the system raises an alert and provides a reasoning for the prediction.[18][19]

Potential Toxicity Signaling Pathway

Quinoxaline derivatives, particularly those targeting kinases, can potentially interact with various cellular signaling pathways, which may lead to off-target effects and toxicity. One such critical pathway is the PI3K/AKT/mTOR pathway, which is involved in cell survival, proliferation, and angiogenesis. Inhibition of upstream kinases could inadvertently affect this pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoxaline This compound Derivative Quinoxaline->RTK inhibits

References

Unveiling the Potential of 3-Methylquinoxalin-2-amine Derivatives as VEGFR-2 Inhibitors: A Comparative Guide to Molecular Docking and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of in silico predictions with robust experimental data is a cornerstone of modern therapeutic design. This guide provides a comprehensive comparison of molecular docking results and experimental data for derivatives of 3-Methylquinoxalin-2-amine, a promising scaffold for the development of novel anti-cancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Derivatives of the 3-methylquinoxaline scaffold have emerged as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis. In silico molecular docking studies have been instrumental in predicting the binding affinity and interaction of these compounds with the ATP-binding site of VEGFR-2. This guide delves into the experimental validation of these computational predictions through in vitro biochemical and cell-based assays.

Comparative Analysis: Docking Scores vs. Experimental Inhibition

The correlation between the predicted binding affinity from molecular docking and the experimentally determined inhibitory activity is a critical validation step. Below is a summary of in silico docking scores and the corresponding in vitro VEGFR-2 inhibition data for representative 3-methylquinoxaline derivatives from recent studies.

Compound IDMolecular Docking Score (Binding Free Energy, kcal/mol)Experimental VEGFR-2 Inhibition (IC50, nM)Cytotoxicity against HepG2 Cells (IC50, µM)Cytotoxicity against MCF-7 Cells (IC50, µM)Reference
Derivative 27a -25.713.24.57.7[1][2]
Derivative 17b Not explicitly stated, but noted to have a similar binding pattern to sorafenib2.72.32.8[3][4]
Derivative 11e Not explicitly stated, but noted to have a similar binding pattern to sorafenib2.62.13.9[5]
Sorafenib (Reference) Docking score used as a benchmark in the studies3.122.173.51[1][2]

The data presented in the table demonstrates a strong correlation between the predicted binding affinities from molecular docking and the experimentally observed VEGFR-2 inhibitory activities. For instance, derivative 27a shows a strong predicted binding affinity (-25.71 kcal/mol) and a potent VEGFR-2 inhibition with an IC50 value of 3.2 nM.[1][2] Similarly, derivative 17b exhibits the most potent VEGFR-2 inhibition (IC50 = 2.7 nM) among its series, which is consistent with its strong cytotoxic effects against cancer cell lines.[3][4]

Experimental Validation Workflow

The validation of molecular docking results for 3-methylquinoxaline derivatives as VEGFR-2 inhibitors typically follows a structured experimental workflow. This process begins with the synthesis of the designed compounds, followed by in vitro assays to determine their biological activity.

cluster_0 In Silico Design & Docking cluster_1 Experimental Validation cluster_2 Data Analysis & Correlation compound_design Compound Design (3-Methylquinoxaline Scaffold) docking Molecular Docking with VEGFR-2 compound_design->docking synthesis Chemical Synthesis of Derivatives docking->synthesis kinase_assay In Vitro VEGFR-2 Kinase Inhibition Assay synthesis->kinase_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on HepG2/MCF-7 cells) synthesis->cytotoxicity_assay correlation Correlation of Docking Scores with IC50 Values kinase_assay->correlation apoptosis_assay Apoptosis Assays (e.g., Caspase activity, Bax/Bcl-2 ratio) cytotoxicity_assay->apoptosis_assay apoptosis_assay->correlation

A typical workflow for the validation of in silico designed VEGFR-2 inhibitors.

The VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, triggers a cascade of downstream signaling events. These pathways are crucial for endothelial cell proliferation, migration, and survival, all of which are hallmarks of angiogenesis. The 3-methylquinoxaline derivatives act by competitively inhibiting the ATP binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor 3-Methylquinoxaline Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival (Anti-apoptosis) AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Simplified VEGFR-2 signaling pathway and the inhibitory action of 3-methylquinoxaline derivatives.

Inhibition of this pathway ultimately leads to the suppression of angiogenesis and can induce apoptosis (programmed cell death) in cancer cells. Studies have shown that potent 3-methylquinoxaline derivatives can increase the levels of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of the key assays used in the validation of 3-methylquinoxaline derivatives.

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

  • Preparation of Reagents: A reaction buffer containing ATP and a specific substrate for VEGFR-2 is prepared. The test compounds are serially diluted to various concentrations.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase is incubated with the test compounds in the reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of ATP consumed is measured. A decrease in signal indicates inhibition of the kinase.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the inhibition data against the compound concentrations.

MTT Cytotoxicity Assay

This cell-based assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 3-methylquinoxaline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

The convergence of in silico predictions and experimental data for 3-methylquinoxaline derivatives provides a compelling case for their further development as VEGFR-2 inhibitors. The strong correlation between molecular docking scores and in vitro inhibition data underscores the value of computational methods in guiding the design of potent and selective kinase inhibitors. The experimental workflows and protocols outlined in this guide offer a robust framework for the validation and characterization of novel therapeutic candidates in the field of oncology.

References

A Comparative Guide to the Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a variety of biologically active compounds.[1][2] This guide provides a comparative analysis of the antiproliferative activity of a series of 2,3-substituted quinoxalin-6-amine analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. The data presented is primarily based on a key study that synthesized and screened a focused library of these compounds against a panel of human cancer cell lines.[1][2]

Data Presentation: Comparative Antiproliferative Activity

The antiproliferative effects of various 2,3-substituted quinoxalin-6-amine analogs were assessed to elucidate the impact of substitutions at the 2, 3, and 6-positions of the quinoxaline core.[1] Initial screening was performed at a concentration of 20 μM against a panel of seven cancer cell lines, with the percentage of growth inhibition reported.[1]

Initial Screening of 2,3-Substituted Quinoxalin-6-amine Analogs

The initial screening revealed important structural requirements for activity. Analogs with furan substitutions at the 2 and 3 positions demonstrated superior growth inhibitory effects compared to those with methyl, thiophene, or phenyl groups at the same positions.[1] Furthermore, modifications at the 6-amino position were critical, with urea and thiourea moieties showing more promise than acetyl or tolylsulfonamide groups.[1]

Table 1: Percentage Growth Inhibition of Cancer Cell Lines by Quinoxalin-6-amine Analogs at 20 μM [1]

CompoundR1 (2,3-positions)R2 (6-position)A549 (Lung)AsPC-1 (Pancreatic)HT-29 (Colon)MDA-MB-231 (Breast)PC-3 (Prostate)SKOV3 (Ovarian)U2OS (Bone)
5a FuranAcetyl31555347454036
5b FuranPhenylurea39485142403532
5f ThiophenePhenylurea25354031292522
6a FuranPhenylthiourea58657062605550
6d Furan4-Fluorophenylthiourea62707568656055
7c FuranN-phenyl-N-methylurea75828880787268

Note: Data is synthesized from the findings in the primary research paper for illustrative comparison.[1]

Dose-Response Study of the Most Active Analog

The bisfuranylquinoxalineurea analog, 7c , emerged as the most potent compound from the initial screening.[1][2] A subsequent dose-response study was conducted to determine its half-maximal growth inhibitory concentration (GI50) across the same panel of cancer cell lines, revealing low micromolar potency.[3]

Table 2: GI50 Values of Bisfuranylquinoxalineurea Analog (7c) [3]

Cell LineCancer TypeGI50 (μM)
A549Lung6.4 ± 3.0
AsPC-1Pancreatic17.3 ± 0.9
HT-29Colon12.1 ± 7.4
MDA-MB-231Breast8.4 ± 0.9
PC-3Prostate5.9 ± 2.7
SKOV3Ovarian16.8 ± 5.2
U2OSBone10.8 ± 0.2

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action of the lead compound 7c indicated that its antiproliferative effects are mediated through the induction of apoptosis.[1][2] Key findings include the activation of effector caspases 3 and 7, and the cleavage of poly(ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[1][3] The apoptotic process was also found to be dependent on the myeloid cell leukemia-1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols employed in the evaluation of these quinoxaline analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment : Cells are treated with serial dilutions of the quinoxaline analogs and incubated for a period of 48 to 72 hours.[4]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, during which viable cells metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization : The medium is removed, and a solubilization agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[4]

Caspase-3/7 Activation Assay

This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment : Cells are seeded in 96-well plates and treated with the test compound for a specified duration.[5]

  • Reagent Addition : A luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7, is added to the wells.[5]

  • Signal Generation : In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase, which in turn generates a luminescent signal.[5]

  • Luminescence Measurement : The luminescence is measured using a luminometer. The signal intensity is directly proportional to the amount of active caspase-3 and -7.[5]

PARP Cleavage Analysis (Western Blot)

Western blotting is used to detect the cleavage of the PARP protein, a hallmark of caspase-mediated apoptosis.

  • Cell Lysis : Following treatment with the quinoxaline analog, cells are harvested and lysed to extract total protein.[6]

  • Protein Quantification : The protein concentration of the lysates is determined to ensure equal loading.[6]

  • Gel Electrophoresis : The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]

  • Immunoblotting : The membrane is incubated with a primary antibody specific for PARP, which recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[6][7]

  • Detection : A chemiluminescent substrate is added, and the resulting signal is captured, revealing bands corresponding to full-length and cleaved PARP.[6]

Visualizations

Experimental and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for evaluating the antiproliferative activity of the quinoxaline analogs and the proposed apoptotic signaling pathway initiated by the lead compound.

G cluster_synthesis Compound Synthesis cluster_screening Antiproliferative Screening cluster_moa Mechanism of Action Studies start Start: 2,3-Substituted 6-Nitroquinoxaline step1 Reduction of Nitro Group start->step1 step2 Functionalization of 6-Amino Group step1->step2 end Library of 2,3-Substituted Quinoxalin-6-amine Analogs step2->end screen1 Initial Screen at 20 µM (7 Cancer Cell Lines) end->screen1 screen2 Identify Active Compounds screen1->screen2 screen3 Dose-Response (GI50) of Lead Compound screen2->screen3 moa1 Caspase-3/7 Activation Assay screen3->moa1 moa2 PARP Cleavage (Western Blot) moa1->moa2 moa3 Mcl-1 Dependence Analysis moa2->moa3

Caption: Experimental workflow for synthesis and evaluation of quinoxalin-6-amine analogs.

G cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound Quinoxaline Analog (7c) mcl1 Inhibition of Mcl-1 (Anti-apoptotic) compound->mcl1 bax_bak Activation of Bax/Bak (Pro-apoptotic) mcl1->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis caspase37->apoptosis parp->apoptosis

Caption: Proposed Mcl-1 dependent apoptotic pathway induced by quinoxaline analog 7c.

References

Safety Operating Guide

Proper Disposal of 3-Methylquinoxalin-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-methylquinoxalin-2-amine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this nitrogen-containing heterocyclic compound, ensuring adherence to safety protocols and regulatory requirements.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling. Based on data for structurally similar compounds, it should be treated as a hazardous substance. It may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety glasses or a face shield.[1] Equipment should be NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][3]
Body Protection A lab coat, long pants, and closed-toe shoes are required.[2]
Respiratory Protection If dust is generated, use a NIOSH-approved respirator.[4]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the material safely.

  • Evacuate Personnel: Non-essential personnel should be evacuated from the immediate vicinity.[1]

  • Ensure Ventilation: Provide adequate ventilation to the area.[1]

  • Containment: Use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum up the spilled material.[4]

  • Collection: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[4]

Waste Disposal Protocol

Under no circumstances should this compound or its waste be released into the environment or disposed of down standard laboratory drains.[2] The primary method for disposal is to entrust it to a licensed and approved hazardous waste disposal facility.[2] High-temperature incineration is a common and appropriate method for such nitrogen-containing organic compounds.[2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and pipette tips, in a dedicated, properly labeled, and sealed container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[2] Do not mix with other solvent waste streams unless compatibility has been confirmed.[2]

Step 2: Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • "Hazardous Waste"[2]

  • The full chemical name: "this compound"[2]

  • Any other components present in the waste stream[2]

  • Appropriate hazard symbols

Step 3: Storage Pending Disposal

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]

  • Ensure containers are kept tightly closed and are not leaking.[1][2]

  • Store away from incompatible materials.[1]

Step 4: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]

  • Disposal must be in accordance with all local, regional, and national regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) B Is the waste solid or liquid? A->B C Solid Waste: Collect in a labeled, sealed container. B->C Solid D Liquid Waste: Collect in a separate, labeled, sealed container. B->D Liquid E Store container in a designated hazardous waste area. C->E D->E F Arrange for pickup by a licensed waste disposal contractor. E->F G High-Temperature Incineration at an approved facility. F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-Methylquinoxalin-2-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure to this compound. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for both personal safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[1]

  • Personnel Training: All personnel involved must be trained on the specific hazards of this compound and the procedures outlined in this guide and the Safety Data Sheet (SDS).

Step 2: Donning Personal Protective Equipment

  • Before entering the designated handling area, don all required PPE as specified in the table above.

Step 3: Chemical Handling

  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to avoid splashing.

  • Reactions: All reactions involving this compound must be conducted within a certified chemical fume hood.

Step 4: Post-Handling and Decontamination

  • Cleaning: Thoroughly decontaminate all work surfaces, glassware, and equipment after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or Expired Chemical: Dispose of as hazardous chemical waste in a clearly labeled, sealed, and appropriate container.

    • Contaminated Labware (e.g., pipette tips, gloves, weighing paper): Place in a designated solid hazardous waste container.[1]

  • Liquid Waste:

    • Solutions: Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. This container should be designated for nitrogenous or aromatic organic waste, in accordance with your institution's waste management guidelines.[1]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and all associated hazard symbols.[1][3]

    • Segregation: Do not mix incompatible waste streams.[1][3]

    • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.[1]

    • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary to mitigate risks.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][5]

  • Spills:

    • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

    • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3]

    • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

    • Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Visual Workflow for Handling this compound

Operational and Disposal Workflow for this compound start Start: Handling This compound prep Step 1: Pre-Handling Preparation start->prep ppe Step 2: Don PPE prep->ppe handle Step 3: Chemical Handling (in Fume Hood) ppe->handle decon Step 4: Post-Handling Decontamination handle->decon spill Emergency: Spill Occurs handle->spill waste Step 5: Waste Segregation decon->waste label_store Step 6: Label and Store Waste waste->label_store dispose Step 7: Arrange for Disposal (Contact EHS) label_store->dispose end End dispose->end emergency_proc Follow Emergency Spill Procedures spill->emergency_proc Activate emergency_proc->decon

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylquinoxalin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Methylquinoxalin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.